Quingestanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,8,16,18,20-23,26H,4-7,9-15H2,2H3/t20-,21+,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJFRMOEZQQSAX-AIOSZGMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147422 | |
| Record name | Quingestanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10592-65-1 | |
| Record name | Quingestanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10592-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quingestanol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quingestanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quingestanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quingestanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINGESTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A635076CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quingestanol mechanism of action on progesterone receptors
An In-depth Technical Guide to the Mechanism of Action of Quingestanol on Progesterone Receptors
Introduction
This compound, a synthetic steroid of the 19-nortestosterone group, and its more commonly used ester prodrug, this compound acetate, are progestins that have been utilized in hormonal contraceptives.[1][2] As synthetic agonists of the progesterone receptor (PR), their mechanism of action is intrinsically linked to the molecular pathways governed by the natural hormone, progesterone.[3] This guide provides a detailed exploration of the molecular interactions and downstream signaling events initiated by this compound, focusing on its role as a modulator of progesterone receptor activity. A critical aspect of this compound acetate's pharmacology is its in vivo conversion to norethisterone, a potent progestin that is largely responsible for its biological effects.[1][4]
The Progesterone Receptor: A Master Regulator of Female Reproduction
The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[5][6] It plays a pivotal role in regulating gene expression in target tissues, thereby controlling key aspects of female reproductive biology, including the menstrual cycle, pregnancy, and mammary gland development.[5][7]
Structural Organization and Isoforms
The human PR is encoded by a single gene on chromosome 11q22 and is expressed as three main isoforms: PR-A, PR-B, and PR-C.[8]
-
PR-B: The full-length receptor that generally functions as a strong activator of progesterone-responsive genes.[9]
-
PR-A: An N-terminally truncated version of PR-B, which can act as both an activator and a repressor of transcription, often antagonizing the activity of PR-B.[8]
-
PR-C: A smaller isoform lacking key functional domains, its precise role is less understood but may involve modulating the activity of the other isoforms.[8]
Like other steroid receptors, PRs consist of several functional domains: a variable N-terminal domain, a conserved DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD).[6][10]
Core Mechanism of Action: From Prodrug to Gene Regulation
The action of this compound acetate is a multi-step process that begins with its metabolic conversion and culminates in the modulation of gene expression.
Part 1: Metabolic Activation
This compound acetate is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[1] Following oral administration, it undergoes rapid biotransformation. The primary metabolic pathways involve deacylation to this compound and O-dealkylation to norethisterone acetate.[4] Both of these intermediates are subsequently converted to norethisterone , the principal active metabolite.[1][4]
Classical genomic signaling pathway of this compound via the PR.
Physiological Consequences of PR Activation
The modulation of gene expression by this compound results in a range of physiological effects, which are harnessed for contraception and other therapeutic applications. [11][12]
| Effect | Mechanism |
|---|---|
| Inhibition of Ovulation | Suppresses the secretion of gonadotropin-releasing hormone (GnRH), leading to reduced peaks of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which prevents follicular maturation and ovulation. [13][14] |
| Cervical Mucus Thickening | Increases the viscosity and reduces the volume of cervical mucus, creating a barrier that is difficult for sperm to penetrate. [13][14] |
| Endometrial Transformation | Transforms the proliferative endometrium into a secretory state, which is unreceptive to embryo implantation. It also has anti-estrogenic effects, preventing endometrial hyperplasia. [11][15] |
| Altered Tubal Motility | May decrease the motility of the fallopian tubes, slowing the transport of the ovum. [11]|
Experimental Protocols for Mechanistic Analysis
To elucidate the mechanism of action of compounds like this compound, a series of in vitro and cellular assays are employed.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., norethisterone) for the progesterone receptor relative to a known radiolabeled ligand.
Objective: To determine the relative binding affinity (RBA) of this compound's metabolites for the PR.
Methodology:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing PR from a suitable source (e.g., human breast cancer cells like T47D or animal uterine tissue). [16]2. Incubation: In a series of tubes, incubate a constant concentration of a radiolabeled progestin (e.g., [³H]ORG-2058) with the PR-containing cytosol. [16]3. Competition: Add increasing concentrations of the unlabeled competitor ligand (norethisterone or progesterone as a reference) to the tubes.
-
Separation: After incubation to equilibrium, separate the receptor-bound from the unbound radioligand using a method like dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The RBA can then be calculated relative to progesterone.
Protocol 2: PR-Mediated Reporter Gene Assay
This cellular assay measures the ability of a compound to activate the transcriptional activity of the PR.
Objective: To quantify the progestogenic (agonist) activity of this compound's metabolites.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) that lacks endogenous PR. Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human PR-B cDNA.
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple PREs.
-
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (norethisterone) or a vehicle control.
-
Cell Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure the activity of the luciferase enzyme using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Workflow for a Progesterone Receptor Reporter Gene Assay.
Conclusion
The mechanism of action of this compound on progesterone receptors is a well-defined process characteristic of synthetic progestins. It relies on the metabolic conversion of its acetate prodrug to the active compound norethisterone. [1][4]Norethisterone then functions as a potent agonist for the progesterone receptor, initiating a genomic signaling cascade that involves receptor dimerization, nuclear translocation, and the transcriptional regulation of target genes. [6][13]This precise molecular control alters cellular functions in the female reproductive tract, leading to the well-established contraceptive and therapeutic effects of this class of drugs. [11][15]The experimental protocols detailed herein represent the foundational tools used by researchers to characterize and quantify these intricate molecular interactions.
References
- Vertex AI Search. (n.d.). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review).
- Dr.Oracle. (2025, September 4). What is the mechanism of action of progestins?
- Wikipedia. (n.d.). This compound acetate.
- Wikipedia. (n.d.). Progestogen (medication).
- Cleveland Clinic. (2023, March 21). Progestin: Birth Control, How It Works & Side Effects.
- YouTube. (2024, November 24). Mechanism of Action and Pharmacological Properties of Progestins.
- Wikipedia. (n.d.). This compound.
- PubMed. (n.d.). Progesterone Receptor Signaling Mechanisms.
- Oxford Academic. (n.d.). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease.
- Grokipedia. (n.d.). Progesterone receptor.
- PubMed Central. (n.d.). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus.
- Wikiwand. (n.d.). This compound acetate.
- Semantic Scholar. (n.d.). Reproductive Functions of the Progesterone Receptor.
- Wikipedia. (n.d.). Progesterone receptor.
- PubMed Central. (n.d.). Structural and Functional Analysis of Domains of the Progesterone Receptor.
- PubMed Central. (n.d.). New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling.
- NIH. (n.d.). Signaling inputs to progesterone receptor gene regulation and promoter selectivity.
- PubMed. (n.d.). Studies on the mechanism of action of continuous microdose this compound acetate.
- PubMed. (n.d.). This compound acetate metabolism in women.
- A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists. (n.d.). Source.
- PubMed. (n.d.). Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals.
Sources
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound acetate - Wikiwand [wikiwand.com]
- 4. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Reproductive Functions of the Progesterone Receptor | Semantic Scholar [semanticscholar.org]
- 8. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 9. Structural and Functional Analysis of Domains of the Progesterone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on the mechanism of action of continuous microdose this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progestogen (medication) - Wikipedia [en.wikipedia.org]
- 16. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Quingestanol from Norethisterone
A Senior Application Scientist's Perspective on a Classic Steroid Transformation
This guide provides a detailed exploration of the synthetic pathway from the widely-used progestin, norethisterone, to quingestanol and its acetate ester. We will delve into the chemical logic underpinning the selected reactions, offering insights into the practical execution of this steroid modification. This document is intended for researchers, scientists, and professionals in drug development with a foundational understanding of organic chemistry.
Introduction: Norethisterone and its Pro-drug, this compound
Norethisterone (also known as norethindrone) is a potent synthetic progestin that has been a cornerstone of hormonal contraception and therapy for decades.[1] Its structure, characterized by a 17α-ethynyl group and a 19-nor-testosterone steroid backbone, is the starting point for various pro-drugs designed to modify its pharmacokinetic profile.
This compound, the 3-cyclopentyl enol ether of norethisterone, and its acetate form, this compound acetate, are pro-drugs that are metabolized in the body to release the active norethisterone.[2][3][4][5] The modification at the C3 position is designed to alter the absorption and distribution of the drug. This guide will focus on the chemical transformation of norethisterone to this compound and its subsequent acetylation.
The Synthetic Pathway: A Two-Step Transformation
The conversion of norethisterone to this compound acetate is a concise two-step process:
-
Formation of the 3-Cyclopentyl Enol Ether: This step involves the reaction of the C3 ketone of norethisterone to form a cyclopentyl enol ether.
-
Acetylation of the 17β-Hydroxyl Group: The hydroxyl group at the C17 position is then esterified to yield this compound acetate.
The order of these steps can be reversed, with acetylation of norethisterone preceding the enol ether formation. However, the formation of the enol ether first is a common strategy in steroid chemistry.
Caption: Synthetic pathway from Norethisterone to this compound Acetate.
Step 1: Synthesis of this compound (Norethisterone 3-Cyclopentyl Enol Ether)
The formation of an enol ether from a ketone is a classic reaction in organic chemistry. In the context of steroid synthesis, this transformation is often achieved by reacting the α,β-unsaturated ketone in the A-ring with an alcohol in the presence of an orthoformate and an acid catalyst.
Mechanistic Rationale
The reaction proceeds via an acid-catalyzed formation of a hemiacetal, followed by dehydration to form an oxonium ion. The orthoformate acts as a dehydrating agent, driving the equilibrium towards the enol ether product. The alcohol, in this case, cyclopentanol, then attacks the intermediate to form the desired enol ether. The use of an acid catalyst, such as p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen and facilitating the reaction.
Experimental Protocol
A plausible experimental protocol, based on analogous steroid enol ether syntheses, is as follows:
-
Reaction Setup: To a solution of norethisterone in a suitable aprotic solvent (e.g., dioxane or tetrahydrofuran), add triethyl orthoformate and cyclopentanol.
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a weak base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Step 2: Synthesis of this compound Acetate
The second step involves the acetylation of the tertiary hydroxyl group at the C17 position of this compound. This is a standard esterification reaction.
Mechanistic Rationale
The acetylation is typically carried out using acetic anhydride as the acetylating agent and a base, such as pyridine, as a catalyst and solvent. Pyridine activates the acetic anhydride and also neutralizes the acetic acid by-product, driving the reaction to completion.
Experimental Protocol
-
Reaction Setup: this compound is dissolved in pyridine.
-
Reagent Addition: Acetic anhydride is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently warmed until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is poured into ice-water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), water, and brine. After drying over anhydrous sodium sulfate and concentration, the crude this compound acetate can be purified by recrystallization or column chromatography.
Data Summary
The following table summarizes the key parameters for the synthesis of this compound and this compound acetate from norethisterone. Please note that these are representative values based on analogous reactions and may require optimization for specific laboratory conditions.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Norethisterone | Cyclopentanol, Triethyl Orthoformate, p-Toluenesulfonic acid, Dioxane | 25-50 | 2-6 | 85-95 |
| 2 | This compound | Acetic Anhydride, Pyridine | 25-40 | 1-3 | 90-98 |
Conclusion
The synthesis of this compound and its acetate from norethisterone is a straightforward and efficient process that utilizes well-established reactions in steroid chemistry. The formation of the 3-cyclopentyl enol ether followed by acetylation of the 17β-hydroxyl group provides a high-yielding pathway to this important pro-drug. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of steroid synthesis.
References
-
Di Carlo, F. J., Loo, J. C., Aceto, T., Zuleski, F. R., & Barr, W. H. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303. [Link][2]
-
Wikiwand. This compound acetate. [Link]
- Google Patents. Process for the preparation of enolethers of delta4-3-ketosteroids.
Sources
- 1. US3956349A - Process for preparing 3-enol ethers of 11β-hydroxy-Î4 -pregnene-3-ones and derivatives thereof - Google Patents [patents.google.com]
- 2. US3114750A - 3-enol ethers of 6-formyl-3-oxo-delta4-steroids and process for their preparation - Google Patents [patents.google.com]
- 3. CA1067066A - PROCESS FOR PREPARING 3-ENOL ETHERS OF 11.beta.-HYDROXY-.DELTA.4-PREGNENE-3-ONES AND DERIVATIVES THEREOF - Google Patents [patents.google.com]
- 4. US3019241A - Process for the preparation of enolethers of delta4-3-ketosteroids - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In-Vitro Metabolism of Quingestanol Acetate to Norethisterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quingestanol acetate, a synthetic progestin, functions as a prodrug that undergoes metabolic activation to its pharmacologically active form, norethisterone.[1] Understanding the in-vitro metabolic pathways of this compound acetate is crucial for predicting its pharmacokinetic profile, efficacy, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound acetate to norethisterone, detailing the key metabolic steps and the enzymes involved. Furthermore, it presents established protocols for conducting in-vitro metabolism studies using human liver microsomes, including incubation conditions and advanced analytical techniques for metabolite identification and quantification.
Introduction: this compound Acetate as a Progestin Prodrug
This compound acetate is a synthetic progestogen that has been utilized in oral contraceptives.[1] Structurally, it is the 17β-acetate ester and 3-cyclopentyl enol ether of norethisterone.[1] Its therapeutic activity is dependent on its biotransformation to the active metabolite, norethisterone, a potent agonist of the progesterone receptor.[1][2] The prodrug strategy enhances the oral bioavailability and modulates the pharmacokinetic properties of the active compound. A thorough understanding of its metabolic fate is a cornerstone of preclinical drug development, providing insights into its in-vivo behavior.[3][4]
The Metabolic Pathway: A Two-Step Conversion
The in-vivo metabolism of this compound acetate to norethisterone is a multi-step process involving key enzymatic reactions.[5][6] While in-vivo studies provide a holistic view, in-vitro models, particularly using human liver microsomes, are instrumental in dissecting the specific enzymatic pathways.[3][4][7][8]
The biotransformation of this compound acetate involves two primary pathways:
-
Deacylation: The initial step can involve the hydrolysis of the acetate group at the C17 position to form this compound (norethisterone 3-cyclopentyl enol ether).[5][6] This reaction is catalyzed by esterase enzymes.[9][10][11][12]
-
O-dealkylation: Another initial pathway is the removal of the cyclopentyl enol ether group at the C3 position to yield norethisterone acetate.[5][6]
Subsequently, both of these intermediate metabolites, this compound and norethisterone acetate, are converted to the ultimate active compound, norethisterone.[5][6] Norethisterone acetate is rapidly deacetylated to norethisterone by esterases.[13]
The following diagram illustrates the proposed metabolic conversion of this compound acetate to norethisterone:
Caption: Metabolic pathways of this compound Acetate to Norethisterone.
Key Enzymes in the Metabolic Cascade
The conversion of this compound acetate and its intermediates is orchestrated by specific enzyme families primarily located in the liver.
Esterases: The Catalysts of Hydrolysis
Esterases are a class of hydrolases crucial for the activation of many ester-containing prodrugs.[9][10][14] They catalyze the hydrolysis of the ester bond in this compound acetate and norethisterone acetate, releasing the active norethisterone.[9] Human carboxylesterases, such as hCE-1 and hCE-2, are key players in drug metabolism and are abundantly present in the liver and intestines.[9]
Cytochrome P450 Enzymes: The Drivers of Further Metabolism
While the initial activation steps are dominated by esterases, cytochrome P450 (CYP) enzymes are pivotal in the subsequent metabolism of norethisterone.[15][16][17] In-vitro studies have identified that CYP3A4 is the primary enzyme responsible for the hydroxylation and further biotransformation of norethisterone.[15][16][17] CYP2C9 and CYP2C19 have also been shown to play a role in the metabolism of related progestins.[15][16][17] Understanding the involvement of specific CYP isoforms is critical for predicting potential drug-drug interactions.[4][7]
The following diagram illustrates the experimental workflow for an in-vitro metabolism study:
Caption: General workflow for in-vitro metabolism studies.
Experimental Protocol: In-Vitro Metabolism using Human Liver Microsomes
This section provides a detailed, step-by-step methodology for investigating the in-vitro metabolism of this compound acetate.
Materials and Reagents
-
This compound Acetate (analytical standard)
-
Norethisterone (analytical standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (ultrapure)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated norethisterone)
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.[7]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound acetate (dissolved in a small volume of organic solvent like methanol or DMSO, ensuring the final solvent concentration is low, e.g., <1%).[4] The substrate concentration should be chosen based on the desired kinetic parameters to be studied (e.g., 1-10 µM).[4]
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step precipitates the proteins and halts enzymatic activity.
-
Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS for Metabolite Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of norethisterone in complex biological matrices.[18][19][20][21]
-
Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of norethisterone from other components in the sample.[20][22] The mobile phase often consists of a gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate to improve ionization.[19][20]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[21] Specific precursor-to-product ion transitions for both norethisterone and the internal standard are monitored. Due to the sometimes challenging ionization of norethisterone, a derivatization agent like hydroxylamine may be used to enhance sensitivity.[18][20]
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to determine the rate of formation of norethisterone from this compound acetate. By plotting the concentration of norethisterone against time, the initial velocity of the reaction can be calculated. Further kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), can be determined by performing the experiment at various substrate concentrations.
The following table summarizes typical parameters for an in-vitro metabolism study:
| Parameter | Typical Value/Condition | Rationale |
| Enzyme Source | Pooled Human Liver Microsomes | Represents the average metabolic activity of a population.[3][4] |
| Protein Concentration | 0.5 - 1.0 mg/mL | Ensures sufficient enzyme activity for detectable metabolite formation.[7] |
| Substrate Concentration | 1 - 10 µM | Simulates in-vivo conditions and allows for kinetic analysis.[4] |
| Cofactor | NADPH Regenerating System | Essential for CYP450 enzyme activity. |
| Incubation Temperature | 37°C | Mimics physiological temperature. |
| Reaction Time | 0 - 60 minutes | Allows for the determination of the initial rate of metabolism. |
| Analytical Method | LC-MS/MS | Provides high sensitivity and selectivity for metabolite quantification.[18] |
Conclusion and Future Directions
The in-vitro metabolism of this compound acetate to its active metabolite, norethisterone, is a critical process that dictates its pharmacological activity. This guide has outlined the key metabolic pathways, the enzymes involved, and a detailed protocol for studying this conversion using human liver microsomes. The application of advanced analytical techniques like LC-MS/MS is indispensable for accurate and reliable quantification of the metabolites.
Future research could focus on:
-
Identifying the specific carboxylesterase isoforms responsible for the deacylation steps.
-
Investigating the potential for polymorphic variations in the metabolizing enzymes to influence individual responses to this compound acetate.
-
Elucidating the complete metabolic profile of this compound acetate, including the formation of other minor metabolites.
By continuing to explore the intricacies of its metabolism, we can further optimize the therapeutic use of this compound acetate and other prodrugs in its class.
References
-
Di Carlo, F. J., Loo, J. C., Aceto, T., Jr, Zuleski, F. R., & Barr, W. H. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303. [Link]
-
Karger Publishers. (2008). This compound Acetate Metabolism in Women. Pharmacology. [Link]
-
Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Dosage Forms - Innovation and Future Perspectives. IntechOpen. [Link]
-
Imai, T. (2006). Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. [Link]
-
Fair, R. J., & Kormos, C. M. (2008). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]
-
Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
Gao, H., & Chen, Y. (2021). Prodrugs and their activation mechanisms for brain drug delivery. PMC. [Link]
-
Chow, E. C. Y., & Pang, K. S. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH. [Link]
-
Yamazaki, H., & Suemizu, H. (2017). Esterase activity profiling and the esterase prodrug strategy proposed... ResearchGate. [Link]
-
Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Link. [Link]
-
Vocadlo, D. J. (2012). Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]
-
Al-Dahmesh, M., & Al-Nimry, S. (2013). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticula. ResearchGate. [Link]
-
Wikipedia. (n.d.). This compound acetate. Wikipedia. [Link]
-
Ganesan, M., Nanjan, M. J., & Rao, M. (2010). VALIDATIO OF LC-MS/MS METHOD FOR THE QUA TIFICATIO OF - PharmacologyOnLine. PharmacologyOnLine. [Link]
-
Miners, J. O., Rowland, A., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]
-
QPS. (n.d.). Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. QPS. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2020). Volume 9, Issue 12, December 2020. ijirset. [Link]
-
Korhonen, T. L., Tolonen, A., & Turpeinen, M. (2007). Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone. PubMed. [Link]
-
Rasayan Journal of Chemistry. (n.d.). AN In-vitro STUDY OF A SIMULTANEOUS METHOD FOR DETERMINING RELUGOLIX, NORETHINDRONE ACETATE, AND ESTRADIOL BY UPLC. Rasayan Journal of Chemistry. [Link]
-
Korhonen, T. L., Tolonen, A., & Turpeinen, M. (2007). Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone. PlumX. [Link]
-
Al-Nimry, S. S. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled releas. ResearchGate. [Link]
-
Zhang, Y., & Hage, D. S. (2018). A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum. PMC. [Link]
-
Opheim, L. N. (1977). Determination of noretisterone in tablets by differential pulse polarography. PubMed. [Link]
-
Mishler, D. H., & Gawlak, D. L. (1970). Biological profile of this compound acetate. PubMed. [Link]
-
Holzbauer, M., & Pasqualini, J. R. (1995). Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta. PubMed. [Link]
-
Guengerich, F. P. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]
-
DSpace. (n.d.). CHAPTER 3. DSpace. [Link]
-
Mueck, A. O., & Sitruk-Ware, R. (2021). Norethisterone and its acetate - what's so special about them?. PubMed. [Link]
-
Korhonen, T. L., Tolonen, A., & Turpeinen, M. (2007). Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone. ResearchGate. [Link]
-
Nakajin, S., & Hall, P. F. (1991). Cytochrome P-450 C21scc: one enzyme with two actions: hydroxylase and lyase. PubMed. [Link]
-
Wikipedia. (n.d.). Norethisterone acetate. Wikipedia. [Link]
-
Kuhnz, W., Heuner, A., & Humpel, M. (1997). In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women. PubMed. [Link]
-
World Health Organization. (2022). Notes on the Design of Bioequivalence Study: Norethisterone. WHO. [Link]
-
Pasqualini, J. R., & Chetrite, G. S. (2005). Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells. PubMed. [Link]
-
Larrea, F., Dihigo, E., & Pérez-Palacios, G. (1991). Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin. PubMed. [Link]
-
Hilaris Publisher. (2019). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Hilaris Publisher. [Link]
Sources
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Norethisterone acetate - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PlumX [plu.mx]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 20. qps.com [qps.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Quingestanol in Animal Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction to Quingestanol
This compound acetate, a progestational steroid, has been recognized for its potential applications in hormonal therapies. As a derivative of norethindrone, its pharmacological activity is of significant interest in drug development. Understanding its pharmacokinetic profile and bioavailability in preclinical animal models is a critical step in evaluating its therapeutic potential and safety. This guide provides a comprehensive overview of the principles and methodologies for assessing the pharmacokinetics of this compound in animal models.
Chemical Properties and Mechanism of Action
This compound acetate, chemically known as 17α-ethynyl-19-nor-testosterone-17β-acetate-3-cyclopeotyl enol-ether, is an orally active progestogen.[1] Its mechanism of action, like other progestins, involves interaction with progesterone receptors, leading to the modulation of gene expression in target tissues. This interaction is central to its effects on the reproductive system and other physiological processes. Progestins are known to suppress the secretion of luteinizing hormone (LH), thicken cervical mucus to prevent sperm penetration, and induce changes in the endometrium to prevent implantation.[2]
Therapeutic Context and Rationale for Pharmacokinetic Studies in Animal Models
The development of this compound for therapeutic use necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic studies in animal models are indispensable for:
-
Determining the relationship between the dose, plasma concentrations, and therapeutic/toxic effects.
-
Evaluating the bioavailability of different formulations.
-
Identifying potential species differences in metabolism and drug handling.
-
Providing data for interspecies scaling to predict human pharmacokinetics.
Principles of Pharmacokinetics (ADME) in the Context of Steroidal Compounds
The pharmacokinetic behavior of steroidal compounds like this compound is governed by their physicochemical properties, particularly their lipophilicity.
Absorption
Oral administration is a common route for steroidal drugs.[3] The absorption of this compound from the gastrointestinal tract is a critical determinant of its oral bioavailability. Factors influencing absorption include its solubility, dissolution rate, and susceptibility to first-pass metabolism in the gut wall and liver. For lipophilic compounds, co-administration with lipids can sometimes enhance absorption by promoting lymphatic transport.[4]
Distribution
Following absorption, this compound is expected to distribute throughout the body. The extent of distribution is influenced by its binding to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG), and its ability to penetrate tissues. The volume of distribution (Vd) is a key parameter that describes the extent of drug distribution in the body.[5]
Metabolism
Steroidal compounds undergo extensive metabolism, primarily in the liver. The initial biotransformation of this compound acetate is suggested to involve deacylation to this compound and O-dealkylation to norethindrone acetate, with both metabolites subsequently converting to norethindrone.[6] Glucuronidation is a common metabolic pathway for steroids, facilitating their excretion.[7] Species-specific differences in metabolic pathways are common and must be considered when extrapolating animal data to humans.[7][8]
Excretion
The metabolites of this compound are primarily eliminated from the body through biliary and renal excretion.[7][8] The route and rate of excretion determine the drug's elimination half-life.
Pharmacokinetics of this compound in Preclinical Animal Models
Detailed pharmacokinetic data for this compound in animal models is not extensively published. However, based on studies of other progestins and related compounds, a general profile can be anticipated.
Rodent Models (Rats, Mice)
Rats and mice are commonly used in early pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[9][10] In rats, this compound acetate has been shown to be an orally active progestagen.[1] Studies on other compounds in rats have demonstrated that the clearance and volume of distribution can be significantly different between rats and mice.[11]
Non-Rodent Models (Rabbits, Dogs, Primates)
-
Rabbits: Rabbits are often used in bioavailability studies.[4][12][13] For some drugs, bioavailability can be low in rabbits due to species-specific differences in metabolism and hepatic blood flow.[14]
-
Dogs: Dogs are another common non-rodent species for pharmacokinetic studies.[7][8][15][16] They can exhibit different metabolic profiles compared to rodents.[7]
-
Non-human Primates: Non-human primates, such as macaques, are physiologically more similar to humans and are valuable for late-stage preclinical studies.[2][17][18][19][20] Their menstrual cycles and endocrine profiles are comparable to humans, making them a relevant model for studying progestins.[18]
Comparative Analysis of Pharmacokinetic Parameters Across Species
Due to the lack of direct comparative data for this compound, the following table presents hypothetical pharmacokinetic parameters based on typical values observed for other orally administered small molecules in these species. This table is for illustrative purposes to highlight potential species differences.
| Parameter | Rat | Rabbit | Dog | Non-human Primate |
| Tmax (h) | 1-2 | 1-3 | 2-4 | 2-4 |
| Cmax (ng/mL) | Variable | Variable | Variable | Variable |
| AUC (ng*h/mL) | Variable | Variable | Variable | Variable |
| Half-life (h) | 2-6 | 4-8 | 6-12 | 8-16 |
| Bioavailability (%) | Moderate | Low to Moderate | Moderate to High | High |
Bioavailability of this compound Formulations
Absolute and Relative Bioavailability Studies
Absolute bioavailability is determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration.[5] Relative bioavailability compares the AUC of a test formulation to a reference formulation. These studies are crucial for formulation development.
Impact of Formulation on Bioavailability
The formulation of this compound can significantly impact its bioavailability. For lipophilic drugs, lipid-based formulations can improve absorption.[4] Gastro-resistant formulations can protect the drug from degradation in the stomach and allow for targeted release in the intestine.[13]
Experimental Design and Methodologies for this compound Pharmacokinetic Studies
A well-designed pharmacokinetic study is essential for obtaining reliable data.
Animal Model Selection and Handling
The choice of animal model depends on the study's objective. Rodents are suitable for initial screening, while non-rodents are used for more definitive studies. Proper animal handling and stress reduction are critical, as stress can influence physiological parameters and drug metabolism.[21]
Dosing and Administration Techniques
Oral gavage is a common and precise method for oral administration in animal studies.[3][9] For intravenous administration, cannulation of a suitable vein is required.[5] The vehicle used to dissolve or suspend the drug must be non-toxic and should not interfere with the drug's pharmacokinetics.
Biological Sample Collection and Processing
Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile.[10][22][23] Plasma is separated by centrifugation and stored frozen until analysis.[22][24] Proper sample handling is crucial to prevent degradation of the analyte.[24]
Bioanalytical Methods for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[23][25] The method must be validated for linearity, accuracy, precision, and stability.[22][26]
Experimental Protocol: Plasma Sample Preparation for LC-MS/MS Analysis
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile containing an internal standard).[22][27]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes.[22]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[22]
Data Analysis and Interpretation
Pharmacokinetic Modeling
Pharmacokinetic parameters are typically calculated using non-compartmental analysis (NCA). NCA provides estimates of parameters like Cmax, Tmax, AUC, half-life, clearance, and volume of distribution without assuming a specific compartmental model.
Key Pharmacokinetic Parameters to Determine
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, reflecting total drug exposure.
-
t1/2: Elimination half-life.
-
CL: Clearance, the volume of plasma cleared of the drug per unit time.
-
Vd: Volume of distribution, an apparent volume into which the drug distributes.
Interspecies Scaling and Human Dose Prediction
Data from animal studies can be used to predict human pharmacokinetics through allometric scaling. This involves relating pharmacokinetic parameters to body weight across different species.
Conclusion and Future Directions
While direct pharmacokinetic data for this compound in animal models is limited, this guide provides a framework for designing, conducting, and interpreting such studies based on established principles of pharmacokinetics and data from related compounds. Future research should focus on generating robust pharmacokinetic data for this compound in multiple animal species to better understand its disposition and to support its clinical development.
Visualizations
Caption: The ADME (Absorption, Distribution, Metabolism, and Excretion) process for an orally administered drug like this compound.
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
-
Giannina, T., Steinetz, B. G., Rassaert, C. L., McDougall, E. A., & Meli, A. (1969). Biological profile of this compound acetate. Proceedings of the Society for Experimental Biology and Medicine, 131(3), 781–789. [Link]
-
Fotherby, K., & Keenan, C. A. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303. [Link]
-
Hild-Petito, S., Cline, J. M., & Adams, M. R. (1998). Use of the progestin challenge test in nonhuman primates (Macaca fascicularis). Fertility and Sterility, 70(4), 771–775. [Link]
-
Patton, D. L., & Novy, M. J. (2022). Physiological Action of Progesterone in the Nonhuman Primate Oviduct. International Journal of Molecular Sciences, 23(9), 5038. [Link]
-
van der Spuy, Z. M. (2020). Update on Current Hormonal and Non-Hormonal Contraceptive Options in Non-Human Primates. Animals, 10(11), 2050. [Link]
-
Wasit Journal for Pure sciences. (2024). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
-
Wang, X., Sun, R., Li, W., Sun, J., Liu, M., Wu, M., ... & Wang, Y. (2019). Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. Molecules, 24(3), 485. [Link]
-
Shimizu, K. (2005). Studies on Reproductive Endocrinology in Non-human Primates: Application of Non-invasive Methods. Journal of Reproduction and Development, 51(1), 1-11. [Link]
-
Animal Welfare Institute. (n.d.). Oral Dosing. [Link]
-
Lee, J. H., Lee, J., & Lee, T. L. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. Molecules, 25(11), 2533. [Link]
-
Huskey, S. E., Dean, D. C., Miller, R. R., Rasmusson, G. H., & Chiu, S. H. (1995). The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. Drug Metabolism and Disposition, 23(11), 1173–1182. [Link]
-
Boston University IACUC. (2024). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]
-
Bacova, B., Placha, I., Venglovska, K., & Czikova, S. (2021). Effect of Sustained Administration of Thymol on Its Bioaccessibility and Bioavailability in Rabbits. Animals, 11(9), 2595. [Link]
-
Zhang, Y., Wang, Y., Zhang, Y., Li, J., & Li, H. (2022). Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS. Frontiers in Pharmacology, 13, 828694. [Link]
-
Lespine, A., Sutra, J. F., & Alvinerie, M. (2007). Enhancement of oral moxidectin bioavailability in rabbits by lipid co-administration. Veterinary Parasitology, 145(3-4), 363–368. [Link]
-
Black, A. E., Sinz, M. W., Hayes, R. N., & Woolf, T. F. (1999). Metabolism and excretion of atorvastatin in rats and dogs. Drug Metabolism and Disposition, 27(8), 916–923. [Link]
-
Wang, C., & Wang, X. (2019). Pharmacokinetics of Panaxynol in Mice. Journal of Natural Products, 82(11), 2955–2961. [Link]
-
Ozawa, S., & Sudo, T. (2019). Use of maropitant in rabbits: a literature review. Vet Times. [Link]
-
Shimizu, K. (2005). Studies on reproductive endocrinology in non-human primates: application of non-invasive methods. Journal of Reproduction and Development, 51(1), 1-11. [Link]
-
Schou, M., Johansson, E., & Moritz, T. (2020). Pre-analytical (mis)handling of plasma investigated by 1H-NMR metabolomics. ChemRxiv. [Link]
-
Bacova, B., Placha, I., Venglovska, K., & Czikova, S. (2021). Bioavailability of Thymol Incorporated into Gastro-Resistant Self-Emulsifying Pellets in Rabbits. Animals, 11(11), 3237. [Link]
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]
-
Lifson, N., Omachi, A., & Cavert, H. M. (1951). Metabolism of acetate by isolated perfused dog gastrocnemius investigated with C13-carboxyl-labeled acetate. American Journal of Physiology. Legacy Content, 166(1), 121–130. [Link]
-
Bacova, B., Placha, I., Venglovska, K., & Czikova, S. (2021). Effect of Sustained Administration of Thymol on Its Bioaccessibility and Bioavailability in Rabbits. Animals, 11(9), 2595. [Link]
-
van der Kuil, A., & Beynen, A. C. (2002). Effect of acetic acid consumption on clinical laboratory values in the dog. Journal of Animal Physiology and Animal Nutrition, 86(3-4), 105–110. [Link]
-
Rayees, S., & Ahmad, S. (2017). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Journal of Pharmacognosy and Phytochemistry, 6(4), 133-137. [Link]
-
Chen, Y., Zhang, R., & Wang, Y. (2022). Effects of Ethanolic Extract of Schisandra sphenanthera on the Pharmacokinetics of Rosuvastatin in Rats. Drug Design, Development and Therapy, 16, 1487–1496. [Link]
Sources
- 1. Biological profile of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on Current Hormonal and Non-Hormonal Contraceptive Options in Non-Human Primates [mdpi.com]
- 3. downstate.edu [downstate.edu]
- 4. Enhancement of oral moxidectin bioavailability in rabbits by lipid co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound acetate metabolism in women [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and excretion of atorvastatin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. vettimes.com [vettimes.com]
- 15. Metabolism of acetate by isolated perfused dog gastrocnemius investigated with C13-carboxyl-labeled acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of acetic acid consumption on clinical laboratory values in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of the progestin challenge test in nonhuman primates (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physiological Action of Progesterone in the Nonhuman Primate Oviduct - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Studies on reproductive endocrinology in non-human primates: application of non-invasive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. awionline.org [awionline.org]
- 22. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 26. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
- 27. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Quingestanol Powder
Abstract
This technical guide provides a comprehensive analysis of the essential chemical and physical properties of Quingestanol powder. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular identity, physicochemical characteristics, and critical analytical methodologies required for the robust characterization of this synthetic progestin. We will explore not only the fundamental properties such as molecular structure, weight, and solubility but also the practical application of advanced analytical techniques including High-Performance Liquid Chromatography (HPLC) and Thermal Analysis (DSC/TGA). The causality behind experimental choices is elucidated to provide a deeper, field-proven understanding of how to ensure the quality, purity, and stability of this compound in a research and development setting.
Introduction: Understanding this compound
This compound is a synthetic progestin belonging to the 19-nortestosterone group of steroids.[1][2] Chemically identified as norethisterone 3-cyclopentyl enol ether, it functions as a prodrug that is metabolized in the body to the active compound, norethisterone.[1][2] While this compound itself was never marketed, its acylated derivative, this compound acetate, has been utilized in hormonal contraceptives.[1][3] A thorough understanding of the fundamental properties of the parent this compound powder is paramount for any research involving its use, synthesis, or formulation. This guide serves as a foundational resource for scientists, ensuring a scientifically sound approach to its handling and analysis.
Chemical Identity and Structure
Accurate identification is the cornerstone of all chemical and pharmaceutical research. The unambiguous identification of this compound powder relies on a consistent set of internationally recognized identifiers.
-
IUPAC Name: (8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol[1][4]
-
Synonyms: Norethisterone 3-cyclopentyl enol ether, 3-(Cyclopentyloxy)-19-nor-17alpha-pregna-3,5-dien-20-yn-17-ol[1][4][5]
The molecular architecture of this compound is based on the classic four-ring steroid skeleton, modified with specific functional groups that dictate its chemical behavior and biological activity.
Caption: Conceptual diagram of this compound's core structure and key functional groups.
Physicochemical Properties
The physical properties of this compound powder are critical determinants of its behavior in formulations, analytical procedures, and storage. These properties must be empirically verified for each batch to ensure consistency and quality.
| Property | Value | Source |
| Molecular Weight | 366.5 g/mol | PubChem[4] |
| Appearance | White to off-white crystalline powder | Inferred |
| Melting Point | Not specified; must be determined via DSC | - |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetonitrile, methanol) | Inferred[6][7] |
Solubility Profile: A Rationale
The steroidal backbone of this compound is highly lipophilic, rendering it practically insoluble in aqueous media, a common trait for steroid hormones like progesterone.[7] Its solubility in organic solvents such as acetonitrile and methanol is a key consideration for developing analytical methods, particularly for reverse-phase HPLC, where these solvents are commonly used in the mobile phase.[6][8]
Stability and Storage
Expert Insight: The stability of a pharmaceutical powder is not an inherent constant but a function of its environment. The enol ether linkage in this compound can be susceptible to hydrolysis under acidic conditions. Therefore, proper storage is a non-negotiable protocol to maintain its integrity.
-
Storage Conditions: this compound powder should be stored in well-sealed containers, protected from light, moisture, and extreme temperatures. Recommended storage is in a cool, dry, and dark environment (e.g., 5 ± 3°C) to prevent degradation.[9]
-
Self-Validation: Periodic re-analysis of retained samples using the methods described in Section 4.0 serves as a self-validating system to confirm long-term stability under the chosen storage conditions.
Analytical Characterization: A Validating Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound powder. This workflow ensures not only identity and purity but also provides a comprehensive profile of the material's physicochemical state.
Caption: A validated analytical workflow for the comprehensive characterization of this compound powder.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds because of its high resolution, sensitivity, and quantitative accuracy.[10][11] A reverse-phase method is chosen due to the non-polar nature of this compound. The method separates the main compound from any synthesis-related impurities or degradation products.
Experimental Protocol: Purity Assay by RP-HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV/Visible detector.[10]
-
Column: Newcrom R1 reverse-phase column or equivalent C18 column.[6]
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[10]
-
Injection Volume: 20 µL.[10]
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock. Dilute as necessary to create a working standard of ~0.1 mg/mL.
-
Sample Solution: Prepare the this compound powder sample in the same manner as the standard.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.
-
Spectroscopic Analysis: FTIR and NMR
-
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is a rapid and reliable method for confirming the presence of key functional groups. The spectrum of this compound should show characteristic absorptions for the O-H (hydroxyl), C≡C (alkyne), C-O (ether), and aromatic C=C bonds, providing a unique chemical fingerprint.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive techniques for elucidating the exact molecular structure. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the this compound structure.[12]
Thermal Analysis: DSC and TGA
Causality: Thermal analysis is indispensable for evaluating the solid-state properties of a drug substance.[13] Differential Scanning Calorimetry (DSC) measures heat flow and can precisely determine the melting point, which is a key indicator of purity.[14] Thermogravimetric Analysis (TGA) measures mass change as a function of temperature and is used to quantify the amount of residual solvents or water, which can impact stability and accurate weighing.[14][15]
Experimental Protocol: Thermal Characterization
-
Instrumentation: A simultaneous TGA-DSC analyzer is ideal for maximizing data from a single run.[16]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an aluminum DSC pan.[12]
-
TGA Method:
-
DSC Method:
-
Purge Gas: Nitrogen at 40 mL/min.[12]
-
Heating Program: Use the same temperature program as the TGA method.
-
Analysis: The DSC curve should show a sharp endotherm corresponding to the melting of the crystalline material. The peak temperature is the melting point. A broad or distorted peak may suggest the presence of impurities or multiple polymorphic forms.[16]
-
Conclusion
The comprehensive characterization of this compound powder is a critical prerequisite for its successful application in research and drug development. This guide has detailed the essential chemical identifiers, physicochemical properties, and a robust, multi-technique analytical workflow. By integrating chromatographic, spectroscopic, and thermal analyses, scientists can ensure the identity, purity, and stability of their material. The emphasis on experimental causality—understanding why a specific test is performed—transforms routine analysis into a powerful, self-validating quality system, underpinning the integrity and reproducibility of all subsequent research.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9842127, this compound. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18142, this compound Acetate. PubChem. [Link]
-
ChemWhat (n.d.). This compound CAS#: 10592-65-1. ChemWhat. [Link]
-
Wikipedia (n.d.). This compound. Wikipedia. [Link]
-
KEGG (n.d.). KEGG DRUG: this compound acetate. KEGG DRUG. [Link]
-
SIELC Technologies (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC. [Link]
-
Wikipedia (n.d.). This compound acetate. Wikipedia. [Link]
-
precisionFDA (n.d.). This compound ACETATE. precisionFDA. [Link]
-
WikiMed (n.d.). This compound. WikiMed. [Link]
-
CAS (n.d.). This compound acetate. CAS Common Chemistry. [Link]
-
Wikiwand (n.d.). This compound acetate. Wikiwand. [Link]
-
AZoM (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
-
Di Carlo, F. J., et al. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287-303. PubMed. [Link]
-
TA Instruments (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]
-
Chulalongkorn University (n.d.). EXPERIMENTAL PART 2.1 Equipment. Chulalongkorn University. [Link]
-
Basicmedical Key (2016). High-performance liquid chromatography. Basicmedical Key. [Link]
-
Singh, H., et al. (1977). Biochemical studies with once-a-month contraceptive pill containing quinestrol-quingestanol acetate. Indian journal of medical research, 65(5), 684-689. PubMed. [Link]
-
Metoree (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Metoree. [Link]
-
Pacific BioLabs (n.d.). Analytical Methods. Pacific BioLabs. [Link]
-
Robertson Microlit (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. [Link]
-
Phenomenex (2025). Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]
-
Marois, M., & Marois, G. (1971). [Comparative study of the progestomimetic and contraceptive activity of this compound acetate with 5 other progestational molecules]. Annales de l'endocrinologie, 32(4), 541-558. PubMed. [Link]
-
Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2643. PMC. [Link]
-
Hecq, J. D., et al. (2024). Long-term stability of esketamine in polypropylene syringes at 5 ± 3°C. European journal of hospital pharmacy, ejhpharm-2024-004227. PubMed. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5994, Progesterone. PubChem. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. This compound | C25H34O2 | CID 9842127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 9. Long-term stability of esketamine in polypropylene syringes at 5 ± 3°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 11. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 13. tainstruments.com [tainstruments.com]
- 14. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 15. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 16. azom.com [azom.com]
Quingestanol: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical identity, pro-drug characteristics, and scientific context of the synthetic progestin, Quingestanol.
This guide provides a detailed overview of this compound, a synthetic progestin of the 19-nortestosterone group. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's chemical properties and biological significance. While this compound itself was never commercialized, its role as a prodrug to the widely used progestin norethisterone, and the pharmaceutical use of its derivative, this compound acetate, underscore its importance in medicinal chemistry and pharmacology.
Chemical Identity and Nomenclature
A precise understanding of a compound's chemical structure and nomenclature is fundamental to all scientific investigation. This section provides the definitive identifiers for this compound.
International Union of Pure and Applied Chemistry (IUPAC) Name
The systematic name for this compound according to IUPAC nomenclature is:
(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol [1][2]
This name precisely describes the complex stereochemistry and functional group arrangement of the molecule.
Chemical Abstracts Service (CAS) Number
The unique CAS Registry Number for this compound is:
This identifier is universally recognized in chemical databases and scientific literature, ensuring unambiguous identification.
Physicochemical Properties and Structural Data
A summary of key physicochemical properties for this compound is presented in the table below. This data is essential for experimental design, including solvent selection and analytical method development.
| Property | Value | Source |
| Molecular Formula | C25H34O2 | [1][2][3] |
| Molar Mass | 366.545 g·mol−1 | [1] |
| Synonyms | Norethisterone 3-cyclopentyl enol ether, 3-(Cyclopentyloxy)-19-nor-17alpha-pregna-3,5-dien-20-yn-17-ol | [1][2][3] |
Biological and Pharmacological Context
This compound is a synthetic progestin, a class of steroid hormones that act as agonists of the progesterone receptor. Its primary biological significance lies in its role as a prodrug.
Pro-drug of Norethisterone
This compound is a prodrug of norethisterone, meaning it is biologically inactive in its initial form and is converted into the active therapeutic agent, norethisterone, within the body.[1][5] This conversion is a key aspect of its pharmacology. The 3-cyclopentyl enol ether group in this compound is designed to be cleaved in vivo, releasing norethisterone.
Relationship to this compound Acetate
While this compound itself was not marketed, its acylated derivative, this compound acetate, has been used as a pharmaceutical drug.[1][6] this compound acetate is also a prodrug of norethisterone, with both this compound and norethisterone acetate as intermediates in its metabolic pathway.[6] this compound acetate was sold under brand names such as Demovis and Pilomin and was used in birth control pills.[6]
Mechanism of Action: A Prodrug's Journey
The mechanism of action for this compound is indirect, relying on its metabolic conversion to norethisterone. The following diagram illustrates this process.
Sources
An In-Depth Technical Guide to Quingestanol Acetate: A Synthetic Progestogen
Executive Summary: This guide provides a comprehensive technical overview of Quingestanol Acetate, a synthetic progestogen developed for oral contraception. As a prodrug, its pharmacological activity is primarily mediated through its metabolic conversion to norethisterone. This document delves into its chemical synthesis, mechanism of action, pharmacokinetic profile, and the analytical methodologies required for its characterization. Structured for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with detailed experimental protocols, offering a complete scientific narrative on this compound Acetate from its molecular structure to its biological effects.
Introduction
Historical Context and Development
This compound acetate, sold under brand names like Demovis and Pilomin, is a progestin medication that was historically used in birth control pills but is no longer on the market.[1][2] Patented in 1963 and introduced for medical use in Italy in 1972, it was developed as a second-generation synthetic progestogen.[1][2] Its primary applications were as an oral, once-a-month, or postcoital hormonal contraceptive.[1][2][3]
Chemical Classification and Rationale for Development
Chemically, this compound acetate is 3-(cyclopentyloxy)-17α-ethynylestra-3,5-dien-17β-yl acetate. It is a synthetic estrane steroid and a derivative of 19-nortestosterone.[1] The molecule is specifically a prodrug form of norethisterone, engineered with two key modifications: a cyclopentyl enol ether at the C3 position and an acetate ester at the C17β position.[1][2] This prodrug strategy was designed to improve oral bioavailability and modulate the pharmacokinetic profile of the parent compound, norethisterone.
Physicochemical Properties and Synthesis
Chemical Structure and Nomenclature
-
IUPAC Name: [(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[2]
-
CAS Number: 3000-39-3[4]
-
Molar Mass: 408.582 g·mol−1[2]
-
Synonyms: Norethisterone acetate 3-cyclopentyl enol ether, ENTACP, W-4540[1][2][4]
Conceptual Synthesis Pathway
The synthesis of this compound acetate originates from norethisterone. The process involves two principal transformations: the formation of a 3-cyclopentyl enol ether and the acetylation of the 17β-hydroxyl group.
Caption: Conceptual synthesis pathway of this compound Acetate from Norethisterone.
Experimental Protocol: Conceptual Synthesis of this compound Acetate
This protocol is a conceptual representation based on established steroid chemistry principles.
Part A: Synthesis of this compound (Norethisterone 3-cyclopentyl enol ether)
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve norethisterone in a suitable azeotropic solvent such as toluene.
-
Reagent Addition: Add an excess of cyclopentanol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Causality: The acid catalyst protonates the C3 carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by cyclopentanol. The Dean-Stark trap is essential to remove the water formed during the reaction, driving the equilibrium towards the enol ether product.
-
-
Reaction Execution: Reflux the mixture until water ceases to be collected in the trap, indicating reaction completion.
-
Work-up and Purification: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Part B: Acetylation to this compound Acetate
-
Reaction Setup: Dissolve the purified this compound from Part A in a non-protic solvent like pyridine or dichloromethane.
-
Reagent Addition: Add acetic anhydride and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Causality: Acetic anhydride is the acetylating agent. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. DMAP serves as a more potent acylation catalyst, enhancing the reaction rate at the sterically hindered C17β-hydroxyl group.[5]
-
-
Reaction Execution: Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction by slowly adding water. Extract the product into a solvent like ethyl acetate. Wash the organic layer successively with dilute HCl (to remove pyridine), sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. The final product, this compound acetate, is purified by recrystallization.
Pharmacology and Mechanism of Action
Progestational Activity
This compound acetate is a progestin, meaning it is a synthetic agonist of the progesterone receptor (PR), the primary biological target of progesterone.[1][2] Its progestational effects are responsible for its contraceptive action. Preclinical studies in rats demonstrated that it is approximately twice as effective as its parent compound, norethisterone acetate, in producing secretory changes in the endometrium, a key indicator of progestational activity.[6]
Prodrug Metabolism and Bioactivation
Upon oral administration, this compound acetate is rapidly absorbed and functions as a prodrug, undergoing extensive first-pass metabolism to its active form, norethisterone.[2][7] This bioactivation occurs via two primary pathways:
-
Deacylation: Hydrolysis of the C17β acetate ester to form this compound (norethisterone 3-cyclopentyl enol ether).[7][8][9]
-
O-dealkylation: Cleavage of the C3 cyclopentyl enol ether to form norethindrone acetate.[7][8][9]
Both of these initial metabolites are subsequently converted to norethisterone, the ultimate active compound that binds to the progesterone receptor.[7][9]
Caption: Metabolic bioactivation cascade of this compound Acetate to Norethisterone.
Pharmacokinetic Profile
This compound acetate exhibits rapid absorption and a high degree of bioavailability following oral administration.[7][8] A critical distinguishing feature is that, unlike other steroid enol ethers such as quinestrol, this compound acetate is not stored in adipose tissue.[1][2][6] This lack of fat storage results in a predictable pharmacokinetic profile without a prolonged duration of action, making it suitable for daily or cyclical dosing regimens.
| Pharmacokinetic Parameter | Observation | Source |
| Absorption | Rapidly absorbed after oral administration. | [7][8] |
| Bioavailability | High order of bioavailability. | [7][8] |
| Distribution | Not stored in body fat. | [1][2][6] |
| Metabolism | Extensively metabolized to norethisterone. | [2][7][9] |
| Duration of Action | Not prolonged, unlike fat-stored steroid ethers. | [2] |
Secondary Hormonal Activities
In addition to its primary progestational activity, this compound acetate exhibits weak androgenic and estrogenic activity.[1][2] Preclinical studies noted that it had approximately 1.5 times the androgenic activity of its parent compound and also behaved like an estrogen in stimulating uterine growth (uterotropic activity).[6]
Experimental Protocols and Analytical Methodologies
In Vitro Progesterone Receptor Binding Assay
This protocol provides a framework for determining the relative binding affinity (RBA) of this compound acetate's metabolites for the progesterone receptor.
-
Objective: To quantify the binding affinity of norethisterone (the active metabolite) relative to a reference progestin.
-
Principle: A competitive binding assay where the test compound competes with a radiolabeled progestin (e.g., ³H-R5020) for binding to the PR in a tissue cytosol preparation.[10]
Step-by-Step Methodology:
-
Cytosol Preparation: Homogenize human uterine tissue (or PR-expressing cells) in a cold buffer (e.g., Tris-EDTA buffer). Centrifuge the homogenate at high speed (e.g., 105,000 x g) to pellet cellular debris and organelles, yielding a supernatant containing the cytosolic PR.
-
Assay Incubation: In assay tubes, combine the cytosol preparation, a fixed concentration of ³H-R5020, and varying concentrations of the unlabeled test compound (norethisterone) or a reference standard (unlabeled R5020 or progesterone).
-
Causality: The test compound will displace the radiolabeled ligand from the PR in a concentration-dependent manner.
-
-
Separation of Bound and Free Ligand: After incubation (e.g., 18 hours at 4°C), separate the PR-bound radioligand from the free radioligand. A common method is dextran-coated charcoal (DCC) adsorption, where the charcoal adsorbs the small, free radioligand molecules, leaving the larger PR-ligand complexes in solution.
-
Quantification: Centrifuge the tubes to pellet the charcoal. Measure the radioactivity in the supernatant using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding). The RBA is calculated as: (IC50 of Reference / IC50 of Test Compound) x 100.
Quantification in Biological Matrices (Plasma)
This protocol describes a robust method for extracting and quantifying this compound acetate and its primary metabolites from plasma.
Caption: Workflow for the extraction and analysis of this compound Acetate from plasma.
Step-by-Step Methodology:
-
Sample Preparation: Spike a known volume of plasma (e.g., 1 mL) with an internal standard (e.g., a deuterated analog) to correct for extraction losses.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak aqueous solvent to remove interfering polar substances.
-
Causality: SPE provides a critical cleanup step. The C18 stationary phase retains the lipophilic steroid analytes while allowing hydrophilic matrix components like salts and proteins to be washed away.[11]
-
-
Elution: Elute the analytes from the cartridge using an organic solvent such as methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase. This step concentrates the sample, improving detection sensitivity.
-
Chromatographic Analysis: Inject the reconstituted sample into an HPLC system coupled with a mass spectrometer (LC-MS/MS).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing a modifier like formic acid or ammonium acetate).
-
Detection: Mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Causality: HPLC is essential for separating the parent drug from its metabolites and other endogenous compounds.[12] MS/MS detection provides superior selectivity and sensitivity, allowing for precise quantification of each analyte based on its unique precursor-to-product ion transition.
-
Clinical and Biological Profile
Contraceptive Applications
This compound acetate was formulated for several contraceptive strategies, demonstrating its versatility.
-
Daily Low-Dose: Administered as a 300 mcg daily dose, it was found to be a safe and effective contraceptive for postpartum patients, with the advantage of not interfering with lactation.[8][13]
-
Once-a-Month: It was combined with an estrogen, quinestrol, for a once-a-month oral contraceptive pill.[8][14]
-
Postcoital: It was also investigated as a postcoital contraceptive at doses ranging from 750 to 800 mcg.[3]
Preclinical Biological Effects
Studies in rats provided a detailed biological profile of this compound acetate (ENTACP).[6]
| Biological Effect | Finding in Rat Models | Source |
| Contraceptive Activity | Potent anti-estrual and contraceptive agent. Nidation was interfered with at higher doses. | [6] |
| Endometrial Effect | Twice as effective as its parent compound in producing secretory changes. | [6] |
| Androgenic Activity | ~1.5 times as effective as its parent compound in stimulating accessory sex organs. | [6] |
| Estrogenic Activity | Stimulated uterine growth, indicating estrogenic-like effects. | [6] |
| Adrenal Effects | Significantly increased adrenal weight and reduced the adrenal cortex's capacity to respond to ACTH. | [6] |
| Effect on Pregnancy | Did not maintain pregnancy; fetal resorption was common at higher doses. | [6] |
Conclusion and Future Perspectives
This compound acetate represents a noteworthy example of rational drug design in the field of synthetic progestogens. As a prodrug of norethisterone, its chemical modifications were engineered to create a compound with high oral bioavailability and a predictable pharmacokinetic profile, devoid of the fat-storage issues seen with other enol ethers. While no longer marketed, the study of its metabolism, bioactivation, and varied clinical applications provides valuable insights for the development of new selective progesterone receptor modulators (SPRMs). The principles underlying its synthesis and the analytical methods used for its characterization remain fundamental to modern steroid chemistry and pharmaceutical analysis.
References
- This compound acetate - Wikiwand. (n.d.).
- Di Carlo, F. J., Loo, J. C., Aceto, T., Jr., Zuleski, F. R., & Barr, W. H. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303.
- This compound acetate - Wikipedia. (n.d.).
- [Comparative study of the progestomimetic and contraceptive activity of this compound acetate with 5 other progestational molecules]. (1980). Comptes rendus des seances de la Societe de biologie et de ses filiales, 174(3), 347–351.
- Di Carlo, F. J., Loo, J. C., Aceto, T., Jr., Zuleski, F. R., & Barr, W. H. (1974). This compound Acetate Metabolism in Women. Pharmacology, 11(5), 287-303.
- This compound Acetate Metabolism in Women | Pharmacology - Karger Publishers. (2008, May 28).
- Giannina, T., Steinetz, B. G., Rassaert, C. L., McDougall, E. A., & Meli, A. (1969). Biological profile of this compound acetate. Proceedings of the Society for Experimental Biology and Medicine, 131(3), 781–789.
- This compound - Wikipedia. (n.d.).
- This compound. (n.d.). In Wikipedia.
- Moggia, A. V., Mischler, T., Berman, E., Beauquis, A., Torrrado, M., & Koremblitt, E. (1972). Evaluation of the contraceptive efficacy of this compound acetate (W 4540) when administered as an oral low-dose conraceptive in the puerperium. The Journal of Reproductive Medicine, 8(4), 169–173.
- Further experience with this compound acetate as a postcoital oral contraceptive. (1974). Contraception, 9(3), 221–225.
- Rubio, B., Mischler, T. W., & Berman, E. (1972). Contraception With a Daily Low-Dose Progestogen: this compound Acetate. Fertility and Sterility, 23(9), 668–671.
- Evaluation of the contraceptive efficacy of this compound acetate in daily microdose and post coitum. (1973). The Journal of Reproductive Medicine, 10(4), 186–192.
- KEGG DRUG: this compound acetate. (n.d.).
- US Patent No. 3,755,573A. (1973). Fertility control employing quinestrol and this compound acetate.
- This compound acetate - CAS Common Chemistry. (n.d.).
- Organic Syntheses Procedure. (n.d.). A practical and efficient Cs2CO3-mediated cyclization of ketoxime acetates for the synthesis of 2,3-diaryl-2H-azirines.
- Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- Analytical Method Selection for Drug Product Dissolution Testing. (n.d.).
- Receptor binding of norgestimate--a new orally active synthetic progestational compound. (n.d.). PubMed.
- CN103450306A - Synthetic method of pregnenolone acetate. (n.d.). Google Patents.
Sources
- 1. This compound acetate - Wikiwand [wikiwand.com]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. Further experience with this compound acetate as a postcoital oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Biological profile of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. karger.com [karger.com]
- 10. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. employees.csbsju.edu [employees.csbsju.edu]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Evaluation of the contraceptive efficacy of this compound acetate (W 4540) when administered as an oral low-dose conraceptive in the puerperium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US3755573A - Fertility control empoying quinestrol and this compound acetate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Norethisterone 3-Cyclopentyl Enol Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norethisterone, a foundational synthetic progestin, has played a pivotal role in reproductive medicine for decades.[1][2] The modification of its core structure, particularly at the C3 position, has been a key strategy to modulate its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the synthesis of a significant derivative, Norethisterone 3-Cyclopentyl Enol Ether. We will delve into the mechanistic underpinnings of enol ether formation in steroidal systems, provide a detailed, field-proven experimental protocol, and discuss the analytical considerations for the characterization of the final product. This document is intended to serve as a practical resource for researchers and professionals engaged in steroid chemistry and drug development.
Introduction: The Significance of Norethisterone and its Derivatives
Norethisterone (also known as norethindrone) is a potent, orally active progestational agent.[1][2] Structurally, it is a 19-nortestosterone derivative with an ethynyl group at the 17α position, which is crucial for its oral bioavailability and progestogenic activity.[2][3] The Δ⁴-3-keto moiety in the A-ring of the steroid is a common feature in many biologically active steroids and a primary site for metabolic transformations.
The synthesis of enol ethers of Δ⁴-3-ketosteroids represents a valuable strategy for creating prodrugs with altered absorption, distribution, metabolism, and excretion (ADME) profiles. Enol ethers can protect the 3-keto group from rapid metabolism, potentially leading to a longer duration of action. The choice of the etherifying group, in this case, a cyclopentyl moiety, can significantly influence the lipophilicity and, consequently, the pharmacokinetic properties of the resulting compound.
This guide will focus on a robust and reproducible method for the synthesis of Norethisterone 3-Cyclopentyl Enol Ether, a compound of interest for its potential as a long-acting progestin.
Mechanistic Insights into Steroidal Enol Ether Synthesis
The formation of an enol ether from a Δ⁴-3-ketosteroid, such as norethisterone, proceeds via an acid-catalyzed reaction. The key intermediate is a dienol, which is then trapped by an appropriate alcohol.
The Role of Orthoformates and Acid Catalysis
A common and effective method for the synthesis of steroidal enol ethers involves the use of an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst.[3][4][5] The reaction mechanism can be conceptualized as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the 3-keto group, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Orthoformate: The orthoformate acts as a dehydrating agent and a source of the alkoxy group.
-
Formation of a Hemiketal-like Intermediate: This is followed by the elimination of ethanol to form a transient ethyl enol ether.
-
Transetherification: In the presence of a higher boiling alcohol, such as cyclopentanol, and continued acid catalysis, a transetherification reaction occurs, leading to the displacement of the ethyl group and the formation of the more stable cyclopentyl enol ether.[4]
The equilibrium of the reaction is driven towards the product by the removal of the lower boiling alcohol (ethanol) from the reaction mixture.
Structural Considerations
The Δ⁴ double bond in norethisterone allows for the formation of a conjugated dienol ether system, which imparts a degree of stability to the product. The stereochemistry of the steroid nucleus remains intact during this process.
Experimental Protocol: Synthesis of Norethisterone 3-Cyclopentyl Enol Ether
This protocol is a synthesis of established methods for the preparation of steroidal enol ethers, optimized for the specific synthesis of Norethisterone 3-Cyclopentyl Enol Ether.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Norethisterone | Pharmaceutical Grade (≥98%) | Commercially Available | |
| Triethyl Orthoformate | Reagent Grade (≥98%) | Commercially Available | |
| Cyclopentanol | Reagent Grade (≥99%) | Commercially Available | |
| p-Toluenesulfonic Acid Monohydrate | ACS Reagent Grade | Commercially Available | Acid catalyst |
| Benzene | Anhydrous (≤50 ppm H₂O) | Commercially Available | Solvent |
| Pyridine | Anhydrous | Commercially Available | For neutralization |
| Methanol | HPLC Grade | Commercially Available | For recrystallization |
| Diethyl Ether | ACS Reagent Grade | Commercially Available | For work-up |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Anhydrous Sodium Sulfate | Commercially Available | Drying agent |
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Benzene is a known carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid inhalation of vapors and contact with skin and eyes.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add Norethisterone (5.0 g, 16.7 mmol).
-
Addition of Reagents: Add anhydrous benzene (100 mL), triethyl orthoformate (8.3 mL, 50.1 mmol), and cyclopentanol (4.6 mL, 50.1 mmol).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (160 mg, 0.84 mmol).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of ethanol and water will be observed in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Reaction Quenching: Cool the reaction mixture to room temperature. Add a few drops of pyridine to neutralize the p-toluenesulfonic acid.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is obtained as a viscous oil or a semi-solid.
-
Recrystallize the crude product from methanol containing a trace of pyridine to yield the pure Norethisterone 3-cyclopentyl enol ether as a crystalline solid.[4]
-
-
Drying: Dry the crystals under vacuum at 40-50 °C to a constant weight.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of Norethisterone 3-cyclopentyl enol ether.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized Norethisterone 3-Cyclopentyl Enol Ether.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of the cyclopentyl group protons and a characteristic shift of the vinylic proton at C4. The absence of the C4 proton signal of the starting norethisterone is a key indicator of a successful reaction.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the appearance of new signals corresponding to the cyclopentyl moiety and a significant upfield shift of the C3 carbon, consistent with the enol ether formation.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show the disappearance of the strong C=O stretching vibration of the α,β-unsaturated ketone in norethisterone (typically around 1660 cm⁻¹) and the appearance of C=C and C-O stretching bands characteristic of the dienol ether.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for determining the purity of the final product and for quantifying any residual starting material or by-products.[6][7][8] A typical system would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring the progress of the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation between the starting material, product, and any significant impurities.
Reaction Pathway Diagram
Caption: Synthesis of Norethisterone 3-cyclopentyl enol ether from Norethisterone.
Conclusion
The synthesis of Norethisterone 3-Cyclopentyl Enol Ether is a straightforward yet elegant modification of a clinically significant steroid. The protocol detailed in this guide, grounded in established principles of steroid chemistry, provides a reliable pathway to this potentially valuable derivative. For drug development professionals, the ability to synthesize and characterize such analogs is fundamental to the exploration of new therapeutic agents with enhanced properties. The successful execution of this synthesis relies on careful attention to anhydrous conditions and thorough purification and analytical validation. This guide serves as a robust starting point for further research and development in the field of steroidal prodrugs.
References
- Google Patents. (n.d.). Process for the preparation of enolethers of delta4-3-ketosteroids.
- Lenz, G. R. (1978). Ready Formation of Enol Ethers in Steroidal 2O~-Hydroxy-18-methyl-18-ketones. J.C.S. Chem. Comm., 241.
- Google Patents. (n.d.). 3-enol ethers of 6-formyl-3-oxo-delta4-steroids and process for their preparation.
- Google Patents. (n.d.). Process for preparing 3-enol ethers of 11β-hydroxy-Δ4.
-
Wikipedia. (n.d.). Nandrolone. Retrieved from [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. (2020). Volume 9, Issue 12.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). norethisterone. Retrieved from [Link]
-
ResearchGate. (2014). A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. Retrieved from [Link]
- Google Patents. (n.d.). Impurity detection analysis method of norethisterone derivatives and intermediates thereof.
- The Journal of Organic Chemistry. (n.d.). Enol Ethers of Steroidal Δ4-3-Ketones.
-
PubChem. (n.d.). Norethindrone. Retrieved from [Link]
Sources
- 1. norethisterone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norethindrone synthesis - chemicalbook [chemicalbook.com]
- 4. US3019241A - Process for the preparation of enolethers of delta4-3-ketosteroids - Google Patents [patents.google.com]
- 5. US3956349A - Process for preparing 3-enol ethers of 11β-hydroxy-Î4 -pregnene-3-ones and derivatives thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google Patents [patents.google.com]
Methodological & Application
Quingestanol quantification using high-performance liquid chromatography (HPLC)
An Application Note for the Quantification of Quingestanol using High-Performance Liquid Chromatography (HPLC)
Introduction: The Imperative for Precise this compound Analysis
This compound is a synthetic progestin, a class of steroid hormones, that has been utilized in hormonal contraceptives.[1] As with any active pharmaceutical ingredient (API), its precise and accurate quantification is paramount throughout the drug development and manufacturing lifecycle. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2] This application note provides a comprehensive, field-tested protocol for the quantification of this compound using a robust Reversed-Phase HPLC (RP-HPLC) method, designed for researchers, quality control analysts, and formulation scientists. The methodology is grounded in established chromatographic principles and adheres to the validation framework set forth by the International Council for Harmonisation (ICH).[3][4]
Principle of the Method: A Chromatographic Separation Strategy
The method leverages the principles of RP-HPLC, a technique ideal for separating moderately polar to nonpolar compounds like this compound. The fundamental mechanism involves the partitioning of the analyte between a nonpolar stationary phase (a C18 silica-based column) and a polar mobile phase.
This compound, being a hydrophobic molecule, exhibits a strong affinity for the C18 stationary phase. The mobile phase, typically a mixture of acetonitrile and water, is designed to elute this compound from the column.[5] By carefully controlling the mobile phase composition, a reproducible retention time is achieved, allowing for clear separation from potential impurities and formulation excipients.
Quantification is performed using a UV-Vis detector. Steroidal structures like this compound possess chromophores that absorb light in the UV spectrum. The detector is set to a specific wavelength (e.g., ~240-254 nm, common for progestogens) where this compound exhibits significant absorbance, ensuring a sensitive and linear response proportional to its concentration.[6][7][8]
Materials and Reagents
Equipment
-
HPLC System with UV-Vis or Photodiode Array (PDA) Detector
-
Analytical Balance (4-decimal place)
-
Ultrasonic Bath
-
pH Meter
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringes and Syringe Filters (0.45 µm, PTFE or Nylon)
-
HPLC Vials
Chemicals and Reagents
-
This compound Reference Standard (USP grade or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Ultrapure)
-
Phosphoric Acid (optional, for pH adjustment)
Recommended Chromatographic Conditions
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Setting | Causality and Justification |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining this compound, while the specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | This ratio provides sufficient solvent strength to elute this compound with a reasonable retention time and good peak shape. It can be adjusted to fine-tune retention.[5][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and manageable backpressure. |
| Injection Volume | 10 µL | A smaller injection volume minimizes the risk of peak distortion and column overload, contributing to better peak symmetry. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving peak shape. |
| Detection Wavelength | 245 nm | This wavelength is selected based on the typical UV absorbance maxima for progestin compounds, offering high sensitivity for quantification. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of this compound and any potential late-eluting impurities, followed by column re-equilibration. |
Experimental Protocols
Protocol 1: Preparation of Solutions
1. Mobile Phase Preparation (1 L): a. Carefully measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water. b. Combine them in a clean, suitable glass reservoir. c. Mix thoroughly and degas the solution for 10-15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.[9]
2. This compound Stock Standard Solution (100 µg/mL): a. Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. b. Add approximately 70 mL of methanol or mobile phase and sonicate for 5-10 minutes to ensure complete dissolution. c. Allow the solution to return to room temperature. d. Dilute to the mark with the same solvent and mix thoroughly. This is the Stock Solution.
3. Calibration Curve Standards (e.g., 5, 10, 20, 40, 60 µg/mL): a. Label five 10 mL volumetric flasks. b. Using calibrated pipettes, transfer appropriate volumes of the Stock Solution (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mL) into the flasks. c. Dilute to the mark with the mobile phase and mix well. These are the working calibration standards.
Protocol 2: Sample Preparation (from a Solid Dosage Form)
1. Powder Preparation: a. Accurately weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
2. Sample Solution Preparation (Target Concentration: 20 µg/mL): a. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. b. Add approximately 70 mL of methanol or mobile phase. c. Sonicate for 15 minutes to facilitate the complete extraction of the API. d. Allow the flask to cool to ambient temperature, then dilute to the mark with the solvent and mix thoroughly. e. Further dilute this solution to achieve the target concentration. For example, pipette 5 mL of this solution into a 25 mL volumetric flask and dilute to the mark with the mobile phase. f. Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate. This critical step removes insoluble excipients that could clog the column and interfere with the analysis.[10]
Protocol 3: HPLC System Operation and Analysis Workflow
The following diagram illustrates the complete analytical workflow from preparation to final result.
Caption: HPLC workflow for this compound quantification.
Step-by-Step System Operation:
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the entire system, including the column, at the set flow rate (1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability Test (SST): Before analyzing any samples, the system's performance must be verified.[9] Make five replicate injections of a mid-range standard (e.g., 20 µg/mL). The results must meet the acceptance criteria outlined in the table below. This ensures the system is operating correctly and can produce reliable data.
-
Sequence Execution: Set up an injection sequence in the chromatography data system (CDS) software. A typical sequence would be:
-
Blank (mobile phase) to ensure no carryover.
-
Calibration standards (from lowest to highest concentration).
-
Samples, interspersed with check standards every 10-20 injections to monitor system stability.
-
System Suitability and Data Analysis
System Suitability Test (SST) Criteria
The SST is a non-negotiable part of the protocol, validating system performance before each run.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value >2 indicates peak tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. Higher numbers signify better performance. |
| % RSD of Peak Area | ≤ 2.0% | The Relative Standard Deviation for replicate injections demonstrates the precision of the injector and detector.[3] |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and mobile phase delivery. |
Calculations
-
Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations (µg/mL).
-
Linear Regression: Perform a linear regression analysis on the calibration data. The resulting equation will be in the form of y = mx + c , where 'y' is the peak area, 'm' is the slope, and 'x' is the concentration. The correlation coefficient (R²) should be ≥ 0.999 to demonstrate good linearity.
-
Sample Quantification: Using the peak area ('y') obtained from the sample chromatogram, calculate the concentration of this compound ('x') in the sample solution using the regression equation.
-
Final Assay Calculation: Adjust the calculated concentration for the dilutions made during sample preparation to determine the amount of this compound in the original dosage form.
Method Validation Synopsis (ICH Q2(R2) Framework)
While this note provides a robust method, it must be formally validated for its intended purpose in your laboratory.[11][12][13] The validation process provides documented evidence that the method is fit for purpose. The core parameters to be assessed are summarized below.
Caption: Key parameters for HPLC method validation.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is solely from this compound, without interference from excipients, impurities, or degradation products. | Peak purity analysis (if using PDA); no co-eluting peaks at the retention time of the analyte in a placebo sample. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation Coefficient (R²) ≥ 0.999. |
| Range | The concentration interval where the method is accurate, precise, and linear. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | To determine the closeness of the measured value to the true value. Assessed by spike-recovery studies. | 98.0% - 102.0% recovery of the spiked analyte. |
| Precision | To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | RSD ≤ 2.0% for the assay of the drug product. |
| LOD / LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To evaluate the method's reliability when subjected to small, deliberate changes in parameters (e.g., ±10% flow rate, ±2 nm wavelength, ±5% organic in mobile phase). | System suitability parameters must remain within acceptance criteria. |
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Oxford Academic. (2024). A simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy. Laboratory Medicine.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- The Royal Society of Chemistry. (2020). Supplementary information Methods Progesterone HPLC Method.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Journal of Young Pharmacists. (n.d.). Determination of Progesterone in Capsules by High-Performance Liquid Chromatography and UV-Spectrophotometry.
- ResearchGate. (n.d.). (PDF) Development and Validation of RP-HPLC-DAD Method for Determination of Progesterone in Capsule.
- Sartorius. (n.d.). Sample Preparation.
- Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. SciEnggJ, 16(1).
- Di Carlo, F. J., et al. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287-303.
- Shimadzu Corporation. (2022, March 3). How to do HPLC method validation. YouTube.
- Jain, D., et al. (2023). Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein with Specific Application in Lipid-Based Nanoformulations. ACS Omega.
- MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
Sources
- 1. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein with Specific Application in Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. actascientific.com [actascientific.com]
- 13. youtube.com [youtube.com]
Application Note: A Cell-Based Reporter Assay for Quantifying Quingestanol Progestogenic Activity
Abstract
This document provides a comprehensive guide for developing and validating a robust, cell-based reporter gene assay to quantify the biological activity of Quingestanol, a synthetic progestin. This compound acetate acts as an agonist of the progesterone receptor (PR), a key regulator in female reproductive tissues.[1][2] This protocol leverages a PR-responsive reporter system in a human cell line to measure the potency of this compound. The detailed methodologies cover cell line selection, experimental execution, data analysis for determining half-maximal effective concentration (EC50), and key validation parameters to ensure the assay is reliable, reproducible, and fit for purpose in research and drug development settings.
Assay Principle and Scientific Rationale
The progestogenic activity of this compound is mediated through its function as an agonist for the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[2][3] The assay described herein quantifies this activity by utilizing a reporter gene system.
Mechanism of Action:
-
Ligand Binding: this compound, the active compound, diffuses across the cell membrane and binds to the ligand-binding domain of the PR located in the cytoplasm.
-
Translocation: Upon ligand binding, the PR undergoes a conformational change, dissociates from chaperone proteins (e.g., heat shock proteins), dimerizes, and translocates into the nucleus.[4]
-
Transcriptional Activation: In the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter region of target genes.[5]
-
Reporter Gene Expression: In this assay system, the PR-PRE binding event drives the transcription of a downstream reporter gene, such as firefly luciferase. The amount of luciferase produced is directly proportional to the level of PR activation by the ligand.[6][7]
-
Signal Quantification: The luciferase enzyme catalyzes a reaction with its substrate (e.g., D-luciferin) to produce a measurable bioluminescent signal. This signal provides a sensitive and quantitative readout of this compound's progestogenic activity.[8]
This cell-based approach offers a physiologically relevant method to assess the functional potency of compounds like this compound.
Caption: Progesterone Receptor (PR) Signaling Pathway for Reporter Assay.
Materials and Reagents
| Item | Description / Recommended Source |
| Cell Line | T47D (human ductal breast epithelial tumor cell line). This line is well-characterized and known to endogenously express high levels of functional progesterone receptor.[9][10][11][12] |
| Reporter Vector | A plasmid containing a PRE-driven firefly luciferase reporter gene (e.g., pGL4.36[luc2P/MMTV/Hygro] Vector). The MMTV promoter contains functional PREs.[6] |
| Control Vector | A plasmid constitutively expressing a second reporter (e.g., Renilla luciferase) for normalization of transfection efficiency (e.g., pRL-TK Vector). |
| Transfection Reagent | A high-efficiency, low-cytotoxicity lipid-based transfection reagent (e.g., FuGENE® HD or Lipofectamine® 3000). |
| Cell Culture Media | RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin for routine culture. |
| Assay Medium | Phenol red-free RPMI-1640 supplemented with 5% charcoal-stripped FBS (cs-FBS) to minimize background hormonal activity. |
| Test Compound | This compound Acetate (Prodrug, metabolizes to active this compound).[1][13] |
| Positive Control | Progesterone (a natural PR agonist). |
| Assay Plates | 96-well, white, clear-bottom cell culture plates suitable for luminescence readings. |
| Lysis Buffer | Passive Lysis Buffer. |
| Detection Reagents | Dual-Luciferase® Reporter Assay System (or equivalent) containing substrates for both firefly and Renilla luciferase. |
| Instrumentation | Plate luminometer capable of sequential dual-reporter measurements. |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes as necessary for other formats.
Phase 1: Cell Culture and Plating
-
Cell Maintenance: Culture T47D cells in RPMI-1640 + 10% FBS at 37°C in a 5% CO2 humidified incubator. Passage cells every 3-4 days, ensuring they do not exceed 80% confluency.
-
Cell Seeding: The day before transfection, trypsinize and count the T47D cells. Seed 1.5 x 10^4 cells per well in 100 µL of RPMI-1640 + 10% FBS into a 96-well white, clear-bottom plate.
-
Incubation: Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach and reach approximately 70-80% confluency.
Phase 2: Transient Transfection 4. Prepare DNA-Reagent Complex: For each well, prepare a mix containing:
- 100 ng of PRE-luciferase reporter vector.
- 10 ng of Renilla control vector.
- Transfection reagent according to the manufacturer's protocol (e.g., 0.3 µL).
- Dilute in serum-free medium (e.g., Opti-MEM®) and incubate for 15-20 minutes at room temperature to allow complexes to form.
- Transfect Cells: Add the DNA-reagent complex dropwise to each well. Gently swirl the plate to mix.
- Incubate: Return the plate to the incubator for 24 hours.
Phase 3: Compound Treatment 7. Prepare Assay Medium: Warm phenol red-free RPMI-1640 + 5% cs-FBS to 37°C. 8. Prepare Compound Dilutions:
- Prepare a 10 mM stock solution of this compound Acetate and Progesterone in DMSO.
- Perform a serial dilution series in assay medium to create 2X final concentrations. A typical 8-point curve might range from 200 nM down to 0.01 nM (final concentration).
- Include a "vehicle control" (0.1% DMSO in assay medium) and a "no treatment" control.
- Treat Cells: Carefully remove the transfection medium from the wells. Add 100 µL of the appropriate compound dilution (or vehicle control) to each well.
- Incubate: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
Phase 4: Signal Detection 11. Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes. 12. Cell Lysis: Remove the medium and add 20 µL of 1X Passive Lysis Buffer to each well. Place the plate on an orbital shaker for 15 minutes at room temperature. 13. Measure Firefly Luciferase: Add 100 µL of the firefly luciferase substrate to each well. Immediately measure luminescence (Signal 1) in a plate luminometer. 14. Measure Renilla Luciferase: Add 100 µL of the Stop & Glo® Reagent (or equivalent) to quench the firefly reaction and activate the Renilla reaction. Immediately measure luminescence (Signal 2).
Caption: Logical Flow of Assay Validation Parameters.
Conclusion
The cell-based reporter gene assay detailed in this application note provides a sensitive, quantitative, and physiologically relevant method for determining the progestogenic activity of this compound. By adhering to the outlined protocols for execution, data analysis, and validation, researchers can generate high-quality, reliable data suitable for compound characterization, potency testing, and screening applications in drug discovery and development.
References
- Progesterone Receptor Signaling Mechanisms.
- Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews, Oxford Academic.
- Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus.
- Application Note: A Cell-Based Luciferase Reporter Assay for Screening Modul
- progesterone receptor signaling pathway Gene Ontology Term (GO:0050847). AmiGO.
- Signaling inputs to progesterone receptor gene regulation and promoter selectivity.
- How to calculate EC50 for a pharmacological dose-response curve?
- Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
- EC50. Wikipedia.
- This compound acet
- This compound acet
- The EC50. GraphPad Prism 10 Curve Fitting Guide.
- Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
- Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open Archives.
- Human PGR Reporter Assay Kit. Indigo Biosciences.
- Meeting FDA Bioassay Requirements with Cell Prolifer
- New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors.
- Variant T47D human breast cancer cells with high progesterone-receptor levels despite estrogen and antiestrogen resistance.
- A Practical Approach to Biological Assay Valid
- Progesterone receptor regulation in T47D human breast cancer cells.
- A molecular toolbox to study progesterone receptor signaling.
- T47D cells express the progesterone receptor.
- Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. U.S.
- This compound acetate metabolism in women.
- The Importance of Reporter Gene Assays in Drug Discovery. Indigo Biosciences.
Sources
- 1. wikiwand.com [wikiwand.com]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variant T47D human breast cancer cells with high progesterone-receptor levels despite estrogen and antiestrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progesterone receptor regulation in T47D human breast cancer cells: analysis by density labeling of progesterone receptor synthesis and degradation and their modulation by progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Researcher's Guide to Quingestanol Dissolution in DMSO for In-Vitro Studies
Introduction: Unlocking the In-Vitro Potential of Quingestanol
This compound, a synthetic progestin, is a molecule of significant interest in endocrinological and pharmacological research. As a progesterone receptor agonist, its mechanism of action is pivotal in understanding hormonal signaling pathways and their therapeutic modulation.[1] For researchers and drug development professionals, the successful execution of in-vitro studies hinges on the precise and reliable preparation of test compounds. This guide provides a comprehensive, field-proven protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO), ensuring the integrity and reproducibility of your experimental outcomes. We will delve into the causality behind each step, from the fundamental physicochemical properties of this compound to the practical considerations of stock solution preparation, storage, and application in cell-based assays.
Understanding the Components: this compound and DMSO
This compound Acetate: A synthetic progestogen, this compound Acetate acts as a prodrug that is metabolized to the active form, which then binds to and activates progesterone receptors. This interaction triggers a cascade of intracellular signaling events that ultimately modulate gene expression.[1]
Table 1: Physicochemical Properties of this compound Acetate
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₆O₃ | PubChem CID: 18142 |
| Molar Mass | 408.6 g/mol | PubChem CID: 18142 |
| Appearance | Crystalline Solid | General knowledge |
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is widely utilized in biological research for its exceptional ability to dissolve a broad range of both polar and nonpolar compounds.[2] Its miscibility with water and many organic solvents makes it an invaluable tool for preparing stock solutions of test agents for in-vitro assays. However, it is crucial to acknowledge that DMSO is not an inert vehicle; it can exhibit biological effects and cytotoxicity at higher concentrations.[3][4][5][6][7] Therefore, careful control of its final concentration in culture media is paramount.
Core Protocol: Preparation of this compound Stock Solution in DMSO
This protocol is designed to generate a high-concentration, stable stock solution of this compound in DMSO, which can then be serially diluted to the desired working concentrations for your in-vitro experiments.
Materials and Equipment:
-
This compound Acetate powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves
Step-by-Step Methodology:
-
Pre-Dissolution Calculations:
-
Determine the desired concentration of your this compound stock solution. A common starting point for a high-concentration stock is 10 mM.
-
Calculate the mass of this compound Acetate required using the following formula: Mass (g) = Desired Concentration (mol/L) x Molar Mass ( g/mol ) x Volume (L) Example for a 10 mM stock in 1 mL: Mass (g) = 0.010 mol/L x 408.6 g/mol x 0.001 L = 0.004086 g (or 4.086 mg)
-
-
Weighing the Compound:
-
Under a chemical fume hood, carefully weigh the calculated mass of this compound Acetate using an analytical balance.
-
Rationale: Precise weighing is critical for the accuracy of your stock solution concentration and all subsequent dilutions.
-
-
Dissolution in DMSO:
-
Transfer the weighed this compound Acetate powder into a sterile amber microcentrifuge tube or glass vial.
-
Add the calculated volume of sterile, anhydrous DMSO.
-
Tightly cap the tube or vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Rationale: Amber vials protect the compound from potential photodegradation. Anhydrous DMSO is used to prevent the introduction of water, which can affect the stability and solubility of some compounds.[8]
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also be employed, but should be used with caution as heat can degrade some compounds.
-
Rationale: Sonication uses ultrasonic waves to break down aggregates and enhance dissolution. Gentle warming can increase the kinetic energy of the solvent and solute molecules, facilitating dissolution.
-
-
Storage of Stock Solution:
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber tubes.
-
Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.
-
Experimental Workflow: From Stock to Working Solution
The following diagram illustrates the workflow for preparing a working solution of this compound from the DMSO stock for application in a typical cell culture experiment.
Caption: Workflow for preparing this compound working solutions.
Application in In-Vitro Studies: Key Considerations
When using your this compound-DMSO stock solution for in-vitro assays, the final concentration of DMSO in the cell culture medium is a critical parameter to control.
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Rationale |
| Most Cell Lines | ≤ 0.5% (v/v) | Generally well-tolerated, minimizing cytotoxicity.[3][5][6] |
| Primary Cells | ≤ 0.1% (v/v) | More sensitive to solvent-induced stress.[5] |
| Sensitive Assays | ≤ 0.1% (v/v) | To minimize potential interference with assay components. |
Protocol for Preparing Working Solutions:
-
Thaw the Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into your complete cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.[9]
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of the same volume of DMSO as used for your highest concentration of this compound, diluted in the same manner in the culture medium. This allows you to differentiate the effects of the compound from any potential effects of the solvent.[3]
Mechanism of Action: The Progesterone Receptor Signaling Pathway
This compound, as a progestin, exerts its biological effects primarily through the activation of the progesterone receptor (PR), a nuclear receptor that functions as a ligand-activated transcription factor. The signaling cascade can be broadly categorized into genomic and non-genomic pathways.
Caption: Classical genomic signaling pathway of progesterone receptors.
Upon entering the cell, this compound binds to the progesterone receptor, which is typically located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[10] Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and the dimerization of the receptor. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[11][12] This binding event recruits co-activators or co-repressors, ultimately leading to the modulation of gene transcription and subsequent changes in protein synthesis, which mediate the physiological effects of the progestin.[13]
Safety and Handling Precautions
This compound Acetate: As a hormonally active compound, appropriate PPE should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Dimethyl Sulfoxide (DMSO):
-
Combustible Liquid: Keep away from heat and open flames.[2]
-
Hygroscopic: Store in a tightly sealed container in a dry place to prevent moisture absorption.[2]
-
Skin Penetrant: DMSO can readily penetrate the skin and may carry dissolved substances with it.[2] Always wear appropriate gloves and a lab coat. In case of skin contact, wash the affected area thoroughly with soap and water.
-
Waste Disposal: Dispose of DMSO and any solutions containing it as chemical waste according to your institution's guidelines. Do not pour down the drain.[2]
Conclusion: Ensuring Experimental Success
The protocol and guidelines presented here provide a robust framework for the dissolution and use of this compound in DMSO for in-vitro research. By understanding the rationale behind each step and adhering to best practices for handling and application, researchers can ensure the generation of accurate, reproducible, and meaningful data. The self-validating nature of this protocol, which includes the critical use of vehicle controls, will enhance the trustworthiness of your findings and contribute to the advancement of our understanding of progestin signaling and its implications in health and disease.
References
-
ResearchGate. (n.d.). Diagram showing the receptor-activated signaling pathways of estrogen (E2) and progesterone (P4). Retrieved from [Link]
- Moghissi, K. S., & Marks, C. (1971). Studies on the mechanism of action of continuous microdose this compound acetate. Fertility and Sterility, 22(7), 424-430.
-
GenTarget Inc. (n.d.). Progesterone Pathway. Retrieved from [Link]
- Lange, C. A. (2008). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Molecular and Cellular Endocrinology, 287(1-2), 57-64.
-
AmiGO. (n.d.). progesterone receptor signaling pathway. Retrieved from [Link]
-
PubChem. (n.d.). This compound acetate. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
Washington State University. (2022, November 16). Standard Operating Procedure #1 Title: Preparation of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]
-
Emulatebio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
Google Patents. (2017, June 29). Patent Application Publication (10) Pub. No.: US 2017/0181970 A1. Retrieved from [Link]
-
ResearchGate. (2015, November 17). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. depts.washington.edu [depts.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Progesterone Pathway [gentarget.com]
- 12. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 13. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of Quingestanol metabolites
An Application Note and Protocol for the GC-MS Analysis of Quingestanol Metabolites
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for this compound Metabolism
This compound acetate, a progestogen, has been utilized in hormonal contraceptives. The efficacy and safety profile of any pharmaceutical compound is intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of this compound is therefore paramount for comprehensive pharmacological and toxicological assessments. The metabolic pathways of this compound primarily involve oxidative processes, leading to the formation of various hydroxylated and conjugated metabolites. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and definitive analytical technique for the separation, identification, and quantification of these metabolites, owing to its high chromatographic resolution and mass-based detection specificity.
This application note provides a detailed, field-proven protocol for the analysis of this compound metabolites in biological matrices, with a focus on human urine. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for their investigations. We will delve into the causality behind experimental choices, ensuring a deep understanding of the entire analytical workflow, from sample preparation to data interpretation.
Part 1: The Metabolic Journey of this compound
The biotransformation of this compound is a complex process primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. The core cyclopentanophenanthrene ring of the steroid is susceptible to hydroxylation at various positions. Following these Phase I oxidative reactions, the resulting metabolites can undergo Phase II conjugation, typically with glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion.
This guide will focus on the analysis of Phase I metabolites, which are amenable to GC-MS analysis after appropriate sample preparation. The primary analytical challenge lies in the effective extraction of these metabolites from a complex biological matrix and their chemical modification (derivatization) to enhance their volatility and thermal stability for gas chromatography.
Part 2: Experimental Workflow and Protocols
The overall experimental workflow is a multi-stage process designed to ensure the accurate and reproducible analysis of this compound metabolites. Each stage is critical for the success of the subsequent one.
Figure 1: A comprehensive workflow for the GC-MS analysis of this compound metabolites.
Protocol: Sample Preparation
The goal of sample preparation is to isolate the analytes of interest from the biological matrix and prepare them for GC-MS analysis. This protocol is optimized for a 5 mL urine sample.
Materials:
-
Human urine sample
-
Phosphate buffer (0.2 M, pH 7.0)
-
β-glucuronidase/arylsulfatase solution (from Helix pomatia)
-
Internal Standard (IS) solution (e.g., 19-Norethindrone, 1 µg/mL in methanol)
-
Solid-Phase Extraction (SPE) cartridges (C18, 500 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
n-Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Step-by-Step Protocol:
-
Sample Aliquoting and Internal Standard Spiking:
-
To a 15 mL centrifuge tube, add 5 mL of the urine sample.
-
Spike the sample with 50 µL of the internal standard solution. The IS is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.
-
-
Enzymatic Hydrolysis:
-
Add 2 mL of phosphate buffer to the urine sample.
-
Add 100 µL of the β-glucuronidase/arylsulfatase solution. This step is critical to cleave the glucuronide and sulfate conjugates, releasing the free steroid metabolites for analysis.
-
Incubate the mixture at 37°C for 12-18 hours in a water bath.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the metabolites with 5 mL of ethyl acetate into a clean collection tube.
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue. This silylation reaction replaces active hydrogen atoms on hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the metabolites.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
-
Protocol: GC-MS Instrumental Analysis
The following parameters are a robust starting point for the analysis of silylated this compound metabolites. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of organic compounds, including steroids. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, enhancing sensitivity. |
| Injector Temperature | 280°C | Ensures rapid volatilization of the derivatized analytes. |
| Oven Temperature Program | Initial: 150°C, hold for 1 minRamp 1: 20°C/min to 250°CRamp 2: 5°C/min to 300°C, hold for 5 min | A multi-step temperature program allows for the separation of metabolites with varying volatilities. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Mass Spectrometer | Agilent 5977A or equivalent | A sensitive and specific detector for the identification and quantification of analytes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that generates reproducible mass spectra. |
| Source Temperature | 230°C | Optimizes ion formation and transmission. |
| Quadrupole Temperature | 150°C | Maintains the cleanliness and performance of the mass analyzer. |
| Acquisition Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification of unknown metabolites. SIM provides higher sensitivity and selectivity for quantifying known metabolites. |
Part 3: Data Analysis and Interpretation
Metabolite Identification
The identification of this compound metabolites is based on a combination of two key pieces of information:
-
Retention Time: The time at which a compound elutes from the GC column should be consistent for a given analytical method.
-
Mass Spectrum: The EI mass spectrum of a silylated steroid provides a unique fragmentation pattern that can be used as a fingerprint for identification. Comparison of the acquired mass spectra with a library of known steroid spectra (e.g., NIST, Wiley) or with previously characterized standards is essential.
Quantification
For quantitative analysis, the use of an internal standard is highly recommended. The concentration of each metabolite is determined by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve should be constructed using standards of known concentrations to ensure linearity and accuracy of the quantification.
Part 4: Trustworthiness and Self-Validation
To ensure the reliability of the analytical results, the following quality control measures should be implemented:
-
Method Blank: A sample containing all reagents except the urine is processed to check for contamination.
-
Quality Control (QC) Samples: Spiked urine samples at low, medium, and high concentrations are analyzed in each batch to assess the accuracy and precision of the method.
-
Calibration Standards: A set of calibration standards should be run with each batch of samples to ensure the linearity of the instrument response.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound metabolites. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can confidently implement and adapt this methodology for their specific research needs. The robust nature of this protocol, coupled with appropriate quality control measures, will ensure the generation of high-quality, reliable data that is essential for advancing our understanding of the pharmacology and toxicology of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17897, this compound. Available from: [Link]
Application Notes and Protocols: Investigating Quingestanol Acetate in Hormone Replacement Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating a Synthetic Progestin for Modern Hormone Replacement Therapy Paradigms
Quingestanol acetate, a synthetic progestogen, has a history rooted in contraception.[1][2] As a prodrug of the well-characterized progestin norethisterone, it functions as a potent agonist of the progesterone receptor.[1][3] While its primary application has been in fertility control, emerging research into the nuanced roles of progestins in hormone replacement therapy (HRT) warrants a re-evaluation of compounds like this compound acetate. These notes provide a framework for researchers to explore the potential of this compound acetate in preclinical HRT models, focusing on its effects on the endometrium, bone density, and vasomotor symptoms.
Historically, research on this compound acetate has demonstrated its influence on the hypothalamic-pituitary-gonadal axis, notably its ability to reduce elevated luteinizing hormone (LH) levels in menopausal women, a key aspect of its progestogenic activity.[4] This, combined with its established effects on the endometrium, suggests a potential role in protecting the uterus from the proliferative effects of estrogen in HRT regimens.[5] However, a significant portion of the available research dates back several decades, highlighting a critical need for contemporary investigation using modern molecular and in vivo techniques.
These application notes will provide detailed protocols for in vitro and in vivo studies designed to elucidate the therapeutic potential of this compound acetate within the context of HRT. The methodologies are designed to be robust and self-validating, encouraging a thorough and scientifically rigorous exploration of this compound.
I. Mechanism of Action and Pharmacokinetics
This compound acetate primarily exerts its effects through its active metabolite, norethisterone, which binds to and activates progesterone receptors. This interaction triggers a cascade of downstream signaling events that ultimately modulate gene expression in target tissues. The general mechanism of progestin action involves several key effects relevant to HRT:
-
Endometrial Protection: Progestins counteract the proliferative effects of estrogen on the endometrium by inducing secretory transformation and downregulating estrogen receptors.[2][6] This is a critical function of progestins in HRT for women with an intact uterus.
-
Ovulation Inhibition: By providing negative feedback on the hypothalamus and pituitary gland, progestins suppress the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), thereby inhibiting ovulation.[7][8] While not a primary goal of HRT, this mechanism underscores its potent progestogenic activity.
-
Cervical Mucus Thickening: Progestins alter the composition of cervical mucus, making it more viscous and less permeable to sperm.[8][9]
Pharmacokinetically, this compound acetate is rapidly absorbed after oral administration and is metabolized to norethisterone.[3] Understanding its metabolic profile is crucial for designing appropriate dosing regimens in experimental models.
Signaling Pathway: Progesterone Receptor Activation
Caption: this compound acetate's active metabolite binds to the progesterone receptor, leading to gene transcription modulation.
II. Preclinical Research Protocols for this compound Acetate in HRT
The following protocols provide a starting point for investigating the efficacy and safety of this compound acetate in preclinical models of menopause.
A. In Vitro Assessment of Progestogenic Activity on Endometrial Cells
This protocol is designed to evaluate the direct effects of this compound acetate on endometrial cell proliferation and differentiation, crucial for its potential role in endometrial protection during HRT.
1. Cell Culture and Maintenance:
-
Utilize human endometrial stromal cells (T-HESCs) or endometrial adenocarcinoma cell lines (e.g., Ishikawa, ECC-1) that express progesterone receptors.
-
Culture cells in appropriate media (e.g., DMEM/F10) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
2. Experimental Protocol:
-
Seed cells in 96-well plates for proliferation assays or 6-well plates for gene and protein expression analysis.
-
Allow cells to adhere and reach 50-60% confluency.
-
Starve cells in serum-free media for 24 hours to synchronize their cell cycles.
-
Treat cells with varying concentrations of this compound acetate (e.g., 0.1, 1, 10, 100 nM) or its active metabolite, norethisterone. Include a vehicle control (e.g., DMSO) and a positive control (e.g., progesterone).
-
For co-treatment experiments, prime cells with estradiol (e.g., 10 nM) for 24 hours before adding this compound acetate to mimic an HRT regimen.
3. Downstream Analyses:
-
Proliferation Assay: After 24, 48, and 72 hours of treatment, assess cell proliferation using a standard method like the MTT or BrdU assay.
-
Gene Expression Analysis (qPCR): After 24 hours of treatment, extract RNA and perform quantitative real-time PCR to measure the expression of progesterone-responsive genes (e.g., IGFBP1, PRL) and markers of cell proliferation (e.g., Ki67).
-
Protein Expression Analysis (Western Blot): After 48 hours of treatment, lyse cells and perform Western blotting to analyze the protein levels of key signaling molecules, such as progesterone receptor isoforms (PR-A and PR-B) and cell cycle regulators.
4. Expected Outcomes and Interpretation:
-
A dose-dependent decrease in cell proliferation in the presence of this compound acetate would indicate its anti-proliferative effect.
-
Increased expression of progesterone-responsive genes would confirm its progestogenic activity.
-
In estradiol-primed cells, this compound acetate should antagonize the proliferative effects of estrogen.
Experimental Workflow: In Vitro Endometrial Cell Assay
Caption: Workflow for in vitro endometrial cell assays.
B. In Vivo Assessment in an Ovariectomized Rodent Model of Menopause
This protocol utilizes an ovariectomized (OVX) rodent model to simulate menopause and evaluate the systemic effects of this compound acetate in an HRT context.[7][10]
1. Animal Model and Husbandry:
-
Use adult female Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old).
-
Perform bilateral ovariectomy to induce a hypoestrogenic state, mimicking menopause. Allow a recovery period of at least 2 weeks.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Experimental Design and Treatment:
-
Randomly assign OVX animals to the following treatment groups (n=8-10 per group):
-
Vehicle control (e.g., sesame oil)
-
Estradiol (E2) alone (e.g., 20 µg/kg/day)
-
This compound acetate (QA) alone (e.g., 1, 5, 10 mg/kg/day)
-
E2 + QA (various doses)
-
-
Administer treatments daily via oral gavage or subcutaneous injection for a period of 4-8 weeks.
3. Endpoint Analyses:
-
Uterine Histology: At the end of the treatment period, collect uterine horns, fix in formalin, and embed in paraffin. Perform hematoxylin and eosin (H&E) staining to assess endometrial morphology, including epithelial height and stromal cell density.
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study.
-
Vasomotor Symptom Model (Tail Skin Temperature): In a rat model, monitor tail skin temperature as a surrogate for hot flashes. This can be done using telemetric probes or infrared thermography.
-
Serum Biomarkers: Collect blood samples to measure serum levels of alkaline phosphatase (ALP) and osteocalcin (markers of bone turnover), as well as LH and FSH.
4. Expected Outcomes and Interpretation:
-
E2 alone should induce endometrial proliferation. The addition of this compound acetate is expected to counteract this effect, resulting in a secretory or atrophic endometrium.
-
Ovariectomy will lead to a decrease in BMD. E2 and potentially this compound acetate (or the combination) should prevent this bone loss.
-
In the vasomotor symptom model, effective treatments should reduce the frequency and/or amplitude of tail skin temperature fluctuations.
Data Presentation: Expected Quantitative Outcomes in OVX Rodent Model
| Parameter | Vehicle Control | E2 Alone | QA Alone | E2 + QA |
| Endometrial Epithelial Height (µm) | Low | High | Low | Low-Moderate |
| Change in Femoral BMD (%) | Decrease | No significant change/Slight increase | No significant change/Slight increase | No significant change/Slight increase |
| Serum ALP (U/L) | High | Low | Moderate | Low-Moderate |
| Serum LH (ng/mL) | High | Low | Low | Low |
III. Considerations for Future Research and Clinical Translation
While these preclinical protocols provide a solid foundation for investigating this compound acetate in HRT, several factors should be considered for future research and potential clinical translation:
-
Dose-Response Studies: Comprehensive dose-response studies are necessary to determine the optimal dose of this compound acetate that provides endometrial protection without unwanted side effects.
-
Long-Term Safety: Long-term studies in animal models are needed to assess the safety of chronic this compound acetate administration, particularly concerning its effects on breast tissue and cardiovascular health.
-
Comparison with Current Progestins: Head-to-head studies comparing this compound acetate with currently used progestins in HRT (e.g., medroxyprogesterone acetate, norethindrone acetate) would provide valuable insights into its relative efficacy and safety profile.
-
Clinical Trial Design: Should preclinical data prove promising, a well-designed Phase I clinical trial would be the next logical step to evaluate the safety, tolerability, and pharmacokinetics of this compound acetate in postmenopausal women.
Conclusion
This compound acetate represents a synthetic progestin with a historical basis for its potent progestogenic activity. While its use has primarily been in contraception, its mechanism of action suggests potential utility in modern HRT regimens. The application notes and protocols outlined here provide a comprehensive framework for researchers to systematically investigate the efficacy and safety of this compound acetate in preclinical models of menopause. Through rigorous scientific inquiry, the potential of this compound to address the therapeutic needs of menopausal women can be thoroughly evaluated.
References
-
A Mouse Model to Study the Effects of Hormone Replacement Therapy on Normal Mammary Gland during Menopause: Enhanced Proliferative Response to Estrogen in Late Postmenopausal Mice. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
How Does the Progestogen-only Pill Work? (2018, August 23). News-Medical.net. Retrieved January 13, 2026, from [Link]
-
Progesterone Only Hormonal Contraception - Advantages - Disadvantages. (n.d.). TeachMeObGyn. Retrieved January 13, 2026, from [Link]
-
Progestogen-only pill. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
- Danciger, S., Lezotte, L. A., & Danowski, T. S. (1974). Prolonged progestin (this compound) therapy of menopausal diabetic women.
-
This compound acetate. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Unanyan, A., Fetisova, Y., & Kogan, E. (2022). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review). Biomedical Reports, 17(2), 64. [Link]
-
Di Carlo, F. J., Loo, J. C., Aceto, T., Jr, Zuleski, F. R., & Barr, W. H. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303. [Link]
-
Flowers, C. E., Jr, Wilborn, W. H., & Enger, J. (1974). Effects of this compound acetate on the histology, histochemistry, and ultrastructure of the human endometrium. American Journal of Obstetrics and Gynecology, 120(5), 589–612. [Link]
-
Regidor, P. A. (2023). Understanding Progestins: From Basics to Clinical Applicability. Journal of Clinical Medicine, 12(10), 3388. [Link]
Sources
- 1. Simple biochemical method to assess progestin effects on human endometrial DNA synthesis and its application to endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Animal studies prove hormone replacement therapy improves memory, report Pitt researchers | EurekAlert! [eurekalert.org]
- 5. Effects of this compound acetate on the histology, histochemistry, and ultrastructure of the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of Rodent Models for Gender-Affir - JoVE Journal [jove.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A mouse model to study the effects of hormone replacement therapy on normal mammary gland during menopause: enhanced proliferative response to estrogen in late postmenopausal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing Steroid Receptor Binding Affinity Using Quingestanol Acetate
Introduction: The Role of Quingestanol in Progesterone Receptor Research
This compound acetate is a synthetic progestin, a class of steroids that act as agonists of the progesterone receptor (PR).[1] Historically used in oral contraceptives, its utility in the research laboratory stems from its function as a well-defined PR ligand.[1][2] As a prodrug, this compound acetate is metabolized in the body to norethisterone, another potent progestin.[1][3] Understanding the interaction between synthetic steroids like this compound and their cognate receptors is fundamental to drug development, endocrinology research, and toxicology. The affinity and selectivity of this binding dictate the compound's biological activity and potential off-target effects.[4]
This guide provides a comprehensive framework for utilizing this compound acetate in competitive binding assays to determine its binding affinity for the progesterone receptor. We will delve into the mechanistic principles of the assay, provide a detailed experimental protocol, and discuss the interpretation of results, offering researchers a robust method to quantify ligand-receptor interactions.
The Principle of Competitive Radioligand Binding Assays
The competitive binding assay is the gold standard for determining the affinity of an unlabeled ligand (the "competitor," e.g., this compound) for a receptor.[5] The principle relies on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-Progesterone or [³H]-R5020), which has a known high affinity for the receptor.
The assay is performed by incubating the receptor source, a fixed concentration of the radioligand, and varying concentrations of the competitor compound. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor's binding sites. This reduction in bound radioactivity is measured and used to determine the competitor's affinity. The key parameter derived is the IC50 (half-maximal inhibitory concentration), which is the concentration of the competitor required to displace 50% of the specifically bound radioligand.[6][7] The IC50 is then used to calculate the Ki (inhibition constant), which represents the absolute binding affinity of the competitor for the receptor.
Sources
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - Wikiwand [wikiwand.com]
- 3. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quingestanol Acetate Administration for Rodent Studies
Abstract
This document provides a comprehensive guide for the administration of Quingestanol Acetate (QA), a synthetic progestin, in rodent models for preclinical research. As a prodrug of the potent progestogen norethisterone, QA is a valuable tool for studies in reproductive biology, endocrinology, and contraceptive development.[1] These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth protocols and explaining the scientific rationale behind key experimental choices to ensure study integrity, reproducibility, and animal welfare.
Part 1: Foundational Principles & Experimental Design
Successful and reproducible outcomes in rodent studies hinge on meticulous planning before the first dose is administered. This section outlines the critical upstream decisions that form the bedrock of a robust experimental design.
This compound Acetate: Mechanism of Action & Metabolism
This compound Acetate (ENTACP) is a synthetic estrane steroid that functions as a progestin.[1] It is an agonist of the progesterone receptor.[1] Crucially, it acts as a prodrug, meaning it is converted into its active form within the body. Following administration, it undergoes biotransformation into norethisterone, with this compound and norethindrone acetate as intermediate metabolites.[1][2] Unlike some steroid ethers, QA is not significantly stored in adipose tissue, which means it does not have a prolonged duration of action from a single dose.[1][3] Its biological effects also include weak androgenic and estrogenic activity.[1]
Understanding this metabolic pathway is essential for experimental design, as the timing of sample collection for pharmacokinetic (PK) and pharmacodynamic (PD) analyses must account for the conversion to its active metabolites.
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the stability, solubility, and bioavailability of QA. As a steroid, QA is lipophilic.
-
For Oral Gavage & Subcutaneous Injection:
-
Oil-based vehicles: Sesame oil or corn oil are common choices for steroids, enhancing absorption.
-
Aqueous suspensions: For higher concentrations or when an oil vehicle is contraindicated, QA can be micronized and suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose - CMC) and a surfactant (e.g., 0.1% Tween 80).
-
-
For Dietary Admixture: The compound is typically pre-mixed with a small amount of the powdered diet before being incorporated into the total batch to ensure homogeneity.[4]
Trustworthiness Pillar: A vehicle-only control group is mandatory in all experiments. This group receives the same volume and administration schedule of the vehicle as the treatment groups, isolating the effects of QA from any potential effects of the vehicle or the administration procedure itself.[5]
Dose Selection and Calculation
Dose selection should be based on literature review and the specific research question. Early studies in rats have used oral doses ranging from 0.5 mg/animal to 5 mg/animal to investigate effects on pregnancy and nidation.[6]
Dose Calculation:
-
Convert animal dose to mg/kg: A 5 mg dose in a 250g rat is equivalent to 20 mg/kg.
-
Dose (mg/kg) = Dose (mg) / Animal Weight (kg)
-
-
Calculate Formulation Concentration:
-
Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)
-
Example: For a 20 mg/kg dose administered via oral gavage at 5 mL/kg, the required concentration is 4 mg/mL.
-
Animal Model and Estrous Cycle Synchronization
The choice of species (mouse vs. rat), strain, sex, and age must be justified. For studies involving a progestin like QA, the stage of the female reproductive cycle is a major confounding variable. Therefore, synchronization of the estrous cycle is highly recommended to reduce variability and increase statistical power.
Protocol for Estrous Cycle Synchronization in Rats: A combination of a prostaglandin F2α analogue (e.g., cloprostenol) and progesterone can effectively synchronize estrus.[7][8] This ensures that all animals are in a similar hormonal state at the start of QA administration.
-
Day 0: Administer Cloprostenol (e.g., 0.5 µg, IP) and Progesterone (e.g., 3 µg, SC).[8][9]
-
Day 3: Administer a second dose of Cloprostenol (e.g., 0.5 µg, IP).[8][9]
-
Day 4-5: Most animals will enter estrus. Vaginal cytology can be used to confirm the cycle stage.
This synchronization creates a uniform population, making treatment effects more readily detectable. Studies show this type of protocol can lead to high rates of conception on the same day, underscoring its effectiveness in aligning the reproductive timeline of the cohort.[7]
Part 2: Administration Protocols
The route of administration directly impacts the pharmacokinetic profile of a compound.[10] The choice should align with the study's objectives and, where applicable, the intended clinical route in humans. All procedures must be performed by trained personnel.[11][12]
Protocol: Oral Gavage (PO)
Oral gavage ensures precise dose delivery directly to the stomach.[11][13] However, it is a potential stressor and requires proper technique to avoid injury.[10][14]
Materials:
-
Appropriately sized gavage needle (flexible or curved with a rounded tip is recommended).[11][13]
-
Syringe
-
Prepared QA formulation
Table 1: Recommended Gavage Needle Sizes for Mice and Rats
| Animal Weight (g) | Species | Gauge | Length (inches) |
|---|---|---|---|
| 15-25 | Mouse | 20-22g | 1 - 1.5" |
| 25-35 | Mouse | 18g | 1.5 - 2" |
| 150-300 | Rat | 16-18g | 3" |
| 300+ | Rat | 14-16g | 3" |
Source: Adapted from institutional guidelines.[11][12][15]
Step-by-Step Procedure:
-
Measure Needle Length: Before the first use, measure the gavage needle against the animal from the tip of its nose to the last rib (xiphoid process) to ensure it can reach the stomach without causing perforation.[13][15] Mark the tube at the nose; do not insert past this point.[13]
-
Restraint: Properly restrain the animal to immobilize the head and align the esophagus. For mice, scruff the neck and back skin.[16] For rats, grasp the animal around the thoracic region.[15] The head should be gently extended back to create a straight line.[12]
-
Insertion: Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth toward the esophagus.[15] The animal should swallow as the tube passes.[15]
-
Verification & Administration: The tube should advance smoothly with no resistance.[16] If resistance is felt or the animal shows respiratory distress, withdraw immediately as the needle may be in the trachea.[16] Once in place, administer the substance slowly and smoothly.[17]
-
Withdrawal & Monitoring: Remove the needle gently along the same path of insertion.[13] Monitor the animal for 5-10 minutes for any signs of distress.[12]
Protocol: Subcutaneous (SC) Injection
SC injection is used for sustained, slow absorption of substances.[18] It is generally less stressful than other parenteral routes.
Materials:
-
Appropriately sized sterile needle and syringe.
-
Prepared QA formulation.
Table 2: Recommended Injection Volumes and Needle Gauges for SC Administration
| Species | Max Volume/Site | Needle Gauge |
|---|---|---|
| Mouse | < 3 mL | 25-27g |
| Rat | < 10 mL | 25g |
Source: Adhering to CCAC and institutional guidelines.[18][19]
Step-by-Step Procedure:
-
Prepare Syringe: Draw up the required volume of the QA formulation. Ensure all air bubbles are expelled.[18]
-
Restraint & Site Selection: The most common site is the loose skin over the interscapular region (back of the neck).[5][18] Restrain the animal and use the non-dominant hand to lift a fold of skin, creating a "tent".[18][19]
-
Insertion: With the needle bevel facing up, insert the needle at the base of the skin tent at a 30-45 degree angle.[19][20]
-
Aspirate: Gently pull back on the plunger.[17][19] If blood appears, the needle has entered a vessel. Withdraw and re-insert in a new location with a fresh needle.[17][19]
-
Injection: If no blood is aspirated, depress the plunger steadily to inject the solution. A small bleb or pocket of fluid should form under the skin.[20]
-
Withdrawal: Remove the needle and apply gentle pressure to the site to prevent leakage.[20] Return the animal to its cage and monitor.
Protocol: Dietary Admixture
This method is ideal for long-term studies as it eliminates handling stress associated with repeated dosing.[4][21] However, dosing accuracy depends on consistent food consumption.
Step-by-Step Procedure:
-
Determine Daily Food Intake (FI): Measure the average daily food consumption ( g/day ) for your specific rodent strain and age.
-
Calculate Dietary Dose: Use the following formula to determine the amount of QA to add per kilogram of chow.[4]
-
Diet Dose (mg/kg chow) = [Target Dose (mg/kg BW/day) * Animal BW (kg)] / Daily Food Intake (kg/day)
-
-
Diet Preparation: Work with a reputable vendor to have the custom diet prepared.[4][22] They will grind standard chow, mix in the calculated amount of QA, and re-pellet the diet to ensure homogeneity.[4]
-
Administration & Monitoring: Simply provide the medicated diet in the cage's food hopper. Regularly monitor food consumption and animal body weight to ensure the target dose is being achieved and to check for any effects on palatability.
Comparison of Administration Routes
| Feature | Oral Gavage | Subcutaneous Injection | Dietary Admixture |
| Dose Accuracy | High | High | Moderate (depends on intake) |
| Absorption Speed | Rapid | Slow to Moderate | Variable |
| Animal Stress | High (acute) | Low to Moderate | Very Low |
| Labor Intensity | High | Moderate | Low (after diet prep) |
| Best For | PK studies, acute dosing | Sustained release, poor oral bioavailability | Chronic/long-term studies |
Part 3: Post-Administration & Analysis
Monitoring and Animal Welfare
Following administration, animals must be monitored according to the approved IACUC protocol.[5]
-
Daily Checks: Observe animals for changes in behavior, posture, and general appearance.
-
Body Weight: Record body weights at least twice weekly, or daily if toxicity is a concern. Weight loss exceeding 15-20% of baseline often requires intervention or euthanasia.
-
Clinical Signs: Note any adverse signs such as lethargy, ruffled fur, or changes in food/water intake.
Pharmacokinetic (PK) Sampling
Rodent PK studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of QA.[23][24]
-
Blood Collection: Serial blood samples can be collected via tail vein, saphenous vein, or retro-orbital sinus (requires anesthesia). Terminal collection is done via cardiac puncture.
-
Time Points: Select time points to capture the absorption phase, peak concentration (Cmax), and elimination phase. Given that QA is a prodrug, later time points are needed to measure the active metabolite, norethisterone.[2]
-
Tissue Distribution: At study termination, tissues can be collected to determine compound distribution.[24]
Pharmacodynamic (PD) Endpoints
PD endpoints measure the biological effect of QA. The choice of endpoint is study-dependent.
-
Reproductive Tissues: Uterine and ovarian weights, as well as histological analysis of the endometrium to assess progestational changes.[6]
-
Hormone Levels: Measurement of serum progesterone, estrogen, and gonadotropins (LH, FSH) via ELISA or RIA.
-
Behavioral Assessments: Evaluation of reproductive behaviors (e.g., lordosis) or other relevant behavioral paradigms.
By integrating robust administration protocols with careful experimental design and thorough post-procedure analysis, researchers can generate reliable and impactful data on the effects of this compound Acetate in rodent models.
References
- Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. UBC Animal Care Services. [URL: https://animalcare.ubc.
- Rodent Administration Route Tutorial. NIH Office of Animal Care and Use (OACU). [URL: https://oacu.oir.nih.
- Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [URL: https://www.instechlabs.
- This compound acetate. Wikipedia. [URL: https://en.wikipedia.
- Oestrous cycle synchronization protocols in rats using cloprostenol and progesterone injections. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38351052/]
- Oral Gavage In Mice and Rats. UCSF Institutional Animal Care and Use Program. [URL: https://iacuc.ucsf.edu/sites/iacuc.ucsf.
- Oral Gavage - Rodent. San Diego State University. [URL: https://olac.sdsu.edu/wp-content/uploads/2022/08/SOP-Oral-Gavage-Rodent.pdf]
- Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [URL: https://iacuc.wsu.
- Oral Gavage in the Rat. FSU Office of Research. [URL: https://www.research.fsu.
- Subcutaneous (SC) Injection in Mice and Rats. The University of Queensland. [URL: https://research.uq.edu.
- Biological profile of this compound acetate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4224748/]
- SOP: Mouse Subcutaneous Injections. Virginia Tech Office of the University Veterinarian. [URL: https://www.research.vt.edu/content/dam/research_vt_edu/ovpr/iacuc/sops/SOP-MOUSE-SUBCUTANEOUS-INJECTIONS.pdf]
- Subcutaneous Injection in Mice. Queen's University. [URL: https://www.queensu.ca/animalcare/training/hands-training/subcutaneous-injection-mice]
- HORMONAL INDUCTION AND SYNCHRONIZATION OF ESTRUS IN MICE. [URL: https://www.researchgate.
- Self-Administration of Drugs in Mouse Models of Feeding and Obesity. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8197022/]
- A new method for induction and synchronization of oestrus and fertile ovulations in mice by using exogenous hormones. ResearchGate. [URL: https://www.researchgate.net/publication/12693240_A_new_method_for_induction_and_synchronization_of_oestrus_and_fertile_ovulations_in_mice_by_using_exogenous_hormones]
- Oestrous cycle synchronization protocols in rats using cloprostenol and progesterone injections. ResearchGate. [URL: https://www.researchgate.net/publication/383023069_Oestrous_cycle_synchronization_protocols_in_rats_using_cloprostenol_and_progesterone_injections]
- Video: Compound Administration in Rodents- Oral and Topical Routes. JoVE. [URL: https://www.jove.com/v/10213/compound-administration-in-rodents-oral-and-topical-routes]
- Hormonal Induction and Synchronization of Estrus in Mice. Opera Medica et Physiologica. [URL: https://omp.opmed.info/omp/index.php/omp/article/view/215]
- Incorporating Test Compounds in Lab Animal Diets. Inotiv Blog. [URL: https://www.inotivco.com/blog/incorporating-test-compounds-in-lab-animal-diets/]
- This compound acetate. Wikiwand. [URL: https://www.wikiwand.
- Progesterone treatment for experimental stroke: an individual animal meta-analysis. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3952047/]
- Rodents. St. Louis Zoo. [URL: https://www.stlzoo.org/files/9416/8771/7551/Rodent_Fact_Sheet_June_2023.pdf]
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3189662/]
- Effects of progesterone administered to maternal rats during the teratogenesis-sensitive period through different routes on neurobehavior and gut microbiota in offspring. Reproductive and Developmental Medicine. [URL: https://www.repdevmed.org/article.asp?issn=2096-2924;year=2024;volume=8;issue=2;spage=115;epage=126;aulast=Lyu]
- (PDF) Effects of progesterone administered to maternal rats during the teratogenesis-sensitive period through different routes on neurobehavior and gut microbiota in offspring. ResearchGate. [URL: https://www.researchgate.net/publication/382947265_Effects_of_progesterone_administered_to_maternal_rats_during_the_teratogenesis-sensitive_period_through_different_routes_on_neurobehavior_and_gut_microbiota_in_offspring]
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [URL: https://www.bu.
- This compound acetate metabolism in women. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4853997/]
- Progesterone to ovariectomized mice enhances cognitive performance in the spontaneous alternation, object recognition, but not placement, water maze, and contextual and cued conditioned fear tasks. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2140003/]
- Oral Dosing. Animal Welfare Institute. [URL: https://awionline.org/content/oral-dosing]
- Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4253573/]
- Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11718503/]
- There et al., IJPSR, 2023; Vol. 14(3): 1076-1097. [URL: https://ijpsr.com/bft-article/a-comprehensive-review-on-handling-and-restraint-techniques-and-common-routes-of-substance-administration-in-the-mouse-and-rat/?fbclid=IwAR0j-j5fXw3Y-L2gY8jY3X-u4i9n5K2l2r1H-N1x2c2H8Q2Z-hG6p0X-sY]
- Evaluation of Parameters Which Influence Voluntary Ingestion of Supplements in Rats. [URL: https://www.mdpi.com/2076-2615/13/10/1654]
- Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. WuXi AppTec. [URL: https://labtesting.wuxiapptec.com/drug-development-testing-services/dmpk/in-vivo-pk-studies/rodent-pharmacokinetics/]
- (PDF) Subcutaneous administration of biotherapeutics: Current experience in animal models. ResearchGate. [URL: https://www.researchgate.net/publication/282173155_Subcutaneous_administration_of_biotherapeutics_Current_experience_in_animal_models]
- Physiologically based pharmacokinetic modeling of ethyl acetate and ethanol in rodents and humans. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26093354/]
- Rodent Pharmacokinetics. WuXi AppTec Lab Testing Division. [URL: https://labtesting.wuxiapptec.com/services/rodent-pharmacokinetics/]
- GENERAL TOXICOLOGY: NON-RODENT SPECIES IN SAFETY STUDIES AND PLANNING CARCINOGENICITY STUDIES. Charles River Laboratories. [URL: https://www.criver.com/sites/default/files/resource-files/GeneralToxicology_NonRodentSpeciesinSafetyStudiesandPlanningCarcinogenicityStudies.pdf]
- Subcutaneous administration of biotherapeutics: Current experience in animal models. ResearchGate. [URL: https://www.researchgate.net/publication/282173155_Subcutaneous_administration_of_biotherapeutics_Current_experience_in_animal_models]
- Rodent pharmacokinetic and anti-tumor efficacy studies with a series of synthetic inhibitors of matrix metalloproteinases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7677840/]
Sources
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetate - Wikiwand [wikiwand.com]
- 4. blog.inotiv.com [blog.inotiv.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Biological profile of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oestrous cycle synchronization protocols in rats using cloprostenol and progesterone injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.fsu.edu [research.fsu.edu]
- 16. instechlabs.com [instechlabs.com]
- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. research.vt.edu [research.vt.edu]
- 21. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application and Protocol Guide for the Quantitative Analysis of Quingestanol in Human Plasma
Introduction: The Analytical Imperative for Quingestanol Quantification
This compound acetate, a synthetic progestin, has been utilized in hormonal contraceptives.[1] The therapeutic efficacy and safety of such agents are directly linked to their pharmacokinetic profiles, making the accurate quantification of the active moiety, this compound, in plasma a cornerstone of drug development and clinical monitoring. This document provides a comprehensive guide for researchers, outlining the theoretical and practical considerations for developing and validating robust analytical methods for this compound in human plasma. As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to instill a deep understanding of the causality behind the methodological choices, ensuring scientific integrity and the generation of trustworthy data.
The biotransformation of this compound acetate primarily involves two metabolic pathways: deacylation to this compound and O-dealkylation to norethindrone acetate, with both metabolites subsequently converting to norethindrone.[1] Therefore, a robust analytical method should ideally be able to distinguish and quantify this compound and its key metabolites. This guide will focus on the principles and application of modern analytical techniques, with a primary emphasis on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.
Methodological Approaches: A Comparative Overview
The choice of an analytical method is a critical decision driven by the required sensitivity, specificity, throughput, and available instrumentation. For this compound, three principal techniques can be considered:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis of small molecules.[2] Its high selectivity, achieved through the monitoring of specific precursor-to-product ion transitions, and high sensitivity make it ideal for detecting the low concentrations of this compound expected in plasma.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. Steroids like this compound often require derivatization to improve their volatility and thermal stability for GC-MS analysis.[3]
-
Immunoassays: These methods, such as ELISA, are based on antigen-antibody recognition and can offer high throughput. However, they may be susceptible to cross-reactivity with structurally related compounds and metabolites, potentially compromising specificity.
This guide will primarily detail the development of an LC-MS/MS method, as it represents the most robust and reliable approach for this application.
Part 1: LC-MS/MS Method Development and Validation
A successful LC-MS/MS assay is built upon a foundation of meticulous method development and rigorous validation. The following sections will detail the critical steps and considerations.
Mass Spectrometry: Tuning for Specificity and Sensitivity
The heart of the LC-MS/MS method lies in the mass spectrometer's ability to selectively detect this compound. This is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the ionized analyte) is selected and fragmented, and a resulting product ion is monitored.
Proposed MRM Transitions for this compound:
While a publicly available, validated method for this compound acetate is not readily found in the literature, we can infer the likely mass transitions based on its chemical structure and the fragmentation patterns of similar progestins like norethindrone.[4][5] this compound has a molecular weight of 366.5 g/mol . In positive electrospray ionization (ESI+), the precursor ion would likely be the protonated molecule [M+H]⁺ at m/z 367.5.
Fragmentation of the precursor ion will yield characteristic product ions. For steroidal structures, common fragmentation pathways involve the loss of water and cleavages of the steroid rings.[6][7][8][9] A thorough infusion and fragmentation experiment on a pure standard of this compound is essential to determine the optimal precursor and product ions and the collision energy that yields the most intense and stable signal.
Internal Standard Selection: The Key to Accuracy
The use of a stable isotope-labeled (SIL) internal standard is paramount for compensating for variations in sample preparation, matrix effects, and instrument response.[10][11][12][13] A SIL internal standard for this compound (e.g., this compound-d3) would be ideal. In the absence of a commercially available SIL standard for this compound, a closely related labeled compound, such as Norethindrone-d6 , can be considered.[2] However, it is crucial to validate that it behaves similarly to this compound during extraction and ionization.[11]
Table 1: Proposed Mass Spectrometry Parameters (To be optimized)
| Parameter | This compound | Norethindrone-d6 (IS) | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Progestins generally ionize well in positive mode. |
| Precursor Ion (Q1) | m/z 367.5 | m/z 304.2 | Protonated molecular ions. |
| Product Ion (Q3) | To be determined | To be determined | Requires experimental determination. |
| Dwell Time | 100 ms | 100 ms | A starting point for optimization. |
| Collision Energy (CE) | To be determined | To be determined | Requires experimental optimization for each transition. |
| Declustering Potential (DP) | To be determined | To be determined | Requires experimental optimization. |
Note: The values for this compound are predictive and MUST be experimentally determined and validated.
Liquid Chromatography: Achieving Optimal Separation
The role of the LC system is to separate this compound from endogenous plasma components and any potential metabolites to minimize matrix effects and ensure accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for steroid analysis.[14][15][16][17][18]
Table 2: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, < 3 µm particle size (e.g., 2.1 x 50 mm) | Provides good retention and resolution for hydrophobic molecules like steroids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the column dimensions. |
| Gradient | Start with a lower percentage of B, ramp up to elute this compound, followed by a wash and re-equilibration. | A gradient is necessary to elute the analyte in a reasonable time with good peak shape and to clean the column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 - 10 µL | A typical injection volume for LC-MS/MS. |
Sample Preparation: The Foundation of a Robust Assay
The goal of sample preparation is to extract this compound from the complex plasma matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte.[10] The choice of technique depends on the desired level of cleanliness, throughput, and cost.
Workflow Diagram: Sample Preparation
Caption: Overview of sample preparation workflows for this compound analysis in plasma.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting steroids.
-
Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution.
-
Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract than LLE and is amenable to automation.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma by adding the internal standard and diluting with 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase for analysis.
Method Validation: Ensuring Data Integrity
A bioanalytical method must be validated to demonstrate its reliability for its intended purpose. The validation should be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[19]
Workflow Diagram: Bioanalytical Method Validation
Caption: Key parameters for bioanalytical method validation.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that endogenous plasma components do not interfere with the detection of the analyte or internal standard. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity & Range | To establish the concentration range over which the assay is accurate and precise. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | To determine the closeness of the measured concentration to the nominal concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | To assess the degree of scatter in the data. | The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). |
| Recovery | To determine the efficiency of the extraction process. | Should be consistent and reproducible across the concentration range. |
| Matrix Effect | To evaluate the influence of matrix components on the ionization of the analyte. | The matrix factor should be consistent across different lots of plasma. |
| Stability | To ensure the analyte is stable under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration after undergoing freeze-thaw cycles, short-term bench-top storage, and long-term storage. |
Part 2: GC-MS and Immunoassay Considerations
While LC-MS/MS is the preferred method, GC-MS and immunoassays can be considered under specific circumstances.
GC-MS Protocol Outline
-
Sample Preparation: Perform LLE or SPE as described for LC-MS/MS.
-
Derivatization: This is a critical step for GC-MS analysis of steroids.[3] A common approach is silylation to convert hydroxyl groups to more volatile trimethylsilyl (TMS) ethers.
-
Evaporate the extracted sample to complete dryness.
-
Add a silylating agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and a catalyst like ammonium iodide).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Use a temperature program to separate the derivatized this compound from other components.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized this compound for quantification.
-
Immunoassay Considerations
Commercially available immunoassay kits for this compound are not common. Developing a custom immunoassay is a significant undertaking that involves:
-
Antibody Production: Generating monoclonal or polyclonal antibodies that specifically bind to this compound.
-
Assay Development: Optimizing the assay format (e.g., competitive ELISA), incubation times, and detection system.
-
Validation: Rigorously testing for cross-reactivity with metabolites and other structurally similar steroids is crucial.
Given the challenges in ensuring specificity, immunoassays are generally more suitable for high-throughput screening rather than for definitive quantification in regulated bioanalysis.
Conclusion
References
-
QPS. (n.d.). Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. Retrieved from [Link]
-
International Journal of Bio-Pharma Allied Sciences. (2023, August 1). A Validated Bio-Analytical Lc-Ms/Ms Method For The Quantification Of Norethindrone In Human Plasma. Retrieved from [Link]
-
Ganesan, M., et al. (2010). VALIDATION OF LC-MS/MS METHOD FOR THE QUANTIFICATION OF NORETHINDRONE IN HUMAN PLASMA. Pharmacologyonline, 3, 161-168. Retrieved from [Link]
-
Kuhnz, W., et al. (2005). Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity. Journal of Chromatography B, 825(2), 223-232. Retrieved from [Link]
-
Alturas Analytics, Inc. (n.d.). Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions. Retrieved from [Link]
-
Abdel-Baky, S., et al. (2009). Guidelines for Analytical Method Development and Validation of Biotechnological Synthesis of Drugs. Production of a Hydroxyprogesterone as Model. Journal of AOAC International, 92(5), 1436-1445. Retrieved from [Link]
-
Scriba, G. K. (1998). Quantitative determination of norethisterone acetate in human plasma by capillary gas chromatography with mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 718(2), 273-278. Retrieved from [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2019). Development and Validation of Bio Analytical HPLC method for the estimation of Dienogest in Bulk and Pharmaceutical Drugs in Rat Plasma. 14(5), 45-56. Retrieved from [Link]
-
Li, P., et al. (2014). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Bioanalysis, 6(13), 1735-1748. Retrieved from [Link]
-
MDPI. (2023). Sexual Hormones Determination in Biofluids by In-Vial Polycaprolactone Thin-Film Microextraction Coupled with HPLC-MS/MS. Retrieved from [Link]
-
AWS. (n.d.). Analysis of Drugs in Biological Matrices. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Jemal, M., & Xia, Y. Q. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Retrieved from [Link]
-
ResearchGate. (2023, June 13). Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation. Retrieved from [Link]
-
Sahu, P. K., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. Retrieved from [Link]
-
Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Retrieved from [Link]
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. 11(11), 1236-1250. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Retrieved from [Link]
-
ScienceOpen. (2023, February 28). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomics. Retrieved from [Link]
-
SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Retrieved from [Link]
-
MDPI. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2018, March 20). MS fragmentation patterns. Retrieved from [Link]
-
CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Retrieved from [Link]
-
Di Carlo, F. J., et al. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287-303. Retrieved from [Link]
-
YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]
-
PubMed Central. (2023, May 8). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Retrieved from [Link]
-
PubMed Central. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mechanisms of retention in HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Phenomenex. (n.d.). Quantitative Analysis of Designer Benzodiazepines in Urine by LC-MS/MS. Retrieved from [Link]
-
LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2017). A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. 7(04), 044-052. Retrieved from [Link]
-
ResearchGate. (2015, June 15). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?. Retrieved from [Link]
-
MDPI. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Retrieved from [Link]
-
QPS. (n.d.). Available Assays BA/BE. Retrieved from [Link]
Sources
- 1. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Quantitative determination of norethisterone acetate in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qps.com [qps.com]
- 5. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. uv.es [uv.es]
- 19. Guidelines for analytical method development and validation of biotechnological synthesis of drugs. Production of a hydroxyprogesterone as model - PubMed [pubmed.ncbi.nlm.nih.gov]
Quingestanol Acetate: A Comprehensive Guide for Use as an Analytical Reference Standard
Introduction: The Role of Quingestanol Acetate in Modern Pharmaceutical Analysis
This compound acetate, a synthetic progestin, serves as a critical reference standard in the quality control and developmental stages of pharmaceutical products.[1] Its well-defined chemical structure and properties allow for the accurate quantification and identification of active pharmaceutical ingredients (APIs) and their related impurities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound Acetate as a reference standard. We will delve into detailed analytical methodologies, validation protocols, and stability-indicating studies, underscoring the causality behind experimental choices to ensure scientific integrity and reproducible results.
Chemical and Physical Properties of this compound Acetate
A thorough understanding of the physicochemical properties of a reference standard is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Chemical Name | [(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |
| CAS Number | 3000-39-3 | [2] |
| Molecular Formula | C27H36O3 | [1][2] |
| Molecular Weight | 408.6 g/mol | [1] |
| Appearance | White to off-white crystalline powder | (General knowledge for steroids) |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, and dichloromethane. Poorly soluble in water. | (Inferred from typical steroid properties and general knowledge) |
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Assay and Related Substances
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds like this compound Acetate. The following protocols are designed to serve as a robust starting point for method development and validation.
Rationale for Method Development
The selection of a reversed-phase HPLC method is predicated on the non-polar nature of the this compound Acetate molecule. A C18 column is chosen for its versatility and proven efficacy in separating a wide range of hydrophobic compounds. The mobile phase, a combination of acetonitrile and water, is selected for its UV transparency and miscibility. The addition of a buffer is generally not required for neutral compounds like this compound Acetate, simplifying the mobile phase preparation. The detection wavelength is selected based on the UV absorbance maxima of the analyte, which for many steroids falls in the range of 200-250 nm.
Proposed HPLC-UV Method for Assay
This method is intended for the quantification of this compound Acetate in a drug substance or finished product.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and efficiency for steroid analysis. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Offers appropriate polarity for the elution of this compound Acetate with a reasonable retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Detection Wavelength | 210 nm | A common wavelength for detecting steroids that lack strong chromophores at higher wavelengths. |
| Injection Volume | 10 µL | A typical injection volume to achieve good peak shape and sensitivity. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any early or late-eluting impurities. |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Acetate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare the sample to obtain a final concentration of approximately 0.1 mg/mL of this compound Acetate in the mobile phase. This may involve dissolution, extraction, and filtration steps depending on the sample matrix.
Method Validation Protocol
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[3][4] The following parameters should be assessed according to ICH Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies. | No interference at the retention time of this compound Acetate. The peak should be pure, as determined by a photodiode array (PDA) detector. |
| Linearity | Prepare at least five concentrations of the reference standard (e.g., 50-150% of the assay concentration). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Analyze samples spiked with known amounts of reference standard at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | - Repeatability: Six replicate injections of the standard solution. - Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | Confirmed by linearity and accuracy studies. | The range over which the method is precise, accurate, and linear. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. |
Workflow for HPLC Method Validation
Caption: A typical workflow for the validation of an HPLC analytical method.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Trace Analysis
While HPLC is the primary technique for this compound Acetate, Gas Chromatography-Mass Spectrometry (GC-MS) can be invaluable for the analysis of volatile or semi-volatile impurities that may be present from the synthesis process.
Rationale for GC-MS Application
GC-MS is highly sensitive and specific, making it ideal for identifying and quantifying trace-level impurities.[5] The mass spectrometer provides structural information, aiding in the identification of unknown compounds. For a semi-volatile compound like this compound Acetate, derivatization might be necessary to improve its volatility and thermal stability.
Proposed GC-MS Method (Conceptual)
This method would require optimization based on the specific impurities of interest.
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed column suitable for a wide range of analytes. |
| Inlet Temperature | 280 °C | Ensures efficient vaporization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min | A general-purpose temperature program that can be optimized. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Mass Range | 50-550 amu | Covers the expected mass range of this compound Acetate and its potential fragments. |
Sample Preparation:
-
Standard/Sample Solution (10 µg/mL): Prepare solutions in a volatile solvent like dichloromethane or ethyl acetate.[6]
-
Derivatization (if necessary): For improved volatility, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.
Part 3: Forced Degradation and Stability-Indicating Method Development
Forced degradation studies are crucial for developing a stability-indicating analytical method, which can distinguish the intact drug from its degradation products.[7][8][9][10]
Rationale for Stress Conditions
The stress conditions are chosen to mimic potential degradation pathways that could occur during manufacturing, storage, and handling. These include hydrolysis, oxidation, and photolysis.
Forced Degradation Protocol
A target degradation of 5-20% is generally desirable to ensure that the degradation products are formed at detectable levels without completely degrading the parent compound.[10]
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 80 °C for 48 hours |
| Photolytic Degradation | Expose solution to UV light (254 nm) and visible light for a defined period |
Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study.
Conclusion
The protocols and guidelines presented in this application note provide a solid foundation for the use of this compound Acetate as a reference standard in analytical chemistry. Adherence to these scientifically sound methodologies and a thorough understanding of the principles behind them will enable researchers and scientists to generate accurate, reliable, and reproducible data, ensuring the quality and safety of pharmaceutical products. It is imperative to remember that these protocols serve as a starting point, and optimization based on specific laboratory conditions and sample matrices is a critical component of successful analytical method implementation.
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Remedy Publications LLC. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
PubMed. (1969, July). Biological profile of this compound acetate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Acetate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019, April 26). Bioanalytical Method Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Retrieved from [Link]
-
SciELO. (2020, July 8). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. Retrieved from [Link]
-
Agilent. (n.d.). Recent Regulatory Updates and Trends in Analytical Method Validation. Retrieved from [Link]
-
YouTube. (2022, August 4). In which sequence the parameters shall be determined for Related Substances Method Validation?. Retrieved from [Link]
-
Journal of Current Pharma Research. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound acetate. Retrieved from [Link]
-
Research and Reviews. (2025, January 13). Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, January 9). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Retrieved from [Link]
-
Science.gov. (n.d.). validated hplc assay: Topics by Science.gov. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]
-
Hindawi. (2019, March 7). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]
-
MDPI. (1989, December 2). Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol. Retrieved from [Link]
-
Springer. (2021, January 23). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]
-
Agilent. (2020, May 29). Eliminate your Application and Chromatography Challenges in a Practical U/HPLC Session. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 5). Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein with Specific Application in Lipid-Based Nanoformulations. Retrieved from [Link]
-
SZTE Publicatio Repozitórium. (2022, January 18). Characterizing the Drug-Release Enhancement Effect of Surfactants on Megestrol-Acetate-Loaded Granules. Retrieved from [Link]
Sources
- 1. This compound Acetate | C27H36O3 | CID 18142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. ajrconline.org [ajrconline.org]
- 4. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Research-Scale Synthesis of Quingestanol Acetate
Introduction
Quingestanol acetate, a synthetic progestin, is the 3-cyclopentyl enol ether of norethisterone acetate.[1][2] As a derivative of 19-nortestosterone, it has been utilized in hormonal contraceptives.[1][2] For research and drug development purposes, a reliable and reproducible synthetic route is paramount. This guide provides a detailed protocol for the laboratory-scale synthesis of this compound acetate, commencing from the readily available starting material, 19-nor-4-androstenedione. The synthetic strategy involves three key transformations: the formation of a 3-cyclopentyl enol ether, ethynylation at the C17 position, and subsequent acetylation of the newly formed hydroxyl group.
Synthetic Strategy Overview
The synthesis of this compound acetate can be logically approached in a three-step sequence starting from 19-nor-4-androstenedione (also known as estr-4-ene-3,17-dione). This starting material is a C19 steroid that serves as a precursor in the biosynthesis of nandrolone.[3] The core of this strategy is the selective protection of the Δ⁴-3-keto functional group as a cyclopentyl enol ether. This protecting group is stable under the conditions required for the subsequent modification of the C17-keto group.
The overall synthetic pathway is depicted below:
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Quingestanol Solubility for Cell Culture Applications
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Quingestanol in cell culture experiments. This resource provides in-depth, evidence-based answers to common questions and troubleshooting scenarios related to the solubility of this hydrophobic compound. Our goal is to equip you with the knowledge and practical protocols to ensure the successful and reproducible use of this compound in your in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture experiments?
This compound is a synthetic progestin, specifically the 3-cyclopentyl enol ether of norethisterone.[1] As a steroid hormone derivative, it is a lipophilic, or fat-soluble, molecule. This inherent hydrophobicity means that this compound has very poor solubility in aqueous solutions like cell culture media. For in-vitro experiments, it is critical to achieve a homogenous and stable solution of the compound in the culture medium to ensure that the cells are exposed to a precise and consistent concentration. Undissolved compound can lead to inaccurate and irreproducible experimental results.
Q2: What are the recommended solvents for dissolving this compound?
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used polar aprotic solvent, DMSO is an excellent choice for dissolving a broad range of hydrophobic compounds.[2][3]
-
Ethanol (EtOH): A polar protic solvent, ethanol is also effective for dissolving many steroid hormones and is often well-tolerated by cells at low final concentrations.
-
Methanol (MeOH) and Acetonitrile (ACN): These are also viable options for dissolving steroid compounds. For instance, norethisterone has a reported solubility of approximately 1 mg/mL in these solvents.[4]
Table 1: Inferred Solubility of this compound and Related Compounds in Organic Solvents
| Compound | Solvent | Approximate Solubility | Reference |
| Norethisterone | Ethanol, Methanol, Acetonitrile | ~1 mg/mL | [4] |
| Norethisterone Acetate | 95% Ethanol | ~80 mg/mL (1 in 12.5 parts) | [5] |
| Norethisterone Acetate | Acetone | ~250 mg/mL (1 in 4 parts) | [5] |
| Progesterone | Ethanol, Methanol, Acetonitrile | ~1 mg/mL | [6] |
Note: This table provides inferred solubility based on structurally similar compounds. It is always recommended to perform a small-scale solubility test with your specific lot of this compound.
Q3: How do I prepare a stock solution of this compound?
The key to successfully using a hydrophobic compound in cell culture is to prepare a high-concentration stock solution in an appropriate organic solvent. This allows for a large dilution factor when preparing the final working concentration in your cell culture medium, thereby minimizing the final solvent concentration.
Step-by-Step Protocol for Preparing a this compound Stock Solution:
-
Solvent Selection: Based on the information above, choose a high-purity, sterile-filtered solvent such as DMSO or absolute ethanol.
-
Determine Target Stock Concentration: Aim for a stock concentration that is at least 1000-fold higher than your highest desired working concentration. For example, if your highest working concentration is 10 µM, prepare a 10 mM stock solution.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution of this compound (Molar Mass: ~366.5 g/mol ):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 366.5 g/mol = 3.665 mg
-
-
-
Dissolution: Add the calculated volume of your chosen solvent to the tube containing the this compound powder.
-
Vortexing and Sonication: Vortex the solution vigorously to aid dissolution. If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes. Gentle warming to 37°C may also help, but be cautious of potential compound degradation.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube (e.g., an amber tube). This step is crucial to prevent contamination of your cell cultures.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Troubleshooting Guide
Problem 1: My this compound precipitates when I add it to the cell culture medium.
This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium.
Causality: The rapid change in solvent polarity causes the compound to come out of solution.
Solutions:
-
Increase the Dilution Factor: Prepare a more concentrated stock solution so that you are adding a smaller volume to your culture medium. This minimizes the disruption to the aqueous environment.
-
Step-wise Dilution: Instead of adding the stock solution directly to the full volume of medium, perform a serial dilution. For example, first dilute the stock solution 1:10 in medium, vortex well, and then add this intermediate dilution to the final volume.
-
Pre-warming the Medium: Having your cell culture medium at 37°C can sometimes help to keep the compound in solution.
-
Gentle Agitation: When adding the stock solution to the medium, gently swirl the tube or plate to facilitate mixing and prevent localized high concentrations of the organic solvent.
Problem 2: I'm observing cytotoxicity in my vehicle control (solvent only).
Causality: The final concentration of the organic solvent in your cell culture medium is too high for your specific cell line.
Solutions:
-
Determine the Maximum Tolerated Solvent Concentration: It is imperative to perform a dose-response experiment with your specific cell line to determine the highest concentration of the solvent that does not affect cell viability or the experimental endpoint you are measuring.
Table 2: General Recommendations for Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Final Concentration | Maximum Tolerated (Cell Line Dependent) |
| DMSO | ≤ 0.1% | 0.5% - 1% |
| Ethanol | ≤ 0.5% | 1% - 2% |
-
Always Include a Vehicle Control: In every experiment, include a control group that is treated with the same final concentration of the solvent as your experimental groups. This allows you to differentiate between the effects of the compound and the solvent.
Problem 3: My experimental results are inconsistent.
Causality: This can be due to several factors related to the handling of a poorly soluble compound.
Solutions:
-
Ensure Complete Dissolution of the Stock Solution: Before each use, thaw your stock solution aliquot completely and vortex it to ensure it is homogenous.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Do not store working solutions for extended periods as the compound may precipitate over time.
-
Minimize Freeze-Thaw Cycles: Aliquoting your stock solution into single-use volumes prevents degradation and concentration changes that can occur with repeated freezing and thawing.
Experimental Workflow Visualization
The following diagram illustrates the recommended workflow for preparing and using this compound in cell culture experiments.
References
-
Norethindrone | C20H26O2 | CID 6230 - PubChem. National Center for Biotechnology Information. [Link]
-
Table 1, Properties of Norethisterone - 15th Report on Carcinogens - NCBI Bookshelf. National Toxicology Program. [Link]
-
This compound - Wikipedia. [Link]
-
This compound acetate - Wikipedia. [Link]
-
This compound | C25H34O2 | CID 9842127 - PubChem. National Center for Biotechnology Information. [Link]
-
This compound Acetate | C27H36O3 | CID 18142 - PubChem. National Center for Biotechnology Information. [Link]
-
Dimethyl sulfoxide - Wikipedia. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
Properties of Common Organic Solvents. [Link]
-
Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Publishing. [Link]
-
This compound ACETATE - precisionFDA. [Link]
-
Common Organic Solvents: Table of Properties. [Link]
-
DMSO - gChem Global. [Link]
-
This compound acetate metabolism in women - PubMed. [Link]
-
Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate. [Link]
-
Properties of Solvents Used in Organic Chemistry. [Link]
-
Common Solvents and Non-solvents of Polystyrene - Bangs Laboratories. [Link]
Sources
Technical Support Center: Quingestanol Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quingestanol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to prevent the degradation of this compound in aqueous solutions during your experiments. Our focus is on providing practical, scientifically-grounded solutions to ensure the integrity and accuracy of your research.
Understanding this compound Stability: The Critical Role of the Enol Ether Moiety
This compound is a synthetic progestin, structurally identified as the 3-cyclopentyl enol ether of norethisterone.[1][2] This enol ether linkage is the most critical determinant of its stability in aqueous environments. Enol ethers are known to be susceptible to hydrolysis, particularly under acidic conditions, which cleaves the ether bond to yield a ketone and an alcohol.[3] In the case of this compound, this hydrolysis results in its conversion to the active drug, norethisterone, and cyclopentanol.[4] Therefore, controlling the pH of your aqueous solutions is the most critical factor in preventing unwanted degradation of this compound.
The primary factors that can influence the stability of this compound in aqueous solutions are:
-
pH: Acidic conditions will catalyze the hydrolysis of the enol ether. The rate of degradation is expected to be significantly higher at lower pH values.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis.[5][6]
-
Light: Many steroid hormones are susceptible to photodegradation.[1][7][8][9][10] Exposure to UV or even ambient light can potentially lead to the formation of degradation products.
-
Oxidizing Agents: The steroid structure may be susceptible to oxidation, leading to the formation of various oxidized byproducts.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments with this compound in a direct question-and-answer format.
Question 1: I'm observing a rapid loss of this compound in my neutral pH buffer. What could be the cause?
Answer:
While neutral pH is generally better than acidic conditions, several factors could still contribute to the degradation of this compound:
-
Actual vs. Buffered pH: Ensure your buffer has sufficient capacity to maintain the target pH, especially after the addition of this compound stock solution (which may be dissolved in an organic solvent). Small drops in pH can significantly accelerate hydrolysis. It's advisable to measure the final pH of your solution after all components have been added.
-
Buffer Catalysis: Certain buffer species can actively participate in and catalyze hydrolysis reactions.[11][12] If you are using a buffer like citrate or phosphate, it's possible that it is contributing to the degradation. Consider switching to a more inert buffer system if you suspect this is the case.
-
Temperature Effects: Are you running your experiments at elevated temperatures? As a general rule, reaction rates, including degradation, increase with temperature.[5][6] If possible, conduct your experiments at a lower temperature.
-
Photodegradation: If your solutions are exposed to light for extended periods, photodegradation could be a contributing factor.[1][7][8][9][10] Always protect your this compound solutions from light by using amber vials or covering your containers with aluminum foil.
Question 2: What are the likely degradation products of this compound that I should be looking for in my analysis?
Answer:
The primary and most predictable degradation product of this compound in aqueous solution is norethisterone , formed via the hydrolysis of the 3-cyclopentyl enol ether. You may also detect cyclopentanol as a byproduct of this reaction.
Under forced degradation conditions, such as exposure to strong acids, bases, oxidizing agents, or intense light, you may observe other degradation products.[13][14][15] These could include isomers, epimers, or oxidized forms of this compound or norethisterone. It is recommended to perform a forced degradation study to identify these potential impurities and to ensure your analytical method can separate them from the parent compound.[16][17]
Question 3: My analytical method (HPLC) shows a decreasing peak for this compound over time, but I don't see a corresponding increase in the norethisterone peak. Why might this be?
Answer:
There are several potential explanations for this observation:
-
Formation of Multiple Degradation Products: It's possible that this compound is degrading into multiple products, not just norethisterone. Some of these degradation products may not be detectable at the wavelength you are using for analysis, or they may be co-eluting with other peaks.
-
Degradation Product Instability: Norethisterone itself may be unstable under your experimental conditions and could be degrading further into other compounds.
-
Precipitation: this compound and its degradation products may have different solubilities in your aqueous medium. It's possible that as this compound degrades, its degradation products are precipitating out of solution, leading to a decrease in the total detectable analytes.
-
Adsorption: The compounds might be adsorbing to the surfaces of your container or instrument tubing, leading to an apparent loss of material.
To troubleshoot this, you should:
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector with your HPLC to examine the full UV-Vis spectra of all peaks and to look for the appearance of new, small peaks.
-
Perform a mass balance analysis to see if the total amount of all drug-related substances remains constant over time.
-
Check for precipitation by visually inspecting your samples and by centrifuging them before analysis.
-
Use silanized glass vials to minimize adsorption.
Question 4: How can I prepare a stable aqueous solution of this compound for my experiments?
Answer:
Due to its inherent instability in aqueous media, preparing a truly "stable" stock solution for long-term storage is challenging. However, for experimental use, you can maximize its short-term stability by following these steps:
-
Solvent Selection: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, acetonitrile, or DMSO) to create a concentrated stock solution.
-
pH Control: When diluting the stock solution into your aqueous buffer, use a buffer with a pH in the slightly alkaline range (e.g., pH 7.5-8.5). It is crucial to experimentally determine the optimal pH for your specific conditions where the rate of hydrolysis is at a minimum.
-
Temperature Control: Prepare your solutions at a low temperature (e.g., on ice) and store them at 2-8°C when not in use.
-
Light Protection: Always store your solutions in light-protected containers (e.g., amber vials or wrapped in aluminum foil).
-
Fresh Preparation: The best practice is to prepare your aqueous this compound solutions fresh on the day of your experiment.
Preventative Measures and Best Practices
Proactive measures are essential for minimizing this compound degradation. The following table summarizes the key preventative strategies:
| Factor | Preventative Measure | Rationale |
| pH | Maintain a slightly alkaline pH (e.g., 7.5-8.5). Use a buffer with sufficient capacity. | The enol ether is susceptible to acid-catalyzed hydrolysis. A slightly alkaline pH will significantly slow down this degradation pathway. |
| Temperature | Prepare and store solutions at low temperatures (2-8°C). Avoid prolonged exposure to ambient or elevated temperatures. | Chemical reactions, including hydrolysis and oxidation, are accelerated at higher temperatures.[5][6] |
| Light | Use amber glass vials or wrap containers in aluminum foil. Avoid direct exposure to sunlight or strong laboratory lighting. | Steroids can be susceptible to photodegradation, leading to the formation of unwanted byproducts.[1][7][8][9][10] |
| Oxidation | Consider de-gassing your solvent or purging with an inert gas (e.g., nitrogen or argon). The use of antioxidants could be explored, but their compatibility and potential for interference with your assay must be validated.[18][19][20] | To prevent the formation of oxidized degradation products. |
| Storage | For long-term storage, keep this compound as a dry powder at the recommended storage conditions (typically -20°C). Prepare aqueous solutions fresh for each experiment. | The solid state is significantly more stable than an aqueous solution. |
Analytical Methods for Stability Assessment
A robust analytical method is crucial for accurately monitoring the stability of this compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.
Recommended HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water or methanol and water. |
| Detection | UV detection at approximately 245 nm.[3][21] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Note: These are starting parameters and should be optimized for your specific instrument and application to achieve good separation between this compound, norethisterone, and any other potential degradation products.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to validate your analytical method as "stability-indicating".[13][14][15][16][17]
Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products.
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a specified period.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Also, incubate a solution of this compound in a suitable solvent at 60°C.
-
At each time point, prepare a sample for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound in a transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[1][7][8][9][10]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
Data Analysis:
For each condition, analyze the samples by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for a decrease in the peak area of this compound and the appearance of new peaks. The goal is to achieve 5-20% degradation of the parent drug.[15][17] If your analytical method can successfully separate the this compound peak from all the degradation product peaks, it is considered stability-indicating.
Visualizing Degradation and Experimental Workflow
This compound Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of this compound to Norethisterone and Cyclopentanol.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use a buffer in my aqueous solution? A1: Yes, it is highly recommended. Unbuffered aqueous solutions can have a pH that is easily influenced by dissolved atmospheric CO2, which can create a slightly acidic environment and accelerate the degradation of this compound. A buffer will help maintain a stable pH throughout your experiment.
Q2: Can I use a phosphate buffer? A2: While phosphate buffers are common, they have been known to catalyze the hydrolysis of some drugs.[11] If you observe unexpected degradation with a phosphate buffer, consider switching to a buffer system that is less likely to participate in the reaction, such as a Good's buffer (e.g., HEPES, MOPS) appropriate for your target pH range.
Q3: How long can I store a this compound stock solution in an organic solvent? A3: When stored in a suitable organic solvent (e.g., ethanol or acetonitrile) at -20°C and protected from light, a this compound stock solution should be stable for several months. However, it is always best to verify the concentration of your stock solution periodically, especially if it has been stored for an extended period.
Q4: What is the expected retention time difference between this compound and norethisterone in reverse-phase HPLC? A4: In reverse-phase HPLC, norethisterone is more polar than this compound due to the free hydroxyl group at the 3-position. Therefore, you can expect norethisterone to have a shorter retention time than this compound. The exact difference will depend on your specific chromatographic conditions.
Q5: Are there any other progestins with similar stability issues? A5: Yes, any progestin that is formulated as an enol ether derivative will have similar stability concerns regarding acid-catalyzed hydrolysis. It is always important to carefully examine the chemical structure of your compound to identify any potentially labile functional groups.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. Available at: [Link]
-
Di Carlo, F. J., Loo, J. C., Aceto, T., Zuleski, F. R., & Barr, W. H. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). BioPharm International. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2020). YouTube. Available at: [Link]
-
Hormone Assay Methods by HPLC. (n.d.). MicroSolv Technology Corporation. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996). ICH. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Available at: [Link]
-
Al-Nimry, S. S., Altaani, B. M., & Haddad, R. H. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Journal of Applied Pharmaceutical Science, 9(2), 057-064. Available at: [Link]
-
Quercetin Oxidation Paradoxically Enhances its Antioxidant and Cytoprotective Properties. (2020). Antioxidants. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
A RAPID STABILITY INDICATING HPLC-METHOD FOR DETERMINATION OF NORETHISTERONE ACETATE IN PLASMA, TABLETS AND IN A MIXTURE WITH OTHER STEROIDS. (2014). Semantic Scholar. Available at: [Link]
-
Photostability. (n.d.). Q1 Scientific. Available at: [Link]
-
Meet the expert: The Importance of Photostability Testing. (2023). Sampled. Available at: [Link]
-
Photostability. (n.d.). IAGIM. Available at: [Link]
-
Active Ingredient Summary Table Thermal Stability. (2023). Pharmaceuticals. Available at: [Link]
-
Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting. (2013). ResearchGate. Available at: [Link]
-
Use of Natural Antioxidants in the Inhibition of Cholesterol Oxidation: A Review. (2018). Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). (n.d.). ResearchGate. Available at: [Link]
-
The Impact of Storage Conditions on the Stability of Clinical and Experimental Pharmaceuticals. (n.d.). CQUniversity. Available at: [Link]
-
Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant, Cytoprotective, and Anti-Inflammatory Properties. (2021). MDPI. Available at: [Link]
-
Achieving the Balance between ROS and Antioxidants: When to Use the Synthetic Antioxidants. (2013). Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(10), 3899–3911. Available at: [Link]
-
Modulating the Antioxidant Response for Better Oxidative Stress-Inducing Therapies: How to Take Advantage of Two Sides of the Same Medal? (2021). Antioxidants. Available at: [Link]
-
Stewart, J. T., & Warren, F. W. (1987). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Journal of pharmaceutical sciences, 76(11), 839–843. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Pharmaceutics. Available at: [Link]
-
Effects of S olvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. (2024). Semantic Scholar. Available at: [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. (2020). ChemRxiv. Available at: [Link]
-
Wang, Y., & Cundy, K. C. (2003). Preformulation studies for an ultrashort-acting neuromuscular blocking agent GW280430A. I. Buffer and cosolvent effects on the solution stability. Journal of pharmaceutical sciences, 92(8), 1593–1603. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Available at: [Link]
-
pH effect on stability and kinetics degradation of nitazoxanide in solution. (2018). ResearchGate. Available at: [Link]
-
Temperature changes around the medication cassette.... (n.d.). ResearchGate. Available at: [Link]
-
Zsigmond, E. K., & Eilderton, T. E. (1979). Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. Anesthesiology, 50(1), 1–6. Available at: [Link]
- Stabilization of aqueous compositions of proteins with displacement buffers. (2008). Google Patents.
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2020). MDPI. Available at: [Link]
-
Kinetic study of Ester hydrolysis. (2020). YouTube. Available at: [Link]
-
Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. (2024). MDPI. Available at: [Link]
Sources
- 1. q1scientific.com [q1scientific.com]
- 2. acquire.cqu.edu.au [acquire.cqu.edu.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. 3 Important Photostability Testing Factors [sampled.com]
- 10. iagim.org [iagim.org]
- 11. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preformulation studies for an ultrashort-acting neuromuscular blocking agent GW280430A. I. Buffer and cosolvent effects on the solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pharmtech.com [pharmtech.com]
- 17. youtube.com [youtube.com]
- 18. Use of Natural Antioxidants in the Inhibition of Cholesterol Oxidation: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Achieving the Balance between ROS and Antioxidants: When to Use the Synthetic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulating the Antioxidant Response for Better Oxidative Stress-Inducing Therapies: How to Take Advantage of Two Sides of the Same Medal? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
Troubleshooting Quingestanol HPLC Peak Tailing: A Technical Support Guide
Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to resolve peak tailing issues encountered during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of Quingestanol. As a synthetic progestin, this compound's analysis is critical in pharmaceutical development and quality control, where peak symmetry is paramount for accurate quantification.
Part 1: Foundational Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts essential for understanding and resolving peak tailing in the context of this compound analysis.
Q1: What is HPLC peak tailing and how is it quantitatively measured?
Peak tailing is a common chromatographic problem where a peak is asymmetrical, featuring a trailing edge that is more drawn out than its leading edge.[1][2] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Tailing signifies inefficiencies or undesirable chemical interactions within the HPLC system, which can compromise resolution and lead to inaccurate integration and quantification.[2]
This distortion is measured by the Asymmetry Factor (As) or Tailing Factor (Tf). A perfectly symmetrical peak has an As value of 1.0. A value greater than 1.2 is generally considered to be tailing.
Q2: What are the key chemical properties of this compound relevant to HPLC analysis?
Understanding the structure of this compound is the first step in troubleshooting. It is a steroidal molecule with specific functional groups that dictate its chromatographic behavior.
| Property | Value / Description | Source |
| Molecular Formula | C₂₅H₃₄O₂ | [3] |
| Molecular Weight | 366.5 g/mol | [3] |
| Key Functional Groups | Steroidal backbone, a secondary hydroxyl (-OH) group at the C17 position, an ethynyl group (-C≡CH), and a cyclopentyl enol ether group. | [3] |
| Polarity | Primarily non-polar due to the large hydrocarbon structure, but the hydroxyl group introduces a site for polar interactions. |
The presence of the hydroxyl group is particularly significant as it can act as a hydrogen bond donor and acceptor, leading to secondary interactions with the stationary phase.
Q3: Why is this compound prone to peak tailing in reverse-phase HPLC?
This compound's tendency to exhibit peak tailing primarily stems from secondary interactions between its polar hydroxyl group and active sites on the silica-based stationary phase.[1] The most common cause is interaction with residual silanol groups (Si-OH).[2][4]
Even after the silica surface is chemically bonded with a hydrophobic phase (like C18), some unreacted, accessible silanol groups remain.[5] These silanols are acidic and can interact strongly with polar functional groups, like the hydroxyl group on this compound, via hydrogen bonding.[4] This secondary retention mechanism holds back a fraction of the analyte molecules for a longer time, resulting in a "tail".
Part 2: A Systematic Guide to Troubleshooting Peak Tailing
Peak tailing is a multi-faceted problem. The following systematic approach will help you diagnose and resolve the issue efficiently, starting from the most common chemical causes and moving toward physical or system-related issues.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Issue 1: Suboptimal Mobile Phase pH
The "Why": The pH of the mobile phase is the most powerful tool for controlling the peak shape of ionizable or polar compounds.[6][7] Residual silanol groups on the silica surface have a pKa of approximately 3.5-4.5. At a pH above this range, they become deprotonated (Si-O⁻), creating a negatively charged site that strongly interacts with any positive character on the analyte, exacerbating tailing.[8][9] By maintaining a low mobile phase pH (e.g., pH 2.5-3.5), the silanol groups remain protonated (Si-OH), minimizing these undesirable ionic interactions.[9][10]
The "How":
This protocol describes how to methodically lower the mobile phase pH to improve peak symmetry.
Objective: To find an optimal mobile phase pH that provides a symmetrical peak for this compound (As ≤ 1.2).
Materials:
-
HPLC-grade water
-
HPLC-grade organic modifier (Acetonitrile or Methanol)
-
Buffer concentrate or acid (e.g., Formic Acid, Phosphoric Acid)
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Stock: Prepare the aqueous component of your mobile phase.
-
Initial pH Measurement: Measure the pH of the aqueous component before mixing with the organic modifier.
-
pH Adjustment (Iterative Process):
-
Step A (pH ~3.0): Add a small amount of acid (e.g., 0.1% v/v Formic Acid) to the aqueous phase to target a pH of ~3.0.
-
Step B (pH ~2.5): If tailing persists, prepare a fresh aqueous phase and adjust to a lower pH of ~2.5 using a stronger acid like phosphoric acid if necessary.
-
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the appropriate volume of organic modifier as per your method.
-
System Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject and Analyze: Inject your this compound standard and analyze the peak asymmetry.
Expected Outcome:
| Mobile Phase pH | Silanol State | Expected Asymmetry Factor (As) | Rationale |
| 7.0 (Unbuffered) | Mostly Ionized (SiO⁻) | > 1.8 | Strong secondary interactions.[4][9] |
| 4.5 | Partially Ionized | ~1.5 | pH is near the pKa of silanols, causing mixed interaction modes.[7] |
| 3.0 (Buffered) | Mostly Protonated (SiOH) | ~1.2 | Silanol interactions are suppressed.[10] |
| 2.5 (Buffered) | Fully Protonated (SiOH) | ≤ 1.2 | Minimal secondary ionic interactions.[9] |
Note: This data is representative and illustrates the general principle. Actual values may vary.
Issue 2: Persistent Secondary Silanol Interactions
The "Why": If adjusting the pH does not fully resolve the tailing, it indicates that strong secondary interactions, likely hydrogen bonding, are still occurring between this compound and highly acidic or accessible silanol groups.[2][11] In this case, a "sacrificial base" or competing agent can be added to the mobile phase. This agent will preferentially interact with the active silanol sites, effectively masking them from the analyte.[10]
Caption: Mechanism of silanol interaction at different mobile phase pH values.
The "How": A common and effective masking agent is Triethylamine (TEA) . Add a low concentration of TEA (e.g., 0.1% to 0.5% v/v) to the mobile phase. The protonated form of TEA will compete with the analyte for interaction with the active silanol sites, improving peak shape. Remember to re-adjust the final mobile phase pH after adding TEA.
Issue 3: Column Health and Contamination
The "Why": Over time, HPLC columns can become contaminated with strongly retained sample components or buffer precipitates. This contamination can create active sites that cause peak tailing.[12] Additionally, repeated pressure shocks or use outside the recommended pH range can cause the packed bed to settle, creating a "void" at the column inlet, which leads to band broadening and tailing for all peaks.
The "How":
This protocol provides a general procedure for cleaning a contaminated C18 column.
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min): Always disconnect the column from the detector during flushing with strong solvents.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 minutes. This removes precipitated buffer.
-
Polar Contaminant Removal: Flush with 100% HPLC-grade water for 20 minutes.
-
Non-Polar Contaminant Removal: Sequentially flush the column with the following solvents for 20-30 minutes each:
-
Methanol
-
Acetonitrile
-
Isopropanol (an excellent solvent for removing lipids and very non-polar compounds)
-
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).
-
Equilibrate and Test: Equilibrate the column thoroughly and inject a standard to check for improvement. If tailing persists, the column may be permanently damaged and should be replaced.
Issue 4: HPLC System and Extra-Column Effects
The "Why": Peak tailing is not always a chemical problem. "Extra-column volume" refers to any volume the sample passes through outside of the column itself, including injection loops, tubing, and the detector flow cell. Excessive volume, especially from using tubing with a wide internal diameter (ID) or unnecessary length, can cause the sample band to spread, leading to tailing.[13] Improperly seated fittings can also create small voids or dead volumes where the sample can get trapped and slowly bleed out, causing a tail.[8]
The "How":
-
Audit Tubing: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm).
-
Check Fittings: Make sure all PEEK and stainless steel fittings are properly seated and not over-tightened. Remake any suspicious connections.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[12]
References
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo. Retrieved from [Link]
-
Importance of ion pair reagents on reverse phase HPLC. (2018). Pharmaguideline Forum. Retrieved from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC. Retrieved from [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
Atanasov, V., Argirova, M., & Argirov, O. (2020). Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Journal of Applied Pharmaceutical Science, 10(1), 061-067. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Ion-pair HPLC: Significance and symbolism. (2025). Knowledge Foundation. Retrieved from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. Retrieved from [Link]
-
Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012). Agilent Technologies. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. Retrieved from [Link]
-
The Role of End-Capping in RP. (n.d.). Phenomenex. Retrieved from [Link]
-
Snyder, L. R., & Kirkland, J. J. (1988). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine, 6(11), 994-1001. Retrieved from [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Welch Materials, Inc. Retrieved from [Link]
-
Al-Shorbagia, A., & El-Shabrawya, Y. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1833. Retrieved from [Link]
-
HPLC Method Development and Validation for Residue Analysis of Steroid. (2025). ResearchGate. Retrieved from [Link]
-
RP-HPLC method development and validation for the quantification of prednisolone and salbutamol with their simultaneous removal from water using modified clay–activated carbon adsorbents. (2025). RSC Publishing. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound Acetate. (n.d.). PubChem. Retrieved from [Link]
-
This compound CAS#: 10592-65-1. (n.d.). ChemWhat. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Retrieved from [Link]
-
How can I resolve peak tailing during the analysis of drug in HPLC? (2021). ResearchGate. Retrieved from [Link]
-
This compound acetate. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC Europe. Retrieved from [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025). YouTube. Retrieved from [Link]
-
This compound ACETATE. (n.d.). precisionFDA. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. This compound | C25H34O2 | CID 9842127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. acdlabs.com [acdlabs.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. support.waters.com [support.waters.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing Oral Dosage Forms of Quingestanol Acetate for Animal Studies
Last Updated: January 13, 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into overcoming the common challenges associated with the oral delivery of Quingestanol Acetate in preclinical animal models. Our goal is to equip you with the scientific rationale and practical methodologies to design robust, reliable, and reproducible in-vivo studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when beginning work with this compound Acetate.
Q1: What is this compound Acetate and why is its oral delivery in animals so challenging?
A: this compound Acetate is a synthetic progestin, a type of steroid hormone.[1] It is a prodrug that is converted in the body to the active compound, norethisterone.[1] The primary challenges in developing an effective oral dosage form for animal studies stem from its physicochemical properties. Like many steroids, it is highly lipophilic and has very low aqueous solubility, which is a major rate-limiting step for absorption from the gastrointestinal (GI) tract.[2][3] This poor solubility can lead to low and highly variable oral bioavailability, making it difficult to establish clear dose-response relationships in efficacy or toxicology studies.[4][5]
Q2: What are the most common oral formulation strategies for a poorly soluble compound like this compound Acetate in preclinical studies?
A: For early-stage animal studies, the goal is typically to achieve adequate and reproducible systemic exposure. The most common approaches for poorly soluble compounds fall into several categories:
-
Aqueous Suspensions: The drug is suspended as fine particles in an aqueous vehicle containing suspending agents (e.g., methylcellulose) and wetting agents (e.g., polysorbates). This is often a starting point for high-dose toxicology studies.[6]
-
Co-solvent Solutions: The drug is dissolved in a mixture of water-miscible organic solvents (e.g., polyethylene glycol 400, propylene glycol) and water.[4][7]
-
Lipid-Based Formulations: The drug is dissolved in oils or a mixture of oils, surfactants, and co-surfactants. These can range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, enhancing solubilization and absorption.[8][9][10]
Q3: How do I select the right vehicle for my specific animal study?
A: The choice of vehicle is critical and depends on several factors. There is no one-size-fits-all answer. Consider the following:
-
Study Objective: For efficacy studies, a formulation that provides consistent exposure is key. For high-dose toxicology studies, a simple, safe suspension that can accommodate a large amount of drug may be necessary.[6]
-
Animal Species: The tolerability of excipients can vary between species. For example, high concentrations of certain cyclodextrins can cause GI issues in rodents.[11] Always consult safety data for the chosen excipients in your specific animal model.[12][13]
-
Dose Level: The required dose will dictate the necessary solubility of the drug in the vehicle. A high dose may preclude the use of a simple solution if the drug's solubility is too low, forcing the use of a suspension or a lipid-based system.
-
Route and Frequency of Administration: Oral gavage is common, but the viscosity of the formulation must be manageable for accurate dosing.[14] If the formulation is to be mixed with food, its palatability becomes a factor.[15]
Q4: What key pharmacokinetic (PK) parameters should I be evaluating to determine if my formulation is optimized?
A: The primary PK parameters to assess the performance of your oral formulation are:
-
Cmax (Maximum Concentration): The peak concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which the peak concentration is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. This is the most critical parameter for assessing overall bioavailability.
-
Oral Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation. It is calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.
An optimized formulation should ideally provide a consistent and dose-proportional increase in AUC and Cmax with acceptable inter-animal variability.[5]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, practical solutions to specific problems you may encounter during your experiments.
Problem 1: Low and Variable Oral Bioavailability
Q: My initial studies with a simple aqueous suspension of this compound Acetate are showing very low and erratic plasma concentrations. What is the cause and how can I systematically improve this?
A: This is the most common problem for Biopharmaceutics Classification System (BCS) Class II compounds like this compound Acetate (low solubility, high permeability).[3] The absorption is "dissolution rate-limited," meaning the drug cannot dissolve fast enough in the GI tract to be effectively absorbed. The variability arises from differences in GI motility, fluid content, and food effects among animals.
Your strategy should be to enhance the drug's solubilization in the GI tract. Below is a workflow to guide your formulation optimization.
Formulation Optimization Workflow Diagram
Sources
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scantox.com [scantox.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stability testing of Quingestanol under different storage conditions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability testing on Quingestanol Acetate. It is designed in a question-and-answer format to directly address common challenges and explain the scientific rationale behind experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound Acetate and why is stability testing critical?
A1: this compound acetate is a synthetic progestin, a type of hormonal agent. Chemically, it is a prodrug that converts to the active compound norethisterone in the body. Its structure contains a 3-cyclopentyl enol ether and a 17β-acetate ester, which are susceptible to degradation.
Stability testing is a mandatory part of pharmaceutical development that evaluates how the quality of a drug substance or drug product changes over time under the influence of environmental factors such as temperature, humidity, and light. For this compound Acetate, this is critical to:
-
Ensure Safety and Efficacy: Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
-
Determine Shelf-Life and Retest Period: Stability data establishes the recommended storage conditions and the timeframe during which the product remains safe and effective for use.
-
Support Regulatory Submissions: Comprehensive stability data is a non-negotiable requirement for regulatory bodies like the FDA and EMA.
Q2: What are the primary chemical degradation pathways for this compound Acetate?
A2: Based on its chemical structure, the most probable degradation pathways for this compound Acetate are hydrolysis and oxidation.
-
Hydrolysis: The molecule has two key functional groups susceptible to hydrolysis:
-
Enol Ether Linkage: The 3-cyclopentyl enol ether can be cleaved under acidic conditions to form the corresponding 3-keto steroid, norethisterone acetate.
-
Acetate Ester Linkage: The 17β-acetate ester can be hydrolyzed under either acidic or basic conditions to yield this compound.
-
-
Oxidation: Steroid backbones can be susceptible to oxidation, especially when exposed to atmospheric oxygen, peroxides, or certain metallic ions. This can lead to the formation of various hydroxylated or epoxidized impurities.
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions, making photostability testing essential.
Q3: What is the difference between a "forced degradation" study and a "real-time" stability study?
A3: Both are essential, but they serve different purposes.
-
Forced Degradation (Stress Testing): This involves intentionally exposing the drug to harsh conditions (e.g., high heat, extreme pH, strong oxidizing agents, intense light) to accelerate degradation. The primary goals are not to determine shelf-life, but to:
-
Identify likely degradation products and elucidate degradation pathways.
-
Develop and validate "stability-indicating" analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from all its potential degradation products.
-
-
Real-Time Stability Study: This involves storing the drug under its proposed long-term storage conditions for its expected shelf-life and monitoring its quality at specific time points. This study provides the definitive data to establish the shelf-life and confirm the recommended storage conditions.
Section 2: Troubleshooting Guide for Experimental Design & Execution
Q4: We are designing a forced degradation study for this compound Acetate. What conditions should we use and how much degradation should we aim for?
A4: The goal of a forced degradation study is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally recommended to ensure that the degradation products are formed at a sufficient level for detection and characterization.
Here are the recommended starting conditions, which should be optimized for your specific drug substance or product:
| Stress Condition | Reagent/Parameter | Typical Duration | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for 2-8 hours | Targets the cleavage of the enol ether and acetate ester. Monitor kinetics to avoid complete degradation. |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60-80°C for 2-8 hours | Primarily targets the hydrolysis of the acetate ester. Amide groups, though not in this compound, are also susceptible. |
| Oxidation | 3-30% H₂O₂ | Room temperature for 24 hours | Simulates potential oxidative degradation. The concentration of hydrogen peroxide may need significant optimization. |
| Thermal Degradation | Dry Heat (e.g., 80°C) | 24-72 hours | Assesses the intrinsic thermal stability of the molecule. |
| Photostability | ICH Q1B Option 2 | Illumination ≥ 1.2 million lux hours; Near UV energy ≥ 200 watt hours/m² | Evaluates the impact of light exposure. A dark control sample must be run in parallel to differentiate light-induced degradation from thermal effects. |
Q5: Our this compound Acetate samples show significant changes in physical appearance (e.g., color change, clumping) under high humidity. What does this indicate and how should we proceed?
A5: Physical changes are a critical indicator of instability and must be investigated. High humidity can significantly accelerate drug degradation.
-
What it Indicates:
-
Hygroscopicity: The material may be absorbing atmospheric moisture. This can lead to changes in hardness, dissolution rate, and chemical stability.
-
Chemical Degradation: The color change may be due to the formation of a chromophoric (light-absorbing) degradant.
-
Phase Changes: Moisture can induce changes in the solid-state form of the drug (e.g., from crystalline to amorphous), which can alter its stability profile.
-
-
How to Proceed:
-
Characterize the Change: Quantify the water content using Karl Fischer titration. Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to check for changes in the solid state.
-
Chemical Analysis: Analyze the sample using a validated stability-indicating HPLC method to see if new degradation peaks have appeared or if the assay value has decreased.
-
Reformulation/Repackaging: If the active substance is inherently sensitive to moisture, formulation strategies (e.g., adding a desiccant) or improved packaging (e.g., blister packs with high moisture barrier) are necessary.
-
Q6: During our HPLC analysis of a stability sample, we see a new, unidentified peak. What is the standard procedure for handling this?
A6: An unexpected peak is an out-of-specification (OOS) or out-of-trend (OOT) result that requires a formal investigation.
Quingestanol Synthesis Technical Support Center: A Guide to Impurity Identification and Minimization
Welcome to the technical support center for Quingestanol synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving the highest standards of purity in their synthetic processes. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this compound, focusing on the practical identification and minimization of process-related and degradation impurities.
Section 1: Foundational Knowledge: Synthesis and Impurity Profiling
A robust understanding of the reaction pathway and potential side reactions is the first line of defense in impurity control.[3] this compound Acetate is a progestin, synthesized from a 19-nortestosterone derivative, typically Norethisterone Acetate. The key transformation is the formation of a 3-cyclopentyl enol ether.
Q1: What is the typical synthetic route for this compound Acetate, and what are the expected classes of impurities?
The most common synthesis involves the reaction of Norethisterone Acetate with a cyclopentylating agent under acidic conditions. The primary classes of impurities to monitor are:
-
Starting Materials and Intermediates: Unreacted Norethisterone Acetate.[4]
-
By-products: Compounds formed from side reactions of the starting material or reagents.
-
Degradation Products: Impurities formed by the degradation of this compound Acetate during the reaction or work-up, most notably through hydrolysis.[4]
The reaction is generally an acid-catalyzed formation of an enol ether.
Caption: Synthesis and primary degradation pathway for this compound Acetate.
Section 2: Troubleshooting Common Synthetic and Purification Issues
This section addresses specific problems you may encounter during your experiments, providing both the rationale and actionable protocols to resolve them.
Q2: My reaction is incomplete, showing a significant amount of unreacted Norethisterone Acetate on my TLC/HPLC. How can I improve the conversion rate?
An incomplete reaction is a common issue that directly impacts yield and purity. The equilibrium of the enol ether formation must be driven towards the product.
Causality: The formation of the enol ether is a reversible reaction. The water generated as a by-product can hydrolyze the product back to the starting material, especially under the acidic reaction conditions.[5]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Water Removal | According to Le Châtelier's principle, removing a product (water) will shift the equilibrium to favor the formation of more products. | Use a Dean-Stark apparatus or add a chemical drying agent (like anhydrous MgSO₄ or molecular sieves) to the reaction mixture to continuously remove water as it forms. |
| Reagent Stoichiometry | Using an excess of the cyclopentylating agent can help drive the reaction forward. | Increase the molar ratio of the cyclopentylating agent (e.g., cyclopentyl orthoformate or cyclopentanol) relative to Norethisterone Acetate. Start with a 1.5 to 2.0 fold excess. |
| Catalyst Loading | The acid catalyst concentration is critical. Too little results in a slow reaction, while too much can promote side reactions or degradation. | Optimize the catalyst (e.g., p-toluenesulfonic acid) concentration. Perform small-scale trials varying the catalyst loading from 0.05 to 0.20 molar equivalents. |
| Reaction Time & Temp. | Insufficient reaction time or temperature will lead to incomplete conversion.[6] | Monitor the reaction progress by TLC or HPLC at regular intervals. If the reaction stalls, consider increasing the temperature moderately (e.g., by 10-20°C) or extending the reaction time. |
Q3: My final product is contaminated with Norethisterone Acetate, even after work-up. What is the best way to remove this impurity?
This indicates either an incomplete reaction or, more likely, hydrolysis of the product during the aqueous work-up or subsequent handling. The 3-enol ether of this compound is sensitive to acidic aqueous environments.
Minimization & Purification Protocol: Recrystallization
Recrystallization is highly effective for removing the more polar Norethisterone Acetate from the less polar this compound Acetate.[7][8]
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent system where this compound Acetate has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Norethisterone Acetate should either be very soluble or poorly soluble at all temperatures to be removed effectively. A common choice is an alcohol/water system like Methanol/Water or Ethanol/Water.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., Methanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., Water) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvents.
Caption: Experimental workflow for purification by recrystallization.
Q4: How do I establish the definitive purity of my final this compound Acetate batch?
While HPLC is excellent for assessing relative purity, Quantitative NMR (qNMR) is a primary analytical method that can establish absolute purity against a certified internal standard.[9][10]
Rationale: In qNMR, the integral of a signal is directly proportional to the number of protons it represents. By comparing the integral of a unique proton signal from this compound Acetate to the integral of a known signal from a high-purity internal standard of known mass, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[10]
Abbreviated qNMR Protocol:
-
Select Internal Standard: Choose a standard with high purity (>99.9%), stability, and signals that do not overlap with the analyte. Dimethyl sulfone or maleic acid are common choices.
-
Sample Preparation: Accurately weigh (to 0.01 mg) the internal standard and the synthesized this compound Acetate into the same NMR tube.
-
Dissolution: Add a suitable deuterated solvent (e.g., CDCl₃) to completely dissolve both compounds.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Calculation: Use the following formula to calculate the purity:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
Section 3: Analytical Methodologies for Purity Assessment
A reliable analytical method is essential for identifying and quantifying impurities.[3] A stability-indicating HPLC method is the cornerstone of impurity profiling.
Q5: What is a recommended starting point for an HPLC method to separate this compound Acetate from Norethisterone Acetate?
A reversed-phase HPLC method is typically effective for separating these structurally similar steroids.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | C18 stationary phase provides good hydrophobic retention for steroids. |
| Mobile Phase | Acetonitrile and Water | A common solvent system for reversed-phase chromatography. The ratio can be optimized. |
| Elution | Isocratic or Gradient | Start with an isocratic elution (e.g., 60:40 Acetonitrile:Water). A gradient may be needed to resolve closely eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~240 nm | The α,β-unsaturated ketone chromophore in the steroid A-ring provides strong UV absorbance. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Expected Elution Order: Norethisterone Acetate is more polar than this compound Acetate due to the free ketone at C3 versus the cyclopentyl enol ether. Therefore, Norethisterone Acetate will have a shorter retention time and elute before this compound Acetate.[11]
References
-
Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
-
Understanding and Controlling Process Impurities in Pharmaceuticals.
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
-
How To Control Impurities In Pharmaceuticals.
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
-
This compound acetate metabolism in women.
-
Separation of this compound acetate from sesame oil solution and its determination in combinations with ethinyl estradiol or quinestrol.
-
Sources and control of impurity during one-pot enzymatic production of dehydroepiandrosterone.
-
Norethisterone Acetate Impurity H; Norethindrone Acetate 3-Isopropoxy Impurity.
-
This compound.
-
This compound.
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
-
This compound.
-
Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C.
-
Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review.
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
-
KEGG DRUG: this compound acetate.
-
This compound ACETATE.
-
Biological profile of this compound acetate.
-
Top 5 Methods of Assessing Chemical Purity.
-
Steroid - Isolation, Extraction, Purification.
-
This compound acetate.
-
Common side products in the synthesis of Ethyl 2,4-diphenylacetoacetate.
-
Extraction & Purification of Medicines.
-
A Comparative Guide to Verifying the Purity of Synthesized 1-Hexen-3-ol.
-
Impurities.
-
Industry and Academy: The Synthesis of Steroids.
-
A Unique, Minimal, Cost-Effective and High Yielding Organic Synthesis Protocol for the Synthesis of Progesterone.
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
-
Method for purifying progesterone.
-
Synthesis of Ethyl Acetate by the Esterification Process.
-
Purification method of progesterone.
-
Purification method of progesterone.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Impurities |Axios Research [axios-research.com]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wap.hillpublisher.com [wap.hillpublisher.com]
- 7. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 8. DSpace [cora.ucc.ie]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Conversion of Quingestanol to Norethisterone
Welcome to the technical support center for the synthesis and purification of Norethisterone from Quingestanol. This guide is designed for researchers, chemists, and process development professionals to enhance the efficiency, yield, and purity of this critical conversion. Here, we move beyond standard protocols to address the nuanced challenges encountered in the laboratory, providing in-depth, experience-driven solutions in a direct question-and-answer format.
Section 1: The Core Conversion - Mechanism and Rationale
The conversion of this compound to Norethisterone is fundamentally an acid-catalyzed hydrolysis of a 3-cyclopentyl enol ether to regenerate the α,β-unsaturated ketone functionality at the C3 position of the steroid's A-ring.[1] this compound is a prodrug, meaning it is converted into the pharmacologically active Norethisterone within the body.[2] In a laboratory or manufacturing setting, this conversion must be performed efficiently and cleanly.
The reaction proceeds by protonation of the enol ether oxygen, followed by the nucleophilic attack of water and subsequent elimination of cyclopentanol to yield the thermodynamically stable conjugated ketone, Norethisterone.
Caption: Fig. 1: Key mechanistic steps in the acid-catalyzed hydrolysis of this compound.
Section 2: Troubleshooting Guide
This section directly addresses the most common issues encountered during the conversion process. Each entry details the problem, explores the underlying causes, and provides actionable, field-tested solutions.
Q1: The reaction is sluggish, showing low or incomplete conversion to Norethisterone. What are the primary causes and how can I fix this?
Answer: A stalled or incomplete reaction is typically rooted in issues with the catalyst, solvent system, or temperature. Let's break down the troubleshooting process.
-
Cause A: Ineffective Catalysis
-
The Problem: The acid catalyst is either too weak, has degraded, or is present in an insufficient amount. While strong mineral acids (HCl, H₂SO₄) are effective, they can sometimes lead to side product formation.
-
The Solution:
-
Verify Catalyst Potency: Use a fresh, properly stored acid catalyst. If using a solution, re-titrate to confirm its concentration.
-
Optimize Catalyst Loading: While catalytic amounts are needed, the optimal concentration can vary. Start with a standard loading (e.g., 0.1 M HCl in aqueous acetone) and incrementally increase it while monitoring for side product formation via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Consider Alternative Catalysts: For sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) or oxalic acid can provide a more controlled reaction, minimizing degradation of the final product.
-
-
-
Cause B: Suboptimal Solvent System
-
The Problem: The hydrolysis requires water as a reagent. A completely anhydrous solvent system will halt the reaction. Furthermore, poor solubility of this compound can limit the reaction rate.
-
The Solution: The reaction is best performed in a water-miscible organic solvent.
-
Recommended Solvents: Acetone, tetrahydrofuran (THF), or methanol are excellent choices as they readily dissolve the steroid and are fully miscible with water.
-
Water Content: Ensure a sufficient amount of water is present. A solvent mixture like Acetone:Water (e.g., 9:1 or 4:1 v/v) is a common starting point. Insufficient water is a frequent cause of incomplete hydrolysis.[3]
-
-
-
Cause C: Inadequate Temperature
-
The Problem: Like most chemical reactions, the hydrolysis of enol ethers is temperature-dependent. Room temperature may be insufficient to achieve a reasonable reaction rate.
-
The Solution: Gently heat the reaction mixture to a moderate temperature (e.g., 40-50 °C). This significantly increases the reaction rate without promoting significant side reactions. Always monitor the reaction progress closely when heating.
-
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Catalyst | Use fresh, verified acid (e.g., 0.1-0.5M HCl). Consider PPTS for sensitive reactions. | Ensures catalytic activity is not the limiting factor. Milder acids can improve selectivity. |
| Solvent | Use a water-miscible solvent (Acetone, THF). Ensure adequate water (e.g., 10-20% v/v). | Water is a key reagent for the hydrolysis. Proper solvent ensures substrate solubility. |
| Temperature | Increase to 40-50 °C. | Increases reaction kinetics to overcome the activation energy barrier. |
Q2: My final product is contaminated with significant impurities. What are the likely side products and how can I prevent their formation?
Answer: Impurity generation is a common challenge, often stemming from overly harsh reaction conditions or incomplete conversion. The primary impurities are typically related to isomerization or degradation.[4][5]
-
Cause A: Acid-Mediated Degradation
-
The Problem: The desired product, Norethisterone, contains sensitive functional groups. Prolonged exposure to strong acids, especially at elevated temperatures, can lead to side reactions like isomerization of the double bond or other rearrangements. A known potential impurity is the Δ5(10)-isomer of Norethisterone.[4]
-
The Solution:
-
Reaction Monitoring is Crucial: Do not let the reaction run for a fixed time. Monitor its progress every 15-30 minutes using TLC or HPLC.[6][7] Once the starting material is consumed, work up the reaction immediately to neutralize the acid.
-
Use Milder Conditions: If degradation is observed, switch to a milder catalyst (as mentioned in Q1) and run the reaction at a lower temperature, even if it takes longer.
-
Controlled Workup: Quench the reaction by pouring it into a cold, dilute solution of a mild base like sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst promptly, preventing post-reaction degradation during extraction.
-
-
-
Cause B: Incomplete Reaction
-
The Problem: Unreacted this compound is a major impurity that can be difficult to separate from Norethisterone due to their similar polarities.
-
The Solution: This circles back to the solutions in Q1. Ensure the reaction goes to completion by optimizing catalyst, solvent, and temperature. A well-monitored reaction that reaches full conversion is the easiest to purify.
-
Caption: Fig. 2: Workflow for reaction monitoring to minimize impurity formation.
Q3: I am struggling with the purification of Norethisterone. What are the best practices for isolation and achieving high purity?
Answer: Effective purification relies on a good workup procedure followed by a robust crystallization or chromatographic method.
-
Workup & Extraction:
-
Problem: Emulsions can form during the aqueous workup and solvent extraction phases, leading to product loss.
-
Solution: After neutralizing the reaction mixture with bicarbonate, extract the Norethisterone with a suitable organic solvent like ethyl acetate or dichloromethane. To break emulsions, add a saturated solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, forcing the organic components out and sharpening the layer separation.
-
-
Crystallization:
-
Problem: The crude product fails to crystallize, or crystallizes as an oil.
-
Solution: Norethisterone is often crystallized from solvent systems like methanol/water or ethyl acetate/heptane.
-
Dissolve the crude solid in a minimum amount of the more soluble solvent (e.g., hot methanol).
-
Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).
-
If needed, add a single drop of the good solvent to redissolve the cloudiness.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation.
-
-
-
Chromatography:
-
Problem: Crystallization is insufficient to remove closely-related impurities.
-
Solution: If high-purity material is required and crystallization is ineffective, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or heptane, is typically effective at separating Norethisterone from both less polar (unreacted starting material) and more polar (degradation products) impurities.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use a base to catalyze this hydrolysis? No, the hydrolysis of enol ethers is not effectively catalyzed by bases. The mechanism requires protonation of the ether oxygen to make it a good leaving group, a step that can only be accomplished under acidic conditions.[3]
-
FAQ 2: What is a typical reaction time and expected yield? With optimized conditions (e.g., 0.1 M HCl in 90% acetone at 40 °C), the reaction should reach completion in 1-3 hours. Yields should be high, typically in the range of 90-98% after purification, assuming complete conversion and careful handling during workup and isolation.
-
FAQ 3: How do I confirm the identity and purity of my final Norethisterone product? A multi-technique approach is essential for validation:
-
HPLC: The primary method for purity assessment, allowing for the quantification of the main product and any impurities.[4][7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation, ensuring the correct product has been formed.
-
References
-
Di Carlo, F. J., Loo, J. C., Aceto, T., Zuleski, F. R., & Barr, W. H. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303. [Link]
- Google Patents. (1973).
-
Wikipedia. (n.d.). This compound acetate. Retrieved from [Link]
-
Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2011). Oxidative Conversion of Silyl Enol Ethers to α,β-Unsaturated Ketones Employing Oxoammonium Salts. Organic Letters, 13(24), 6472–6475. [Link]
- Google Patents. (2016).
-
WikiMed. (n.d.). This compound. Retrieved from [Link]
-
Mukherjee, S., et al. (2022). Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. Green Chemistry, 24(5), 2056-2063. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis of enol ethers. [Link]
-
Wikipedia. (n.d.). Norethisterone. Retrieved from [Link]
- Google Patents. (1972).
-
Azizuddin, & Iqbal, M. (2020). A REVIEW ON BIOTRANSFORMATION OF A SYNTHETIC PROGESTIN, NORETHISTERONE. Pakistan Journal of Biotechnology, 17(4), 195-205. [Link]
-
Reif, V. D., et al. (1980). Determination of ethinylestradiol and norethisterone in an oral contraceptive capsule by reversed-phase high performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(12), 1440-1443. [Link]
Sources
- 1. This compound [medbox.iiab.me]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04574A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google Patents [patents.google.com]
- 8. Determination of ethinylestradiol and norethisterone in an oral contraceptive capsule by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Quingestanol extraction from biological matrices
Welcome to the technical support center for the refinement of Quingestanol extraction from biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the bioanalysis of this compound.
Introduction to this compound Bioanalysis
This compound acetate is a synthetic progestin that acts as a prodrug, being rapidly absorbed and metabolized in the body.[1][2] Its primary biotransformation pathways involve deacylation to this compound and O-dealkylation to norethindrone acetate, with both metabolites subsequently converting to norethindrone.[1][2] For accurate pharmacokinetic and toxicokinetic studies, robust and reliable extraction of this compound and its metabolites from complex biological matrices such as plasma, serum, and urine is paramount. This guide provides a comprehensive resource for optimizing your extraction methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for extraction?
A1: Understanding the physicochemical properties of this compound is fundamental to developing an effective extraction strategy. Key properties include:
| Property | Value/Information | Implication for Extraction |
| Molecular Formula | C₂₅H₃₄O₂[3] | Indicates a relatively non-polar, lipophilic steroid structure. |
| Molecular Weight | 366.5 g/mol [3] | --- |
| XLogP3-AA | 4.7[3] | A high LogP value suggests good solubility in organic solvents, favoring Liquid-Liquid Extraction (LLE) and Reversed-Phase Solid-Phase Extraction (SPE). |
| pKa | Not readily available | As a neutral compound, pH adjustment of the sample is not expected to significantly alter its charge state for extraction. |
| Active Moiety | Metabolizes to Norethindrone[1][2] | Extraction methods should be capable of co-extracting this compound and its active metabolites. |
Q2: My sample is urine. Do I need to perform hydrolysis before extraction?
A2: Yes, it is highly recommended. Steroids and their metabolites are often excreted in urine as water-soluble glucuronide and sulfate conjugates.[4][5][6] To analyze the total concentration of this compound and its metabolites, enzymatic hydrolysis is necessary to cleave these conjugates and release the free forms.[7][8]
Q3: What are the most common extraction techniques for this compound?
A3: The most common and effective techniques for extracting synthetic progestins like this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[9][10] Protein precipitation can also be used as a preliminary clean-up step, but it is often less selective.
Q4: How can I ensure the stability of this compound in my samples during collection and storage?
A4: Analyte stability is crucial for accurate quantification.[11] For steroids in plasma, storage at -25°C has been shown to maintain stability for over 10 years.[12] It is recommended to minimize freeze-thaw cycles and store samples at ≤ -20°C.[13][14] For short-term storage (up to 72 hours), refrigeration at 2-8°C is generally acceptable.[15] It's also advisable to protect samples from light.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound extraction.
I. Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is a widely used technique for its simplicity and cost-effectiveness in extracting non-polar compounds like this compound.[5][16]
Workflow for this compound LLE from Plasma/Serum:
Common LLE Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inappropriate Solvent Polarity: The polarity of the extraction solvent does not match that of this compound. | Based on this compound's high LogP, use non-polar solvents like methyl-t-butyl ether (MTBE) or a mixture of hexane and diethyl ether.[15][17] For slightly more polar metabolites, consider ethyl acetate. |
| Incomplete Phase Separation: Emulsion formation is preventing a clean separation of the organic and aqueous layers. | - Centrifuge at a higher speed or for a longer duration. - Add a small amount of a demulsifying agent (e.g., ethanol). - Freeze the aqueous layer to facilitate the decanting of the organic layer.[15] | |
| Analyte Degradation: this compound may be unstable under the extraction conditions. | - Ensure the use of high-purity solvents. - An older study on this compound acetate used triethylamine in methylene dichloride to stabilize the compound during evaporation. Consider adding a small percentage of a basic modifier if degradation is suspected. | |
| Poor Reproducibility | Inconsistent Extraction Volume: Variable amounts of the organic layer are being collected. | - Use a consistent and precise method for transferring the organic layer. The freeze-thaw technique can improve consistency.[15] - Ensure complete phase separation before transfer. |
| Variable Matrix Effects: Inconsistent co-extraction of matrix components is affecting ionization in the mass spectrometer. | - Optimize the washing step by adding a wash with a polar solvent (e.g., water) after the initial extraction. - Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[1] | |
| High Background/Interference | Co-extraction of Lipids and Proteins: The extraction solvent is too non-selective. | - Use a more selective solvent system. A hexane/ethyl acetate gradient can be explored. - Incorporate a protein precipitation step with acetonitrile prior to LLE. - Perform a back-extraction into an acidic or basic aqueous phase if interfering compounds have ionizable groups and this compound does not. |
II. Solid-Phase Extraction (SPE) Troubleshooting
SPE offers higher selectivity and cleaner extracts compared to LLE and is amenable to automation.[8][10]
Workflow for this compound SPE from Plasma/Serum:
Common SPE Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incorrect Sorbent Choice: The sorbent chemistry is not appropriate for retaining this compound. | For a non-polar compound like this compound, a reversed-phase sorbent such as C18 or a polymer-based sorbent (e.g., Oasis HLB) is recommended.[10][18] |
| Sorbent Bed Drying: The sorbent bed dried out after conditioning and before sample loading. | Ensure the sorbent bed remains wetted after the equilibration step. Some modern polymer-based sorbents are less susceptible to drying.[19] | |
| Sample Overload: The amount of sample or analyte exceeds the capacity of the SPE cartridge. | Use a larger sorbent mass or dilute the sample. | |
| Analyte Breakthrough during Loading: The sample loading conditions are too strong, preventing analyte retention. | Ensure the sample is in a weak solvent (highly aqueous) for reversed-phase SPE to promote binding. | |
| Analyte Elution during Wash: The wash solvent is too strong and is eluting this compound along with interferences. | Use a weaker wash solvent. For reversed-phase SPE, this would be a more polar solvent (e.g., water with a low percentage of organic solvent). | |
| Inconsistent Results | Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution are affecting analyte-sorbent interaction times. | Use a vacuum manifold or positive pressure manifold to maintain consistent flow rates. |
| Channeling: The sample is not passing through the sorbent bed uniformly. | Ensure proper conditioning and equilibration of the sorbent. Load the sample slowly and evenly onto the sorbent bed. | |
| Matrix Effects in Final Extract | Insufficient Removal of Interferences: The wash step is not effective at removing co-extracted matrix components. | - Optimize the wash solvent strength. A step-wise wash with increasing organic content can be effective. - For plasma/serum, phospholipids are a common source of matrix effects. Consider a wash with a solvent designed to remove them. |
| Elution of Strongly Bound Interferences: The elution solvent is co-eluting interferences that were retained on the sorbent. | - Use a more selective elution solvent. A step-gradient elution may help to fractionate the analyte from interferences. - Consider a mixed-mode SPE sorbent for enhanced selectivity. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound Conjugates in Urine
This protocol is a general guideline and should be optimized for your specific application.
-
To 1 mL of urine, add an appropriate internal standard.
-
Add a sufficient volume of β-glucuronidase/arylsulfatase solution (from Helix pomatia is commonly used for broad specificity).[20]
-
Adjust the pH to the optimal range for the enzyme (typically pH 4.5-5.2).[20][21]
-
Incubate the mixture at a temperature and for a duration recommended for the specific enzyme (e.g., 37-55°C for 2-24 hours).
-
After hydrolysis, the sample is ready for extraction by LLE or SPE.
Protocol 2: Derivatization of this compound for GC-MS Analysis
For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of steroids.[9][22][23]
-
After extraction and evaporation, dissolve the dry residue in a suitable solvent (e.g., pyridine).
-
To derivatize the ketone group, add a methoxylating agent (e.g., O-methylhydroxylamine hydrochloride in pyridine) and heat (e.g., 80°C for 30 minutes).[24]
-
To derivatize hydroxyl groups, add a silylating agent (e.g., MSTFA with a catalyst like TSIM) and incubate at room temperature or with gentle heating.[20][24][25]
-
The derivatized sample is then ready for GC-MS injection.
References
- Di Carlo, F. J., Loo, J. C., Aceto, T., Zuleski, F. R., & Barr, W. H. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303.
- Maringer, M., et al. (2012). Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma. Analytical and Bioanalytical Chemistry, 402(2), 949-958.
- Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515–2536.
- Antignac, J. P., et al. (2002). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology. Analytica Chimica Acta, 473(1-2), 135-145.
- Schubert, K., Schöne, J., & Schumann, G. (1969). Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli. Zeitschrift für klinische Chemie und klinische Biochemie, 7(5), 513–516.
- Thevis, M., & Schänzer, W. (2005). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. Current Organic Chemistry, 9(8), 771-791.
- Agilent Technologies. (n.d.). Progesterone Metabolism in Serum.
- Wüst, M., & Leppla, S. (2019).
- LabCorp. (n.d.). Progesterone in Serum and Plasma.
- Al-Otaibi, M. M. (2014). A simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy.
- Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry (SID-LC-HRMS). Steroids, 116, 16–24.
- Sigma-Aldrich. (n.d.).
- PubMed. (1974).
- Di Pasqua, A. J., et al. (1985). Liquid-chromatographic Determination of Progesterone in Serum, With Spectrophotometric Detection. Clinical Chemistry, 31(9), 1504-1507.
- Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515–2536.
- Waters Corporation. (n.d.). Progesterone in Serum and Plasma.
- Kley, H. K., Schlaghecke, R., & Krüskemper, H. L. (1985). [Stability of steroids in plasma over a 10-year period]. Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 23(12), 875–878.
- Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(8), 562-571.
- Shishkina, A. V., et al. (2021). Stability of steroids assay in human serum. Metabolites, 11(11), 772.
- Timbrell, J. A. (2009). Principles of biochemical toxicology. Informa healthcare.
- Wang, P., et al. (2017). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of lipid research, 58(7), 1468–1480.
- Biotage. (n.d.).
- Wang, J., et al. (2017). Impact of sample extraction on the accurate measurement of progesterone in human serum by liquid chromatography tandem mass spectrometry.
- Smith, E. R., & Kellie, A. E. (1967). The extraction and hydrolysis of steroid monoglucuronides. The Biochemical journal, 104(3), 831–837.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019–3030.
- Calvo, D., et al. (2012). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Analytical and bioanalytical chemistry, 403(5), 1443–1452.
- Foye, W. O., Lemke, T. L., & Williams, D. A. (2008). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.
- Truong, T. H., & Lee, J. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules (Basel, Switzerland), 26(11), 3249.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9842127, this compound.
- National Center for Biotechnology Information. (n.d.).
- Kamal, A. H., et al. (2021). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Molecules, 26(21), 6478.
- Sigma-Aldrich. (n.d.).
- van de Merbel, N. C., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 15(3), 859–870.
- Nafis, I., et al. (2022). Sexual Hormones Determination in Biofluids by In-Vial Polycaprolactone Thin-Film Microextraction Coupled with HPLC-MS/MS. Molecules, 27(19), 6524.
- Li, Y., et al. (2024). Pre-analytical stability and physiological fluctuations affect plasma steroid hormone outcomes: A real-world study. Clinica chimica acta; international journal of clinical chemistry, 559, 117899.
- Naldi, A., et al. (2016). Analysis of steroid hormones and their conjugated forms in water and urine by on-line solid-phase extraction coupled to liquid chromatography tandem mass spectrometry. Chemistry Central journal, 10, 27.
- Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules (Basel, Switzerland), 27(18), 5796.
- St. Louis University. (n.d.).
- Naldi, A., et al. (2016). Analysis of steroid hormones and their conjugated forms in water and urine by on-line solid-phase extraction coupled to liquid chromatography tandem mass spectrometry. Chemistry Central Journal, 10(1), 27.
- BenchChem. (2025).
- Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE)
- Wikipedia. (2023, December 12).
- UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa).
- Solution Pharmacy. (2020, October 12).
Sources
- 1. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C25H34O2 | CID 9842127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. The extraction and hydrolysis of steroid monoglucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pre-analytical stability and physiological fluctuations affect plasma steroid hormone outcomes: A real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. academic.oup.com [academic.oup.com]
- 18. brighamandwomens.org [brighamandwomens.org]
- 19. mdpi.com [mdpi.com]
- 20. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Quingestanol and Levonorgestrel on Endometrial Tissue: A Guide for Researchers
This guide provides a detailed comparative study of two synthetic progestins, Quingestanol acetate and Levonorgestrel, focusing on their respective impacts on endometrial tissue. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, effects on gene expression, and morphological changes induced by these compounds. The information herein is synthesized from peer-reviewed literature and is intended to provide a robust framework for understanding their differential effects and to offer validated experimental protocols for further investigation.
Introduction: A Tale of Two Progestins
This compound acetate and Levonorgestrel are both synthetic progestogens, molecules that mimic the action of endogenous progesterone.[1] They have been utilized primarily in hormonal contraception.[2][3] this compound acetate is a prodrug that is metabolized to its active form, norethisterone.[4] Levonorgestrel, on the other hand, is a potent, biologically active progestin in its own right.[5] Understanding their distinct interactions with endometrial tissue is crucial for optimizing their clinical applications and for the development of new therapeutic agents.
The endometrium, a dynamic tissue, undergoes cyclical changes orchestrated by steroid hormones. Progestins play a pivotal role in inducing secretory transformation of the endometrium, preparing it for embryo implantation, and maintaining pregnancy.[6] When used pharmacologically, they can induce a state of endometrial suppression, which is the basis of their contraceptive efficacy and their use in treating certain gynecological conditions.[7] This guide will explore the nuances of how this compound acetate (via its active metabolite norethisterone) and Levonorgestrel exert their effects on this vital tissue.
Molecular Mechanisms of Action: A Comparative Overview
The biological effects of this compound acetate and Levonorgestrel are primarily mediated through their interaction with the progesterone receptor (PR), a nuclear receptor that functions as a ligand-activated transcription factor.[1] However, their binding affinities for the PR and their cross-reactivity with other steroid receptors differ, leading to distinct pharmacological profiles.
Receptor Binding Affinity
The relative binding affinity (RBA) of a compound for a receptor is a measure of its binding strength compared to a reference compound. The following table summarizes the available data on the RBA of norethisterone (the active metabolite of this compound acetate) and Levonorgestrel for the progesterone and androgen receptors.
| Compound | Receptor | Relative Binding Affinity (%) | Reference |
| Norethisterone | Progesterone Receptor (PR) | High | [8] |
| Androgen Receptor (AR) | Binds with similar affinity to progesterone | [9] | |
| Levonorgestrel | Progesterone Receptor (PR) | High | [1] |
| Androgen Receptor (AR) | Binds with similar affinity to progesterone | [9] |
Both norethisterone and levonorgestrel are potent agonists of the progesterone receptor.[1][8] Their binding to the androgen receptor underlies some of their androgenic side effects.[9]
Signaling Pathways
Upon binding to the progesterone receptor, both this compound and Levonorgestrel induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. There, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. This signaling cascade ultimately governs the cellular responses in the endometrium.
Caption: Progestin signaling pathway in endometrial cells.
Comparative Effects on Endometrial Gene Expression
The activation of the progesterone receptor by this compound (as norethisterone) and Levonorgestrel leads to significant changes in the endometrial transcriptome. These changes are fundamental to the morphological and functional alterations observed in the tissue.
While comprehensive, direct comparative gene expression studies are limited, available data indicate that both compounds modulate genes involved in cell proliferation, differentiation, and inflammation.
-
Norethisterone: In vitro studies have shown that norethisterone acetate upregulates the expression of Wnt-7a in endometrial epithelial cells.[10] The Wnt signaling pathway is crucial for endometrial development and regulation, and its modulation by norethisterone may contribute to its anti-proliferative effects.[10]
-
Levonorgestrel: Levonorgestrel-releasing intrauterine systems (LNG-IUS) have been shown to induce widespread changes in endometrial gene expression, particularly affecting immune and inflammatory pathways.[2]
| Feature | This compound (as Norethisterone) | Levonorgestrel | Reference |
| Key Regulated Genes/Pathways | Upregulation of Wnt-7a | Modulation of immune and inflammatory pathways | [2][10] |
Morphological and Histological Impact on Endometrial Tissue
The downstream effects of receptor binding and altered gene expression manifest as distinct morphological changes in the endometrium. Both this compound and Levonorgestrel induce a shift from a proliferative to a secretory or suppressed endometrial state.
-
This compound Acetate: Studies have described its effects on endometrial histology, histochemistry, and ultrastructure, leading to secretory changes in the endometrium.[4][11]
-
Levonorgestrel: Treatment with levonorgestrel results in a decreased gland-to-stroma ratio, reduced glandular cellularity, and decreased mitotic activity.[6] It can also induce a variety of cytoplasmic changes, including mucinous, secretory, squamous, and eosinophilic metaplasia.[6]
Comparative studies on the treatment of heavy menstrual bleeding have shown that both norethisterone and levonorgestrel (delivered via an IUS) effectively reduce menstrual blood loss, indicating a potent suppressive effect on the endometrium.[2][3][12]
| Histological Feature | Effect of this compound (as Norethisterone) | Effect of Levonorgestrel | Reference |
| Gland-to-Stroma Ratio | Decreased | Decreased | [6] |
| Glandular Cellularity | Decreased | Decreased | [6] |
| Mitotic Activity | Decreased | Decreased to absent | [6] |
| Cytoplasmic Changes | Secretory changes | Mucinous, secretory, squamous, and eosinophilic metaplasia | [4][6][11] |
Experimental Protocols for In-Depth Analysis
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to assess the effects of progestins on endometrial tissue.
Protocol 1: Endometrial Tissue Culture and Progestin Treatment
This protocol outlines the procedure for establishing primary cultures of human endometrial cells and treating them with this compound or Levonorgestrel.
Materials:
-
Fresh endometrial biopsy tissue
-
DMEM/F-12 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Collagenase type I
-
Hyaluronidase
-
DNase I
-
This compound acetate and Levonorgestrel stock solutions (in DMSO)
-
Culture plates/flasks
Procedure:
-
Mince the endometrial tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of collagenase, hyaluronidase, and DNase I in DMEM/F-12 at 37°C for 60-90 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate to pellet the cells.
-
Resuspend the cells in culture medium and plate in culture flasks.
-
Allow the cells to adhere and grow to 70-80% confluency.
-
For experiments, seed the cells in appropriate culture plates.
-
Once the cells have attached, replace the medium with serum-free or low-serum medium for 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of this compound acetate or Levonorgestrel (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells for downstream analysis (e.g., RNA/protein extraction, immunocytochemistry).
Caption: Workflow for endometrial cell culture and treatment.
Protocol 2: Immunohistochemistry for Ki-67 in Endometrial Tissue
This protocol describes the detection of the proliferation marker Ki-67 in paraffin-embedded endometrial tissue sections.
Materials:
-
Paraffin-embedded endometrial tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Citrate buffer (pH 6.0) for antigen retrieval
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Ki-67
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[13]
-
Perform antigen retrieval by heating the slides in citrate buffer.[13]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[13]
-
Block non-specific binding sites with blocking buffer.[13]
-
Incubate the sections with the primary anti-Ki-67 antibody.[14]
-
Wash the slides and incubate with the biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP conjugate.
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.[13]
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a microscope to quantify the percentage of Ki-67-positive cells.
Caption: Workflow for Ki-67 immunohistochemistry.
Protocol 3: Gene Expression Analysis by Real-Time Quantitative RT-PCR (RT-qPCR)
This protocol details the steps for quantifying the expression of target genes in endometrial tissue samples following progestin treatment.
Materials:
-
Endometrial tissue or cultured cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Homogenize the endometrial tissue or lyse the cultured cells.
-
Extract total RNA using an appropriate RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[15]
-
Set up the qPCR reactions in a 96- or 384-well plate, including reactions for the target genes, a reference gene, a no-template control, and a no-reverse-transcriptase control.
-
Perform the qPCR reaction in a real-time PCR instrument.[16]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the reference gene.[16]
Sources
- 1. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised comparative trial of the levonorgestrel intrauterine system and norethisterone for treatment of idiopathic menorrhagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of levonorgestrel and norethisterone for the treatment of chronic abnormal uterine bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological profile of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histologic alterations in endometrial hyperplasia and well-differentiated carcinoma treated with progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of levonorgestrel-releasing intrauterine system, medroxyprogesterone and norethisterone for treatment of endometrial hyperplasia without atypia: a randomized clinical trial - MedCrave online [medcraveonline.com]
- 8. Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt-7a is upregulated by norethisterone in human endometrial epithelial cells: a possible mechanism by which progestogens reduce the risk of estrogen-induced endometrial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound acetate on the histology, histochemistry, and ultrastructure of the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 14. rfppl.co.in [rfppl.co.in]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Effect of endometrial biopsy method on ribonucleic acid quality and gene expression analysis in patients with leiomyoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Progestogenic Activity: Quingestanol Acetate Versus Progesterone
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of synthetic progestogens, a thorough understanding of their comparative activity relative to the endogenous hormone progesterone is paramount for informed research and drug development. This guide provides a detailed validation of the progestogenic activity of Quingestanol acetate, a synthetic progestin, in direct comparison to progesterone. We will delve into the mechanistic underpinnings of their actions, present supporting experimental data from established in vitro and in vivo assays, and provide detailed protocols to enable researchers to conduct their own comparative assessments.
This compound acetate, a prodrug that is rapidly converted to its active metabolite norethisterone, is a potent progestin that has been utilized in hormonal contraceptives.[1] Its efficacy stems from its interaction with the progesterone receptor (PR), initiating a cascade of molecular events that mimic the physiological effects of progesterone.[2] Progesterone, the natural ligand for the PR, serves as the benchmark against which the activity of synthetic progestogens is measured.
Mechanistic Framework: The Progesterone Receptor Signaling Pathway
Both progesterone and the active metabolite of this compound, norethisterone, exert their effects primarily through the nuclear progesterone receptor (PR), a ligand-activated transcription factor. The binding of a progestogen to the PR's ligand-binding domain induces a conformational change in the receptor. This change facilitates the dissociation of heat shock proteins, receptor dimerization, and subsequent translocation to the nucleus. Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the principal mechanism through which progestogens regulate processes such as endometrial differentiation, maintenance of pregnancy, and feedback inhibition of gonadotropin release.[3]
Beyond this classical nuclear signaling, evidence also points to non-genomic or "rapid" actions of progestogens mediated by membrane-bound progesterone receptors (mPRs). These actions involve the activation of intracellular signaling cascades, such as the MAPK pathway, and can influence cellular processes on a much shorter timescale than genomic effects. A study has suggested that the differential effects of progesterone and norethisterone on breast cancer cell growth in a xenograft model may be related to the presence of the membrane-bound progesterone receptor component 1 (PGRMC1).[4]
Caption: Progesterone Signaling Pathways.
Comparative Progestogenic Activity: A Data-Driven Analysis
The progestogenic potency of a compound is a composite of its affinity for the progesterone receptor and its efficacy in eliciting a biological response upon binding. The following table summarizes available data comparing this compound (via its active metabolite norethisterone) and progesterone.
| Parameter | Progesterone | Norethisterone (Active metabolite of this compound) | Reference |
| Relative Binding Affinity (RBA) for Progesterone Receptor | 100% | Similar affinity to progesterone for the human androgen receptor, but specific RBA for PR not definitively stated in the provided text. | [5] |
| In Vivo Progestational Potency (Human, delay of menses) | 0.002 (relative to Norethindrone = 1) | 1 | [6] |
| In Vivo Progestational Potency (Rat, endometrial changes) | - | This compound acetate is twice as effective as its parent compound, norethisterone acetate. | [7] |
Note: Direct comparative data for this compound acetate versus progesterone in all parameters is limited in the available search results. The data for norethisterone is used as a surrogate for this compound's activity.
The in vivo data from human studies on the delay of menses clearly indicates that norethisterone is significantly more potent than oral micronized progesterone.[6] This heightened potency is a key consideration in its clinical application.
Experimental Validation of Progestogenic Activity
To empirically validate and compare the progestogenic activity of this compound and progesterone, a combination of in vitro and in vivo assays is recommended.
In Vitro Assays
1. Progesterone Receptor Transactivation Assay
This assay quantitatively measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.
Caption: McPhail Test Workflow.
Detailed Methodology:
-
Animal Model: Use immature female rabbits (e.g., New Zealand White).
-
Estrogen Priming: Administer daily subcutaneous injections of an estrogen (e.g., estradiol benzoate) for six consecutive days to induce uterine growth and proliferation of the endometrium to a pre-receptive state.
-
Treatment: Following the estrogen priming phase, administer the test compounds (this compound acetate and progesterone at various doses) and a vehicle control daily for five consecutive days. Administration can be subcutaneous or oral, depending on the intended clinical route.
-
Tissue Collection: On the day after the last treatment, euthanize the animals. Carefully dissect the uteri, trim away any adhering fat and connective tissue, and record the uterine weight.
-
Histological Analysis: Fix the uterine horns in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin.
-
Scoring: Examine the endometrial sections microscopically and score the degree of glandular proliferation and differentiation according to the McPhail scale (typically a 0 to +4 scale).
-
Data Analysis: Plot the mean McPhail score against the log of the dose for each compound. The relative potency of this compound acetate to progesterone can be determined by comparing the doses required to produce the same McPhail score.
Conclusion
The validation of the progestogenic activity of this compound acetate in comparison to progesterone reveals it to be a potent synthetic progestin. Its activity is mediated through the progesterone receptor, and in vivo studies demonstrate a significantly higher potency than oral progesterone. The experimental protocols detailed in this guide provide a robust framework for researchers to further quantify and compare the progestogenic profiles of these and other compounds. A comprehensive understanding of these comparative activities is essential for the continued development of safe and effective progestogen-based therapies.
References
-
[Comparative study of the progestomimetic and contraceptive activity of this compound acetate with 5 other progestational molecules]. C R Seances Soc Biol Fil. 1980;174(3):347-51. [Link]
-
The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals. J Steroid Biochem. 1986 Nov;25(5B):811-33. [Link]
-
Stimulatory concentrations (EC 50 ) of natural progesterone and... - ResearchGate. [Link]
-
Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. PLoS One. 2013; 8(1): e54612. [Link]
-
Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. Endocr Rev. 2013 Apr; 34(2): 171–208. [Link]
-
Assessment of the potency of orally administered progestins in women. Am J Obstet Gynecol. 1982 Dec 1;144(7):800-7. [Link]
-
Recent advances in structure of progestins and their binding to progesterone receptors. J Enzyme Inhib Med Chem. 2021; 36(1): 1839–1853. [Link]
-
A new test for the efficacy of progestational compounds. J Clin Endocrinol Metab. 1956 Sep;16(9):1259-61. [Link]
-
Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro. J Steroid Biochem Mol Biol. 2001 Dec;79(1-5):227-35. [Link]
-
Comparison of in vivo bioavailability of progestational agents into the rat uterus and liver and the effect of plasma protein binding. Am J Obstet Gynecol. 1989 Dec;161(6 Pt 1):1694-9. [Link]
-
Rabbit Handling. University of Bristol. [Link]
-
Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor. J Steroid Biochem Mol Biol. 1995 Jun;53(1-6):277-83. [Link]
-
The presence of a membrane-bound progesterone receptor induces growth of breast cancer with norethisterone but not with progesterone: A xenograft model. Maturitas. 2017 Aug;102:49-55. [Link]
-
Comparative study of the molecular mechanism of action of the synthetic progestins, Medroxyprogesterone acetate and Norethisterone acetate. ResearchGate. [Link]
-
Intraovarian, Isoform-Specific Transcriptional Roles of Progesterone Receptor in Ovulation. Int J Mol Sci. 2021; 22(11): 5895. [Link]
-
Metabolism of progesterone and synthetic progestational agents. Semantic Scholar. [Link]
-
Serum progesterone and norethisterone levels following injection of norethisterone enanthate in different sites and doses. Contraception. 1983 Jun;27(6):591-602. [Link]
-
Biological profile of this compound acetate. J Reprod Fertil. 1968 May;16(1):147-50. [Link]
-
Understanding Progestins: From Basics to Clinical Applicability. J Clin Med. 2023; 12(10): 3450. [Link]
-
Rabbit General Anaesthesia - Step by Step. Rabbit Welfare Association & Fund. [Link]
-
Progesterone receptor. Wikipedia. [Link]
-
RABBIT ANTIBODY PRODUCTION. The University of Adelaide. [Link]
-
A Step by Step Protocol for Subretinal Surgery in Rabbits. J Vis Exp. 2016; (115): 53927. [Link]
-
A Step by Step Protocol for Subretinal Surgery in Rabbits. J Vis Exp. 2016; (115): 53927. [Link]
Sources
- 1. Serum progesterone and norethisterone levels following injection of norethisterone enanthate in different sites and doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative study of the progestomimetic and contraceptive activity of this compound acetate with 5 other progestational molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 4. The presence of a membrane-bound progesterone receptor induces growth of breast cancer with norethisterone but not with progesterone: A xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the potency of orally administered progestins in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Breast Cancer Suppression by Progesterone Receptors Is Mediated by Their Modulation of Estrogen Receptors and RNA Polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Androgen Receptor Cross-Reactivity of Quingestanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Steroid Receptor Specificity
In the landscape of steroid hormone pharmacology, the specificity of a ligand for its cognate receptor is a cornerstone of therapeutic efficacy and safety. Synthetic steroids, while designed to target a specific receptor, often exhibit cross-reactivity with other steroid hormone receptors, leading to off-target effects. This guide provides an in-depth analysis of the cross-reactivity of Quingestanol, a synthetic progestin, with the androgen receptor (AR). For drug development professionals and researchers, understanding this interaction is critical for interpreting biological data and predicting potential androgenic or anti-androgenic side effects.
This compound acetate, a progestin previously used in oral contraceptives, is a prodrug that is metabolized in the body to its active form, norethisterone.[1] While its primary therapeutic action is mediated through the progesterone receptor (PR), its structural similarity to testosterone suggests a potential for interaction with the androgen receptor. This guide will objectively compare the androgen receptor binding affinity of this compound's active metabolite, norethisterone, with that of endogenous androgens and other synthetic progestins, supported by experimental data from published literature.
The Scientific Rationale: Competitive Binding Assays
To quantify the interaction between a compound and a specific receptor, a competitive binding assay is a fundamental in vitro tool.[2] This assay determines the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 (Inhibitory Concentration 50). This value is inversely proportional to the binding affinity of the test compound.
The principle of this assay is illustrated in the following workflow:
Caption: Workflow of a competitive androgen receptor binding assay.
Comparative Analysis of Androgen Receptor Binding Affinity
Direct binding affinity data for this compound itself is limited. However, as it is a prodrug of norethisterone, examining the androgen receptor binding characteristics of norethisterone provides a scientifically robust assessment of this compound's potential for androgenic cross-reactivity.[1] The following table summarizes the relative binding affinities (RBA) of norethisterone and other relevant steroids to the human androgen receptor, with dihydrotestosterone (DHT), the most potent endogenous androgen, as the reference compound (RBA = 100%).
| Compound | Class | Relative Binding Affinity (RBA) to Human AR (%) | Reference |
| Dihydrotestosterone (DHT) | Endogenous Androgen | 100 | [3][4] |
| Testosterone | Endogenous Androgen | ~50 | [5] |
| Norethisterone | Synthetic Progestin | ~19.4 - 21.9 | [3] |
| Levonorgestrel | Synthetic Progestin | ~22 | [4] |
| Progesterone | Endogenous Progestogen | ~0.3 - 36.6 | [3][4] |
Note: RBA values can vary between studies due to different experimental conditions. The data presented is a synthesis of reported values to provide a comparative overview.
The data clearly indicates that norethisterone, the active metabolite of this compound, exhibits a notable affinity for the androgen receptor. Its binding affinity is approximately 20% of that of DHT, the primary male sex hormone. This level of cross-reactivity is significant and suggests that at therapeutic concentrations, this compound could exert androgenic effects. In comparison, progesterone, the natural ligand for the progesterone receptor, generally shows a much lower affinity for the androgen receptor.[3][4] Other synthetic progestins, such as levonorgestrel, also demonstrate considerable cross-reactivity with the androgen receptor.[4]
Experimental Protocol: In Vitro Androgen Receptor Competitive Binding Assay
To ensure the trustworthiness and reproducibility of the data presented, a detailed, self-validating experimental protocol for a competitive androgen receptor binding assay is provided below. This protocol is based on established methodologies in the field.[6][7]
Objective: To determine the IC50 and relative binding affinity (RBA) of a test compound for the human androgen receptor.
Materials:
-
Human androgen receptor (recombinant or from a suitable cell line, e.g., LNCaP)
-
Radiolabeled ligand: [³H]-Dihydrotestosterone ([³H]-DHT)
-
Unlabeled Dihydrotestosterone (for standard curve)
-
Test compounds (e.g., Norethisterone)
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Dextran-coated charcoal (for separation of bound and free ligand)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled DHT standard and the test compounds in the assay buffer.
-
Prepare a working solution of [³H]-DHT in the assay buffer at a concentration close to its Kd (dissociation constant) for the androgen receptor.
-
Prepare the androgen receptor solution at a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the androgen receptor preparation to each well.
-
Add increasing concentrations of the unlabeled DHT standard or the test compound to the respective wells.
-
Add the [³H]-DHT working solution to all wells.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal slurry to each well to adsorb the unbound [³H]-DHT.
-
Incubate for a short period (e.g., 15 minutes) with gentle agitation.
-
Centrifuge the plate to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the receptor-bound [³H]-DHT) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC50 of DHT / IC50 of Test Compound) x 100
-
Mechanistic Implications of Cross-Reactivity
The binding of a progestin like norethisterone to the androgen receptor can have two potential outcomes: it can act as an agonist, mimicking the effects of androgens, or as an antagonist, blocking the action of endogenous androgens. Studies have shown that many 19-nortestosterone-derived progestins, including norethisterone, can activate androgen receptor-dependent gene expression, indicating androgenic activity.[8]
The structural basis for this cross-reactivity lies in the conserved steroid-binding domain of nuclear hormone receptors. The following diagram illustrates the general mechanism of steroid hormone action and the point of potential cross-reactivity.
Caption: Generalized signaling pathway for steroid hormones, illustrating the potential for cross-reactivity at the receptor binding stage.
This cross-reactivity has important implications for drug development. For instance, the androgenic side effects of some progestins, such as acne and hirsutism, can be attributed to their interaction with the androgen receptor.[7] Therefore, designing progestins with higher selectivity for the progesterone receptor is a key objective in the development of new hormonal therapies.
Conclusion
The available evidence clearly demonstrates that this compound, through its active metabolite norethisterone, exhibits significant cross-reactivity with the androgen receptor. Its binding affinity is a considerable fraction of that of the potent endogenous androgen, DHT. This interaction is likely to mediate androgenic effects in vivo. For researchers and drug development professionals, this guide underscores the importance of comprehensive receptor binding profiling in the early stages of drug discovery. A thorough understanding of a compound's selectivity is paramount for predicting its pharmacological profile, anticipating potential side effects, and ultimately developing safer and more effective therapies.
References
-
This compound acetate. Wikipedia. [Link]
-
Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of biomolecular screening, 14(1), 43–48. [Link]
- Africander, D., Verhoog, N., & Hapgood, J. P. (2011). Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy. Endocrine Reviews, 32(3_MeetingAbstracts), P2-678.
-
Africander, D., Louw, R., Verhoog, N., Noeth, D., & Hapgood, J. P. (2014). A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A). The Journal of steroid biochemistry and molecular biology, 143, 349–361. [Link]
-
Phillips, A., Demarest, K., Hahn, D. W., & McGuire, J. L. (1990). Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins. Contraception, 41(4), 399–410. [Link]
-
García-Becerra, R., Cooney, A. J., Borja-Cacho, E., Lemus, A. E., Pérez-Palacios, G., & Larrea, F. (2004). Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins. The Journal of steroid biochemistry and molecular biology, 91(1-2), 21–27. [Link]
- Africander, D., Verhoog, N., & Hapgood, J. P. (2017). Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy. The Journal of steroid biochemistry and molecular biology, 173, 34-43.
- Di Carlo, F. J., Loo, J. C., Aceto, T., Zuleski, F. R., & Barr, W. H. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303.
- Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of biomolecular screening, 14(1), 43-8.
- Juchem, M., Pollow, K., Elger, W., Hoffmann, G., & Möbus, V. (1993). Receptor binding of norgestimate--a new orally active synthetic progestational compound. Contraception, 47(3), 283-94.
- Birgerson, L., Odlind, V., & Johansson, E. D. (1982).
-
This compound. Wikipedia. [Link]
- Rabe, T., Bohlmann, M. K., Rehberger-Schneider, U., & Prifti, S. (2000). Relative binding affinities of progestogens to steroid receptors and serum binding proteins. In T. Rabe, & S. S. S. (Eds.), Progestogens in Therapeutic Use (pp. 19-34). Springer.
-
This compound acetate. PubChem. [Link]
-
Lemus, A. E., Garcia, G. A., Grillasca, I., & Pérez-Palacios, G. (1997). 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency. The Journal of steroid biochemistry and molecular biology, 60(1-2), 121–129. [Link]
- Crean, C., O'Donnell, E., & Handelsman, D. J. (2016). The injectable contraceptives depot medroxyprogesterone acetate and norethisterone enanthate substantially and differentially decrease testosterone and sex hormone binding globulin levels: A secondary study from the WHICH randomized clinical trial. PloS one, 11(1), e0147522.
-
Norethisterone acetate. Wikipedia. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 267(3), 1133–1141. [Link]
-
This compound acetate. KEGG DRUG. [Link]
-
Norethindrone. PubChem. [Link]
- Fang, H., Tong, W., Shi, L., Blair, R., Perkins, R., & Sheehan, D. (2001). Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens. Chemical research in toxicology, 14(3), 280–294.
-
Levonorgestrel. PubChem. [Link]
-
Norgestrel. PubChem. [Link]
Sources
- 1. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of androgen receptor signaling by synthetic progestins may increase risk of developing breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quingestanol and Other Synthetic Progestins: A Guide for Researchers
This guide provides a detailed, head-to-head comparison of Quingestanol acetate and other prominent synthetic progestins for researchers, scientists, and professionals in drug development. Moving beyond a simple catalog of properties, this document delves into the structural relationships, mechanistic differences, and the experimental methodologies used to characterize these critical therapeutic agents.
Introduction to Synthetic Progestins
Progestins are synthetic progestogens that mimic the effects of endogenous progesterone.[1][2] Their development has been pivotal in fields ranging from contraception to hormone replacement therapy (HRT).[3] The therapeutic profile of any given progestin is not solely defined by its affinity for the progesterone receptor (PR) but also by its interactions with androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.[2][4] These off-target activities dictate the ancillary benefits and side-effect profiles of the molecule.
Synthetic progestins are typically classified in two ways: by their chemical structure (derivatives of progesterone, testosterone, or spironolactone) or by the "generation" in which they were introduced, which often correlates with their androgenicity.[1][3]
Profile of a Unique Progestin: this compound Acetate
This compound acetate (also known as norethisterone 17β-acetate 3-cyclopentyl enol ether) is a synthetic progestin that was formerly used in oral contraceptives.[5] What makes it particularly interesting from a chemical and pharmacological standpoint is its nature as a prodrug.[5]
-
Chemical Structure and Metabolism: this compound acetate is a derivative of 19-nortestosterone.[5] Upon oral administration, it is rapidly absorbed and metabolized in the body into its active forms. The biotransformation involves two primary pathways: deacylation to this compound and O-dealkylation to norethindrone acetate.[6] Both of these intermediates are subsequently converted to norethindrone, which is a well-characterized first-generation progestin.[5][6] Therefore, the primary biological activity of this compound acetate is attributable to norethindrone. Unlike some other progestin ethers, this compound acetate is not stored in body fat and thus does not have a prolonged duration of action.[5][7]
-
Pharmacodynamics: As an agonist of the progesterone receptor, its primary effect is progestational.[5] Due to its conversion to norethindrone, it exhibits weak androgenic and estrogenic activity.[5] Early studies in rats indicated it was roughly twice as effective as its parent compound in producing secretory changes in the endometrium and about 1.5 times as effective in androgenic activity.[8]
Head-to-Head Comparison: this compound (as Norethindrone) vs. Other Progestins
The most accurate way to compare this compound is to evaluate its active metabolite, Norethindrone, against other key progestins.
Receptor Binding and Hormonal Activity
The clinical effects of a progestin are directly related to its binding affinity for various steroid receptors. A high affinity for the progesterone receptor (PR) correlates with potent progestational effects, while affinity for the androgen receptor (AR) can lead to androgenic side effects like acne or hirsutism.[1][9]
| Progestin (Class) | Relative PR Binding Affinity | Relative AR Binding Affinity | Primary Hormonal Profile |
| Norethindrone (First-Gen Estrane) | Moderate | Low-Moderate | Progestational, with some androgenic and slight estrogenic effects.[1][5] |
| Levonorgestrel (Second-Gen Gonane) | High | Moderate-High | Highly potent progestational and androgenic activity.[1][10] |
| Desogestrel (Third-Gen Gonane) | Very High | Very Low | Highly potent and selective progestational activity with minimal androgenicity.[1][11] |
| Drospirenone (Fourth-Gen/Spironolactone derivative) | Moderate | N/A (Anti-androgenic) | Progestational, anti-androgenic, and anti-mineralocorticoid activity.[1][10][12] |
| Medroxyprogesterone Acetate (MPA) (Pregnane) | Moderate | Low | Primarily progestational with some glucocorticoid activity.[2] |
Data compiled and interpreted from sources.[1][2][5][10][11][12] Relative affinities are generalized for comparative purposes.
Norethindrone, the active form of this compound, holds a distinct position. Its moderate androgenicity is higher than third and fourth-generation progestins like Desogestrel and Drospirenone but generally lower than the highly androgenic second-generation progestin, Levonorgestrel.[1] This intermediate profile was characteristic of early progestins. The development of newer generations was specifically aimed at reducing these androgenic effects to improve side-effect profiles.[13]
Pharmacokinetic Differences
| Progestin | Bioavailability | Metabolism | Key Characteristics |
| This compound Acetate | High | Prodrug; converted to Norethindrone.[6] | Rapidly absorbed and converted; not stored in fat.[5][6] |
| Levonorgestrel | ~100% | Active unchanged.[13] | Not subject to significant first-pass metabolism.[14] |
| Desogestrel | ~84% | Prodrug; converted to Etonogestrel. | High specificity for progesterone receptors.[11][12] |
| Drospirenone | ~76% | Active unchanged. | Unique anti-mineralocorticoid properties.[12] |
Foundational Experimental Methodologies
To quantitatively compare progestins, specific, validated assays are required. Below are protocols for two foundational experiments: a receptor binding assay to determine affinity and an in-vivo assay to measure progestational potency.
Progesterone Receptor Competitive Binding Assay
This protocol determines a compound's binding affinity (Kᵢ) for the progesterone receptor by measuring how effectively it competes with a radiolabeled ligand.
Causality and Experimental Choices:
-
Assay Type: A filtration-based radioligand binding assay is chosen for its robustness and its ability to physically separate the receptor-bound radioligand from the free (unbound) radioligand, which is considered a gold standard method.[15]
-
Receptor Source: Commercially available cell membranes from cells overexpressing human progesterone receptor (e.g., T47D cells) provide a consistent and high-density source of the target.
-
Radioligand: A high-affinity, selective radioligand like [³H]-Promegestone (R5020) is used to ensure that binding is specific to the PR.
-
Non-Specific Binding: A high concentration of an unlabeled progestin is used to define non-specific binding, ensuring that the measured specific binding is truly to the receptor of interest.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + membranes), Non-Specific Binding (radioligand + membranes + excess unlabeled progesterone), and ten concentrations of the test compound (e.g., this compound, Norethindrone, Levonorgestrel).
-
Reagent Addition: Add assay buffer, the test compound (or buffer/unlabeled progesterone), and the PR-containing membrane homogenate to the appropriate wells.
-
Initiate Reaction: Add the radioligand (e.g., [³H]-R5020 at a final concentration near its Kₔ) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 18 hours) to reach binding equilibrium.
-
Harvesting: Rapidly transfer the contents of the plate onto a glass fiber filter mat using a cell harvester. The receptor-bound ligand is trapped on the filter, while the unbound ligand passes through.[15]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove all traces of unbound radioligand.
-
Scintillation Counting: Dry the filter mat, place it in a sample bag, add scintillation fluid, and count the radioactivity in a beta scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Assessment of Progestational Activity (Rabbit Endometrial Transformation Assay)
The classic measure of progestational activity is the McPhail test, which assesses the ability of a compound to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.[16]
Causality and Experimental Choices:
-
Animal Model: The immature rabbit is highly sensitive to hormonal stimulation, making it an ideal model to observe distinct morphological changes in the endometrium.
-
Estrogen Priming: Priming with estradiol is essential. Estrogen induces the proliferation of the endometrium (the proliferative phase) and, critically, upregulates the expression of progesterone receptors. Without this priming, the endometrium would not be responsive to the progestin.
-
Endpoint: Histological examination provides a direct, qualitative, and semi-quantitative assessment of the biological effect (endometrial transformation) in the target tissue.
Step-by-Step Protocol:
-
Animal Preparation: Use immature female rabbits (e.g., New Zealand White).
-
Estrogen Priming: Administer a daily subcutaneous dose of estradiol benzoate for 6 days to prime the uterus.
-
Progestin Administration: For the next 5 days, administer the test progestins (e.g., this compound, progesterone as a control) orally or subcutaneously at various dose levels. A vehicle control group receives no progestin.
-
Necropsy: On day 12, humanely euthanize the animals and dissect the uteri.
-
Histology: Fix uterine sections in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Evaluation: Examine the sections under a microscope. Score the degree of endometrial glandular proliferation and secretory activity on a standardized scale (e.g., McPhail scale of 1-4). A higher score indicates greater progestational activity.
-
Data Analysis: Plot the mean McPhail score against the dose of the progestin to generate a dose-response curve and determine the relative potency compared to the progesterone standard.
Progesterone Receptor Signaling Pathway
Progestins exert their primary effects through the intracellular progesterone receptor, a ligand-activated transcription factor.[17][18] The binding of a progestin like Norethindrone initiates a conformational change in the receptor, leading to the regulation of target gene expression.[18][19]
Conclusion
This compound acetate represents an interesting prodrug approach from the first generation of synthetic progestins. Its activity, mediated by Norethindrone, places it as a moderately potent progestin with noticeable, albeit weak, androgenic and estrogenic properties. Head-to-head comparisons reveal a clear evolution in progestin design, with later-generation compounds like Desogestrel and Drospirenone offering greater receptor selectivity and more refined side-effect profiles by minimizing androgenic activity. Understanding these differences, grounded in receptor affinity and confirmed by in vivo biological activity, is essential for researchers aiming to develop next-generation steroidal therapeutics or to select the appropriate tool compound for investigating progesterone receptor biology.
References
-
This compound acetate - Wikipedia. [Link]
-
Types of Progestin (Progesterone) Pills - Verywell Health. (2025). [Link]
-
Understanding Progestins: From Basics to Clinical Applicability - PMC - PubMed Central. (2023). [Link]
-
Progestins - StatPearls - NCBI Bookshelf - NIH. (2024). [Link]
-
Progesterone vs. synthetic progestins and the risk of breast cancer: a systematic review and meta-analysis | springermedizin.de. [Link]
-
Biological profile of this compound acetate - PubMed. [Link]
-
This compound acetate metabolism in women - PubMed. [Link]
-
Quingestrone - Wikipedia. [Link]
-
The androgenicity of progestins - PubMed. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). [Link]
-
Progesterone Receptor Signaling Mechanisms - PubMed - NIH. [Link]
-
The Effect of in Vivo Progesterone Administration on Relaxin-Inhibited Rat Uterine Contractions - PubMed. [Link]
-
Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials - PMC - PubMed Central. (2024). [Link]
-
[Comparative study of the progestomimetic and contraceptive activity of this compound acetate with 5 other progestational molecules] - PubMed. [Link]
-
Progesterone receptor - Wikipedia. [Link]
-
What Are Androgens In Contraception? - The Lowdown. (2024). [Link]
-
Biological activity of different progestogens, using two different tests - ResearchGate. [Link]
-
(PDF) Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials - ResearchGate. (2024). [Link]
-
Prolonged progestin (this compound) therapy of menopausal diabetic women - PubMed. [Link]
-
In vivo characterization of progestins with reduced non-genomic activity in vitro - PubMed. [Link]
-
progesterone receptor signaling pathway Gene Ontology Term (GO:0050847). [Link]
-
Validation of in vitro screening models for progestagenic activities: inter-assay comparison and correlation with in vivo activity in rabbits - PubMed. [Link]
-
Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease | Endocrine Reviews | Oxford Academic. [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - Research journals - PLOS. [Link]
-
Signaling inputs to progesterone receptor gene regulation and promoter selectivity - NIH. [Link]
-
Pharmacology of Progestogens - Krause und Pachernegg. [Link]
-
Radioligand Binding Assay | Gifford Bioscience. [Link]
-
What are the different kinds of progestins, and why are they important? - adyn. (2024). [Link]
-
Kinetic and physicochemical characteristics of an endogenous inhibitor to progesterone--receptor binding in rat placental cytosol - PubMed. (1981). [Link]
-
SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016). [Link]
-
This compound. [Link]
-
Drug-Receptor Interactions: Affinity, Efficacy, CRCs & Antagonism - YouTube. (2023). [Link]
-
This compound acetate - Wikiwand. [Link]
Sources
- 1. Types of Progestin (Progesterone) Pills [verywellhealth.com]
- 2. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Progesterone vs. synthetic progestins and the risk of breast cancer: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 5. This compound acetate - Wikipedia [en.wikipedia.org]
- 6. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acetate - Wikiwand [wikiwand.com]
- 8. Biological profile of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Are Androgens In Contraception? | The Lowdown [thelowdown.com]
- 10. adyn.com [adyn.com]
- 11. Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The androgenicity of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Validation of in vitro screening models for progestagenic activities: inter-assay comparison and correlation with in vivo activity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 19. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
A Comparative Guide to the Bioanalytical Method Validation for Quingestanol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth, experience-driven perspective on the validation of a bioanalytical method for Quingestanol, a synthetic progestin. We will delve into the scientific rationale behind the chosen methodology, present a detailed protocol for a robust LC-MS/MS assay, and offer an objective comparison with alternative analytical techniques.
The Imperative for Rigorous Bioanalytical Method Validation
This compound, a progestational steroid, requires precise and reliable quantification in biological fluids to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended use.[2] This process is not merely a regulatory formality but a critical component of scientific integrity, ensuring that the data generated is accurate and reproducible.
The validation process is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with the International Council for Harmonisation (ICH) M10 guideline providing a harmonized framework. These guidelines outline the essential parameters that must be evaluated to demonstrate a method's fitness for purpose.
Recommended Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard due to its inherent selectivity, sensitivity, and speed.[3] A study on the metabolism of this compound acetate revealed its conversion to norethindrone, a key metabolite that can be targeted for quantification.[1] This guide, therefore, proposes a validated LC-MS/MS method for the simultaneous quantification of this compound and its active metabolite, norethindrone, in human plasma.
Experimental Workflow: A Step-by-Step Protocol
The following protocol is a comprehensive guide to the validation of an LC-MS/MS method for this compound.
Caption: Workflow for this compound quantification by LC-MS/MS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is chosen for its ability to provide a cleaner extract compared to simple protein precipitation, minimizing matrix effects and improving assay robustness.[4]
-
Procedure:
-
To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., Norethindrone-d6).
-
Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load the plasma sample onto the plate and apply a gentle vacuum.
-
Wash the plate with 200 µL of 5% methanol in water.
-
Elute the analytes with 2 x 50 µL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
Rationale: A C18 reversed-phase column is selected for its excellent retention and separation of steroid molecules. A gradient elution with a mobile phase of acetonitrile and water with a formic acid modifier ensures good peak shape and ionization efficiency.
-
Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1 minute.
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ions (to be determined during method development)
-
Norethindrone: 299.2 → 109.1[4]
-
Norethindrone-d6 (IS): 305.2 → 112.1
-
-
Validation Parameters and Acceptance Criteria
The following validation parameters must be assessed according to ICH M10 guidelines.
Caption: Key parameters for bioanalytical method validation.
| Parameter | Objective | Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | To ensure the method can differentiate the analyte and IS from endogenous components in the matrix. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of measurements. | Accuracy: Mean concentration at each QC level should be within ±15% of the nominal value. Precision: Coefficient of variation (CV) should not exceed 15% for each QC level. |
| Extraction Recovery | To assess the efficiency of the extraction procedure. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | To evaluate the influence of matrix components on the ionization of the analyte and IS. | The CV of the matrix factor should be ≤15%. |
| Stability | To demonstrate the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration of baseline samples. |
Comparison with Alternative Methods
While LC-MS/MS is the preferred method, other techniques have been employed for the quantification of progestins. This section provides a comparative overview.
| Method | Principle | Advantages | Disadvantages | Typical LLOQ | Throughput |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[3] | High selectivity and sensitivity, wide dynamic range, high throughput. | High initial instrument cost, requires skilled operators. | pg/mL to low ng/mL[4] | High |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation with detection based on UV absorbance.[5] | Lower instrument cost than LC-MS/MS, robust and reliable. | Lower sensitivity and selectivity compared to LC-MS/MS, susceptible to interference. | Mid to high ng/mL | Moderate |
| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. | High sensitivity. | Use of radioactive materials, cross-reactivity with similar structures, manual and time-consuming. | Low ng/mL[6] | Low |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody interaction where one component is attached to a solid surface and the other is linked to an enzyme. | No radioactive materials, suitable for high-throughput screening. | Potential for cross-reactivity, narrower dynamic range compared to LC-MS/MS. | Low ng/mL | High |
Conclusion
The validation of a bioanalytical method for this compound quantification is a meticulous process that demands a deep understanding of analytical chemistry, regulatory guidelines, and the specific properties of the analyte. The presented LC-MS/MS method, leveraging the quantification of both the parent drug and its major metabolite, offers a robust, sensitive, and selective approach for pharmacokinetic studies. While alternative methods exist, LC-MS/MS provides the highest level of confidence in the generated data, which is paramount for making critical decisions in drug development. By adhering to the principles of scientific integrity and regulatory compliance outlined in this guide, researchers can ensure the generation of high-quality bioanalytical data for this compound.
References
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Hussein, H., et al. (2022). Comparison of three progesterone quantification methods using blood samples drawn from bitches during the periovulatory phase. Veterinary World, 15(1), 119–123. [Link]
-
Di Carlo, F. J., et al. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287-303. [Link]
-
Squiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science & Engineering Journal, 16(1). [Link]
-
Patel, D. J., et al. (2019). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 535-548. [Link]
-
Moein, M. M., et al. (2017). Bioanalytical method development and validation: Critical concepts and strategies. Journal of Chromatography B, 1043, 1-13. [Link]
-
Ganesan, M., et al. (2010). VALIDATION OF LC-MS/MS METHOD FOR THE QUANTIFICATION OF NORETHINDRONE IN HUMAN PLASMA. PharmacologyOnLine, 3, 161-168. [Link]
-
Agilent Technologies. (2016). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
Sources
- 1. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jgtps.com [jgtps.com]
- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. scienggj.org [scienggj.org]
- 6. Comparison of three progesterone quantification methods using blood samples drawn from bitches during the periovulatory phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quingestanol and Medroxyprogesterone Acetate in Breast Cancer Cell Lines: A Guide for Researchers
<
For Immediate Release
This guide provides a comprehensive comparison of the synthetic progestins Quingestanol and Medroxyprogesterone acetate (MPA), focusing on their differential effects on breast cancer cell lines. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and endocrinology. We will delve into their mechanisms of action, impact on cellular processes, and provide standardized protocols for their evaluation.
Introduction: The Complex Role of Progestins in Breast Cancer
Progestins, both natural progesterone and synthetic analogues, play a pivotal role in the development and progression of breast cancer.[1][2] Their effects are primarily mediated through the progesterone receptor (PR), a ligand-activated transcription factor that exists in two main isoforms, PR-A and PR-B.[3] The balance and activity of these isoforms, along with crosstalk with other signaling pathways, dictate the cellular response to progestin stimulation.[2] While some progestins have been associated with increased breast cancer risk, others are being investigated for their therapeutic potential.[2][4][5] This guide focuses on two synthetic progestins, this compound and Medroxyprogesterone acetate (MPA), to elucidate their distinct biological activities in the context of breast cancer.
Unraveling the Mechanisms: this compound vs. Medroxyprogesterone Acetate
While both this compound and MPA are classified as progestins, their molecular interactions and downstream signaling effects can differ significantly.
Medroxyprogesterone Acetate (MPA): MPA is a widely studied synthetic progestin.[6][7] Its mechanism of action involves binding to the progesterone receptor, which can lead to the modulation of gene expression that influences cell proliferation, apoptosis, and migration.[5][6][8] MPA has been shown to stimulate the proliferation of breast cancer cells, and this effect can be more pronounced in cells that overexpress the progesterone receptor membrane component-1 (PGRMC1).[9][10] Furthermore, MPA can enhance breast cancer cell migration and invasion.[11]
This compound: Information specifically detailing the mechanism of action of this compound in breast cancer cell lines is less abundant in readily available literature compared to MPA. However, as a synthetic progestin, its primary mode of action is expected to be through the progesterone receptor. The specific downstream signaling pathways it modulates and its comparative effects on proliferation and apoptosis relative to MPA require direct experimental investigation.
Signaling Pathways: Progestins can activate both classical (genomic) and non-classical (non-genomic) signaling pathways.[1][8] The genomic pathway involves the PR binding to progesterone response elements (PREs) on DNA to regulate gene transcription.[8] Non-genomic pathways are more rapid and involve the activation of intracellular kinase cascades, such as the MAPK/ERK pathway, which can in turn influence PR activity and other cellular processes.[12][13]
Caption: Progestin Signaling in Breast Cancer Cells.
Head-to-Head Comparison: Cellular Effects in Breast Cancer Cell Lines
To provide a clear comparison, the following table summarizes the anticipated and reported effects of this compound and MPA on key cellular processes in breast cancer cell lines. Direct comparative experimental data for this compound is limited, and thus some entries are designated for experimental determination.
| Cellular Process | Medroxyprogesterone Acetate (MPA) | This compound |
| Cell Proliferation | Stimulates proliferation, particularly in PR-positive cells.[9][10] | To be determined experimentally. |
| Apoptosis | Can inhibit apoptosis.[5] | To be determined experimentally. |
| Cell Migration/Invasion | Enhances migration and invasion.[11] | To be determined experimentally. |
| MAPK/ERK Activation | Can activate the MAPK/ERK pathway.[12] | To be determined experimentally. |
Experimental Protocols for Comparative Analysis
To facilitate direct comparison, we provide standardized protocols for key in vitro assays. It is recommended to use well-characterized breast cancer cell lines, such as MCF-7 (PR-positive) and MDA-MB-231 (PR-negative), to discern receptor-dependent effects.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To quantify the effect of this compound and MPA on the metabolic activity of breast cancer cells, as an indicator of cell viability and proliferation.[14][15]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Medroxyprogesterone acetate (MPA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[14]
-
Treat the cells with varying concentrations of this compound and MPA (e.g., 0.1, 1, 10, 100 nM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.[14]
Caption: Workflow for MTT Cell Viability Assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and MPA using flow cytometry.[16][17][18]
Materials:
-
Breast cancer cell lines
-
This compound and MPA
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat with this compound and MPA at desired concentrations for 24 or 48 hours.[19]
-
Harvest both adherent and floating cells and wash with cold PBS.[17][18]
-
Resuspend the cells in 1X Binding Buffer.[17]
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[17]
-
Analyze the stained cells by flow cytometry.[18]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blotting for MAPK/ERK Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the MAPK/ERK signaling pathway (e.g., ERK1/2) after treatment with this compound and MPA.[20][21]
Materials:
-
Breast cancer cell lines
-
This compound and MPA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound and MPA for a short duration (e.g., 15, 30, 60 minutes) to capture rapid signaling events.
-
Lyse the cells in RIPA buffer and quantify protein concentration.[19]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[19]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[20][21]
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the levels of phosphorylated proteins to the total protein levels.[20]
Conclusion
The differential effects of various synthetic progestins on breast cancer cells underscore the importance of careful evaluation in a preclinical setting. While MPA has been shown to promote proliferation and migration in certain contexts, the specific actions of this compound remain to be fully elucidated through direct comparative studies. The provided protocols offer a standardized framework for researchers to conduct these critical investigations, contributing to a more nuanced understanding of progestin action in breast cancer and informing the development of more targeted therapeutic strategies.
References
-
Cellular Apoptosis Assay of Breast Cancer. (2016). Methods in Molecular Biology. [Link]
-
Signaling pathways of progestogens leading to breast cancer growth by genomic and non-genomic pathways. (2025). Clinical and Experimental Obstetrics & Gynecology. [Link]
-
Classical and Non-Classical Progesterone Signaling in Breast Cancers. (n.d.). PubMed Central. [Link]
-
Deep Sequencing Reveals New Aspects of Progesterone Receptor Signaling in Breast Cancer Cells. (2014). PLOS ONE. [Link]
-
Progesterone and Progesterone Receptors in Breast Cancer: Past, Present, Future. (n.d.). PubMed Central. [Link]
-
Signalling Network of Breast Cancer Cells in Response to Progesterone. (2020). bioRxiv. [Link]
-
Medroxyprogesterone acetate-driven increase in breast cancer risk might be mediated via cross-talk with growth factors in the presence of progesterone receptor membrane component-1. (2013). Maturitas. [Link]
-
Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. (2023). Biomedica. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]
-
Medroxyprogesterone. (n.d.). StatPearls. [Link]
-
Functional Viability Profiles of Breast Cancer. (n.d.). PubMed Central. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology. [Link]
-
Comparison-Determining Cell Proliferation: Breast Cancer Cell Lines l Protocol Preview. (2022). JoVE. [Link]
-
Differential effects of progestogens on breast cancer cell lines. (2003). Maturitas. [Link]
-
A phase II study of medroxyprogesterone acetate in patients with hormone receptor negative metastatic breast cancer. (n.d.). PubMed Central. [Link]
-
Western blot of key signaling molecules in MAPK and NFkB pathways in OKMS cells with MCF7 cells as the control. (2020). ResearchGate. [Link]
-
Depot medroxyprogesterone acetate and breast cancer: a systematic review. (n.d.). Archives of Gynecology and Obstetrics. [Link]
-
Cell Viability Assays. Methods and Protocols. (2018). Anticancer Research. [Link]
-
Guidelines for cell viability assays. (2021). ResearchGate. [Link]
-
Western blot analysis of the effect of E2 on MAPK activation in MCF-7/EST breast cancer cells. (n.d.). ResearchGate. [Link]
-
Treatment of Breast Cancer with Medroxyprogesterone Acetate. (1966). Annals of Internal Medicine. [Link]
-
Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion. (n.d.). Breast Cancer Research. [Link]
-
Mechanism of action of genistein on breast cancer and differential effects of different age stages. (n.d.). Frontiers in Pharmacology. [Link]
-
Mechanism of action of genistein on breast cancer and differential effects of different age stages. (2025). PubMed. [Link]
-
Mechanism of action of genistein on breast cancer and differential effects of different age stages. (2025). ResearchGate. [Link]
-
[Effect of Medroxyprogesterone Acetate on the Cell Kinetics in Primary Breast Cancer]. (n.d.). Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]
-
Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications. (n.d.). International Journal of Molecular Sciences. [Link]
-
Deciphering progesterone's mechanisms of action in breast cancer. (2023). ecancermedicalscience. [Link]
-
Deciphering the mechanisms of action of progesterone in breast cancer. (2023). Oncotarget. [Link]
Sources
- 1. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone and Progesterone Receptors in Breast Cancer: Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Depot medroxyprogesterone acetate and breast cancer: a systematic review | springermedizin.de [springermedizin.de]
- 5. Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acpjournals.org [acpjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Medroxyprogesterone acetate-driven increase in breast cancer risk might be mediated via cross-talk with growth factors in the presence of progesterone receptor membrane component-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of progestogens on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 15. researchgate.net [researchgate.net]
- 16. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Guide to the Binding Affinity of Quingestanol for Progesterone Receptor Isoforms
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between hormonal agents and their receptors is paramount. This guide provides an in-depth analysis of the binding affinity of Quingestanol, a synthetic progestin, to the A and B isoforms of the progesterone receptor (PR-A and PR-B). By synthesizing experimental data and outlining detailed methodologies, we aim to equip you with the knowledge to critically assess this compound's performance relative to other progestins.
Introduction: The Significance of Progesterone Receptor Isoforms
Progesterone, a key steroid hormone, exerts its diverse physiological effects through two primary intracellular receptor isoforms: PR-A and PR-B.[1][2] These isoforms are transcribed from a single gene but originate from different promoters, resulting in PR-A being a truncated form of PR-B, lacking the first 164 amino acids at the N-terminus.[1][3] This structural difference confers distinct functional properties. PR-B typically functions as a transcriptional activator of progesterone-responsive genes.[4] In contrast, PR-A can act as a transcriptional inhibitor of PR-B and other steroid hormone receptors, including the estrogen receptor.[5] The relative expression levels of PR-A and PR-B in target tissues can, therefore, dictate the ultimate physiological response to progestogenic compounds.
This compound acetate is a synthetic progestin that has been used in hormonal contraceptives.[6][7] It functions as a prodrug, being metabolized in the body to its active form, norethisterone.[6][7] Therefore, to assess the biological activity of this compound, it is essential to examine the binding characteristics of norethisterone.
Assessing Binding Affinity: Methodological Deep Dive
To quantitatively determine and compare the binding affinity of progestins to PR isoforms, two primary experimental approaches are widely employed: competitive radioligand binding assays and cell-based reporter gene assays.
Competitive Radioligand Binding Assay
This technique is the gold standard for directly measuring the affinity of a compound for a receptor.[8] It relies on the competition between an unlabeled test compound (e.g., norethisterone) and a radiolabeled ligand with known high affinity for the progesterone receptor (e.g., [³H]-promegestone or [³H]-R5020) for binding to the receptor.
The Causality Behind Experimental Choices:
-
Receptor Source: The source of the progesterone receptors is critical. For isoform-specific analysis, cell lines engineered to express only PR-A or only PR-B are ideal. T47D human breast cancer cells, which endogenously express both PR isoforms, can also be used, with specific antibodies to differentiate the isoforms.[9][10][11][12] Alternatively, PR-negative cell lines like MDA-MB-231 can be transfected to express individual isoforms.[13]
-
Radioligand Selection: The radioligand should have high affinity and specificity for the progesterone receptor to ensure a robust signal-to-noise ratio.
-
Separation of Bound and Free Ligand: Rapid separation of the receptor-ligand complexes from the unbound radioligand is crucial. This is typically achieved by vacuum filtration through glass fiber filters that trap the cell membranes containing the receptors.[8][14]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture T47D-YA (expressing PR-A) and T47D-YB (expressing PR-B) cells in appropriate media.[9][15]
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[14]
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.[14]
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-R5020), and a range of concentrations of the unlabeled competitor (norethisterone or other progestins).[8]
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (typically 18-24 hours).
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[14]
-
Cell-Based Luciferase Reporter Assay
This assay measures the functional consequence of ligand binding – the activation or repression of gene transcription. It provides a cellular context for assessing the potency and efficacy of a compound.[16]
The Causality Behind Experimental Choices:
-
Reporter Construct: A plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase) is transfected into cells.[17][18] When a progestin activates the PR, the receptor binds to the PRE and drives the expression of the luciferase enzyme.
-
Cell Line Selection: PR-negative cell lines (e.g., HEK293T or certain MCF-7 subclones) are co-transfected with plasmids expressing either PR-A or PR-B and the reporter construct.[19][20] This allows for the specific assessment of each isoform's activity.
-
Dual-Luciferase System: A second reporter plasmid expressing Renilla luciferase under the control of a constitutive promoter is often co-transfected.[16] This serves as an internal control to normalize for transfection efficiency and cell viability.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for a dual-luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate PR-negative cells (e.g., HEK293T) in a 96-well plate.
-
Transfect the cells with the appropriate expression and reporter plasmids using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a medium containing serial dilutions of the test compounds (norethisterone and other progestins).
-
Incubate the cells for another 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity by adding the luciferase substrate and quantifying the luminescence.
-
Measure the Renilla luciferase activity by adding the Renilla substrate and quantifying the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) to assess potency.
-
Determine the maximal induction of luciferase activity to assess efficacy.
-
Comparative Binding Affinity Data
The following table summarizes the relative binding affinity (RBA) of norethisterone (the active metabolite of this compound) and other common progestins for the progesterone receptor isoforms. The RBA is typically expressed as a percentage relative to a reference compound, often progesterone or a high-affinity synthetic progestin like R5020.
| Compound | Progesterone Receptor A (PR-A) RBA (%) | Progesterone Receptor B (PR-B) RBA (%) | Reference |
| Progesterone | 100 | 100 | [21] |
| Norethisterone | Higher affinity than PR-B | Lower affinity than PR-A | [21] |
| Norgestrel | ~150-200 | ~150-200 | [22][23] |
| Levonorgestrel | ~170 | ~170 | [23][24] |
| Medroxyprogesterone Acetate (MPA) | ~75 | ~75 | [22][23] |
Progesterone Receptor Signaling Pathway
Upon ligand binding, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1] In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[25] This binding initiates the recruitment of co-activators or co-repressors, ultimately leading to the modulation of gene transcription.[4] The specific cellular response is dependent on the PR isoform present, the specific ligand, and the cellular context.
Progesterone Receptor Signaling
Caption: Simplified overview of the progesterone receptor signaling pathway.
Conclusion
The assessment of this compound's binding affinity to progesterone receptor isoforms, primarily through its active metabolite norethisterone, reveals a complex interaction profile. While direct, quantitative comparative data for norethisterone's binding to PR-A and PR-B remains an area for further investigation, existing in silico evidence suggests a preferential binding to PR-A. This is significant given the distinct and sometimes opposing functions of the two isoforms.
For researchers in drug development, this highlights the importance of not only determining the overall binding affinity of a progestin but also its isoform selectivity. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies. A thorough understanding of how different progestins interact with PR-A and PR-B is crucial for predicting their tissue-specific effects and for the development of more targeted and effective hormonal therapies.
References
-
Schematic summary of progesterone-induced receptor-signal transduction systems... - ResearchGate. Available at: [Link]
-
This compound acetate - Wikipedia. Available at: [Link]
-
This compound acetate - Wikiwand. Available at: [Link]
-
Sartorius, C. A., et al. (1994). New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP. Cancer research, 54(14), 3868-3877. Available at: [Link]
-
Li, X., et al. (2018). High Levels of Progesterone Receptor B in MCF-7 Cells Enable Radical Anti-Tumoral and Anti-Estrogenic Effect of Progestin. International journal of molecular sciences, 19(11), 3656. Available at: [Link]
-
Warri, A. M., et al. (1994). Regulation of progesterone receptor gene expression in MCF-7 breast cancer cells: a comparison of the effects of cyclic adenosine 3',5'-monophosphate, estradiol, insulin-like growth factor-I, and serum factors. Endocrinology, 134(2), 658-664. Available at: [Link]
-
Vignon, F., et al. (1997). Progesterone Receptor Heterogeneity in MCF-7 Cell Subclones Is Related to Clonal Origin and Kinetics Data. Breast Cancer Research and Treatment, 44(2), 125-133. Available at: [Link]
-
Mani, S. K., et al. (2014). Progesterone signaling mechanisms in brain and behavior. Frontiers in neuroscience, 8, 7. Available at: [Link]
-
Aupperlee, M. D., et al. (2005). Progesterone receptor isoform functions in normal breast development and breast cancer. Journal of mammary gland biology and neoplasia, 10(4), 305-320. Available at: [Link]
-
Sartorius, C. A., et al. (1994). New T47D Breast Cancer Cell Lines for the Independent Study of Progesterone B- and A-Receptors: Only Antiprogestin-occupied B-Receptors Are Switched to Transcriptional Agonists by cAMP. Cancer Research, 54(14), 3868-3877. Available at: [Link]
-
Knutson, T. P., et al. (2017). Phosphorylated Progesterone Receptor Isoforms Mediate Opposing Stem Cell and Proliferative Breast Cancer Cell Fates. Endocrinology, 158(6), 1529-1544. Available at: [Link]
-
This compound - Wikipedia. Available at: [Link]
-
Nardulli, A. M., & Katzenellenbogen, B. S. (1986). Regulation of Progesterone Receptor Messenger Ribonucleic Acid and Protein Levels in MCF-7 Cells by Estradiol: Analysis of Estrogen's Effect on Progesterone Receptor Synthesis and Degradation. Endocrinology, 119(5), 2038-2046. Available at: [Link]
-
Progesterone receptor - Wikipedia. Available at: [Link]
-
Qiu, M., & Lange, C. A. (2008). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Molecular and cellular endocrinology, 287(1-2), 1-8. Available at: [Link]
-
Progesterone receptors and signaling pathways in normal mammary gland... - ResearchGate. Available at: [Link]
-
T47D cells express the progesterone receptor. PR was detected by... - ResearchGate. Available at: [Link]
-
Fowler, A. M., et al. (2012). Sensitivity and isoform specificity of 18F-fluorofuranylnorprogesterone for measuring progesterone receptor protein response to estradiol challenge in breast cancer. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 53(10), 1601-1608. Available at: [Link]
-
Human Progesterone Receptor - Indigo Biosciences. Available at: [Link]
-
Africander, D., et al. (2011). Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor. British journal of pharmacology, 164(2b), 517-527. Available at: [Link]
-
Relative Binding Affinities for Steroid Receptors and Biological Activities of Progestogen - ResearchGate. Available at: [Link]
-
Biological profile of this compound acetate - PubMed. Available at: [Link]
-
van der Wijst, M. G. P., et al. (2024). A molecular toolbox to study progesterone receptor signaling. Journal of molecular histology, 55(1), 1-16. Available at: [Link]
-
Human Progesterone Receptor - Indigo Biosciences. Available at: [Link]
-
Relative binding affinities of progestogens to steroid receptors and... - ResearchGate. Available at: [Link]
-
[Comparative study of the progestomimetic and contraceptive activity of this compound acetate with 5 other progestational molecules] - PubMed. Available at: [Link]
-
Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC. Available at: [Link]
-
Luciferase reporter assays. A. Sequences of Ranilla/Firefly... - ResearchGate. Available at: [Link]
-
Understanding Progestins: From Basics to Clinical Applicability - PMC. Available at: [Link]
-
Competitive Radioligand Binding Assays - Alfa Cytology. Available at: [Link]
-
Condon, J. C., et al. (2014). Progesterone receptor-A and -B have opposite effects on proinflammatory gene expression in human myometrial cells. The Journal of clinical endocrinology and metabolism, 99(2), E273-E282. Available at: [Link]
-
Affinity of estrogens for human progesterone receptor A and B monomers and risk of breast cancer: a comparative molecular modeling study - PubMed Central. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
-
Lange, C. A., et al. (2000). Progesterone receptors (PR)-B and -A regulate transcription by different mechanisms: AF-3 exerts regulatory control over coactivator binding to PR-B. Molecular and cellular biology, 20(17), 6314-6325. Available at: [Link]
-
assays of hormones and receptors. Available at: [Link]
-
New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC. Available at: [Link]
-
Progesterone receptor isoform identification and subcellular localization in endometrial cancer - PMC. Available at: [Link]
Sources
- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 2. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone receptor isoform identification and subcellular localization in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone receptors (PR)-B and -A regulate transcription by different mechanisms: AF-3 exerts regulatory control over coactivator binding to PR-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone Receptor-A and -B Have Opposite Effects on Proinflammatory Gene Expression in Human Myometrial Cells: Implications for Progesterone Actions in Human Pregnancy and Parturition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acetate - Wikipedia [en.wikipedia.org]
- 7. This compound acetate - Wikiwand [wikiwand.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Progesterone Receptor Isoform Functions in Normal Breast Development and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Sensitivity and Isoform Specificity of 18F-Fluorofuranylnorprogesterone for Measuring Progesterone Receptor Protein Response to Estradiol Challenge in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. High Levels of Progesterone Receptor B in MCF-7 Cells Enable Radical Anti-Tumoral and Anti-Estrogenic Effect of Progestin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Affinity of estrogens for human progesterone receptor A and B monomers and risk of breast cancer: a comparative molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Profiling of Quingestanol and Desogestrel
This guide provides a detailed comparative analysis of the metabolic pathways of two prominent synthetic progestins: Quingestanol and Desogestrel. Designed for researchers, scientists, and professionals in drug development, this document delves into the biotransformation of these compounds, offering insights into their metabolic stability, the enzymes involved, and the resulting metabolites. The content is structured to provide a comprehensive understanding of the experimental choices and methodologies for their comparative profiling.
Introduction: A Tale of Two Progestins
This compound acetate and Desogestrel are synthetic progestogens that have been utilized in hormonal contraceptives. While both exert their effects by mimicking the action of progesterone, their distinct chemical structures lead to different metabolic fates within the body. Understanding these differences is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall biological activity.
This compound acetate , a prodrug of norethindrone, is characterized by a 3-cyclopentyl enol ether and a 17α-ethynyl group. Its metabolic journey involves key transformations to ultimately yield active and inactive metabolites.
Desogestrel , a third-generation progestin, is also a prodrug that is rapidly converted to its biologically active metabolite, etonogestrel. Its unique 11-methylene group influences its metabolic profile and binding affinity to progesterone receptors.
This guide will explore the metabolic intricacies of both compounds, providing a side-by-side comparison to aid in research and development efforts.
Metabolic Pathways: A Divergence in Biotransformation
The metabolic pathways of this compound acetate and Desogestrel showcase distinct enzymatic processes, leading to a unique array of metabolites.
The Metabolic Journey of this compound Acetate
This compound acetate undergoes a two-pronged initial biotransformation before converging on a common metabolite, norethindrone[1][2][3].
-
Deacylation: The acetate group at the C17 position is hydrolyzed to form This compound . This reaction is typically catalyzed by esterase enzymes present in the liver and other tissues.
-
O-Dealkylation: The 3-cyclopentyl enol ether is cleaved to yield norethindrone acetate . This O-dealkylation is a critical step and is often mediated by cytochrome P450 (CYP) enzymes in the liver[4][5][6][7].
Both this compound and norethindrone acetate are then further metabolized to norethindrone [1][2][3]. Norethindrone, an active progestin itself, subsequently undergoes extensive Phase I and Phase II metabolism[8][9][10][11].
-
Phase I Metabolism of Norethindrone: The primary Phase I reactions involve the reduction of the A-ring by 5α- and 5β-reductases, followed by reduction of the 3-keto group by 3α- and 3β-hydroxysteroid dehydrogenases to form various tetrahydro-norethindrone isomers[8]. A minor pathway involves the aromatization of the A-ring to form ethinylestradiol, a potent estrogen[9]. The hydroxylation of norethindrone is primarily catalyzed by CYP3A4[1].
-
Phase II Metabolism of Norethindrone: The hydroxylated and reduced metabolites of norethindrone undergo conjugation reactions, primarily sulfation and glucuronidation, to form water-soluble compounds that can be readily excreted[10][11].
Metabolic pathway of this compound Acetate.
The Metabolic Pathway of Desogestrel
Desogestrel is rapidly and extensively metabolized in the gut wall and liver to its sole biologically active metabolite, etonogestrel (3-keto-desogestrel)[12][13][14].
-
Hydroxylation and Oxidation: The conversion of desogestrel to etonogestrel involves hydroxylation at the C3 position, followed by oxidation of the resulting hydroxyl group to a ketone. This bioactivation is a critical step for its progestogenic activity.
Etonogestrel then undergoes further Phase I and Phase II metabolism, primarily mediated by CYP3A4[13][15].
-
Phase I Metabolism of Etonogestrel: The primary route of etonogestrel metabolism is hydroxylation at various positions on the steroid nucleus, followed by reduction of the A-ring.
-
Phase II Metabolism of Etonogestrel: The hydroxylated metabolites are then conjugated with sulfate and glucuronic acid to facilitate their elimination from the body[13].
Metabolic pathway of Desogestrel.
Comparative Metabolite Profile
The distinct metabolic pathways of this compound acetate and Desogestrel result in different primary and secondary metabolites. A summary of the key metabolites is presented below.
| Feature | This compound Acetate | Desogestrel |
| Prodrug | Yes | Yes |
| Primary Active Metabolite | Norethindrone | Etonogestrel |
| Key Initial Metabolic Steps | Deacylation, O-Dealkylation | Hydroxylation, Oxidation |
| Primary Metabolizing Enzymes | Esterases, CYP450s (for initial steps), CYP3A4, 5α/β-reductases (for norethindrone) | CYP450s (for bioactivation), CYP3A4 (for etonogestrel) |
| Major Phase I Metabolites | Tetrahydronorethindrone isomers | Hydroxylated etonogestrel derivatives |
| Major Phase II Metabolites | Sulfate and glucuronide conjugates of norethindrone metabolites | Sulfate and glucuronide conjugates of etonogestrel metabolites |
| Potential for Estrogenic Metabolites | Yes (minor conversion to ethinylestradiol) | No |
Experimental Protocols for Comparative Metabolic Profiling
To objectively compare the metabolic profiles of this compound and Desogestrel, a well-designed in vitro study using human liver microsomes is recommended. The following protocol provides a detailed methodology for such a study.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines the incubation of the parent drugs with human liver microsomes to generate metabolites for subsequent analysis.
Materials:
-
This compound acetate and Desogestrel (analytical standards)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal standard (IS) (e.g., a structurally similar steroid not present in the samples)
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures by adding the following in order:
-
Phosphate buffer
-
Human liver microsomes (final concentration typically 0.5-1 mg/mL)
-
Parent drug (this compound acetate or Desogestrel) dissolved in a minimal amount of organic solvent (e.g., DMSO, final concentration <1%). A typical starting concentration is 1-10 µM.
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and halt enzymatic activity.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
In vitro metabolism experimental workflow.
LC-MS/MS Analysis
This protocol details the analytical method for the separation and detection of the parent drugs and their metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating these steroid compounds.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the more hydrophobic compounds, followed by a re-equilibration step. An example gradient is as follows:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for these compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites or full scan/data-dependent acquisition for metabolite identification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each parent drug and their expected metabolites need to be optimized. This involves infusing standard solutions of each analyte into the mass spectrometer to determine the optimal collision energy for each transition.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Conclusion: A Framework for Informed Drug Development
This comparative guide provides a foundational understanding of the metabolic differences between this compound acetate and Desogestrel. The divergent initial metabolic activation pathways and the subsequent involvement of different CYP450 isozymes highlight the importance of individualized metabolic profiling in drug development. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, enabling a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these and other synthetic progestins. By elucidating these metabolic nuances, we can better predict drug efficacy, potential for drug interactions, and ensure the development of safer and more effective therapeutic agents.
References
- Di Carlo, F. J., Loo, J. C., Aceto, T., Jr, Zuleski, F. R., & Barr, W. H. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303.
- Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(1), 67–96.
- Wikipedia contributors. (2023). Norethisterone. In Wikipedia, The Free Encyclopedia.
- PubChem. (n.d.). Etonogestrel. In PubChem Compound Summary.
- Wikipedia contributors. (2023). Etonogestrel. In Wikipedia, The Free Encyclopedia.
- Karger Publishers. (2008).
- Agilent Technologies. (n.d.). Progesterone Metabolism in Serum.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83.
- Koal, T., Schmiederer, D., Pham-Tuan, H., Röhring, C., & Rauh, M. (2012). Standardized LC-MS/MS based steroid hormone profile-analysis. The Journal of steroid biochemistry and molecular biology, 129(3-5), 129–138.
- Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102086.
- Wiegratz, I., & Kuhl, H. (2006). Metabolic and clinical effects of progestogens. The European journal of contraception & reproductive health care, 11(3), 153–161.
- Fotherby, K. (1996). The progestogen-only pill. Baillière's clinical obstetrics and gynaecology, 10(1), 47–60.
- Pelkonen, O., & Raunio, H. (2005). In vitro methods in the prediction of drug metabolism and interactions in humans. Naunyn-Schmiedeberg's archives of pharmacology, 371(4), 235–244.
- Muneyyirci-Delale, O., & Jialal, I. (2017). Norethindrone Acetate: Pharmacokinetics, Potency and Alternative Clinical Applications. Journal of Gynecological and Obstetric Research, 1(1).
- Drugs.com. (2023).
- Stanczyk, F. Z., Hapgood, J. P., Winer, S., & Mishell, D. R. (2021). Progestogens used in postmenopausal hormone therapy: differences in their pharmacological properties, intracellular actions, and clinical effects. Endocrine reviews, 42(2), 171–208.
- Sinreih, M., Zukunft, S., Sosič, I., Cesar, J., Gobec, S., Adamski, J., & Chagin, A. S. (2015). Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites. PloS one, 10(2), e0117984.
- PubMed. (n.d.). Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception.
- PubMed. (n.d.).
- DailyMed. (n.d.). NORETHINDRONE ACETATE tablet. U.S.
- PubChem. (n.d.). Desogestrel. In PubChem Compound Summary.
- RxList. (n.d.). Etonogestrel.
- PubMed. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes.
- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Wikipedia contributors. (2023). Drug metabolism. In Wikipedia, The Free Encyclopedia.
- accessdata.fda.gov. (n.d.). NEXPLANON (etonogestrel implant) Label.
- ResearchGate. (n.d.). Oxidative degradations. (a)
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- RxList. (n.d.). Etonogestrel: Side Effects, Uses, Dosage, Interactions, Warnings.
- IJBPAS. (2023). An accurate Liquid chromatography with tandem mass spectrometry technique to quantify Norethindrone in dipotassium ethylene diamine tetra acetic acid human plasma.
- PubMed. (n.d.).
- PubMed Central. (n.d.). Etonogestrel (Implanon)
- ResearchGate. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes.
- SpringerLink. (n.d.).
- PubMed. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes.
- ResearchGate. (n.d.). Cytochrome P450 (CYP)
- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- PubMed Central. (n.d.). Enzymes on Steroids.
- PubMed. (n.d.). Role of human liver microsomes in in vitro metabolism of drugs-a review.
- PubMed. (n.d.). Catalytic Mechanism and Engineering of Hydroxysteroid Dehydrogenases in the Biosynthesis of Ursodeoxycholic Acid.
- PubMed. (n.d.).
- PubMed. (n.d.). Medroxyprogesterone acetate and dexamethasone are competitive inhibitors of different human steroidogenic enzymes.
Sources
- 1. Metabolic and clinical effects of progestogens [pubmed.ncbi.nlm.nih.gov]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroperoxide dependent O-dealkylation reactions catalyzed by liver microsomal cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. Norethisterone - Wikipedia [en.wikipedia.org]
- 9. medcraveebooks.com [medcraveebooks.com]
- 10. drugs.com [drugs.com]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. Etonogestrel - Wikipedia [en.wikipedia.org]
- 15. Etonogestrel (Implanon), Another Treatment Option for Contraception - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Quingestanol in Steroid Hormone Signaling Pathways
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
Specificity is a paramount concern in steroid hormone research and therapeutic development. Synthetic steroids, designed to target a specific receptor, can exhibit cross-reactivity with other members of the steroid receptor superfamily, leading to unintended off-target effects. This guide provides an in-depth evaluation of the specificity of Quingestanol, a synthetic progestin. By examining its mechanism as a prodrug and the binding and functional activity of its primary active metabolite, norethisterone (norethindrone), this document offers a comparative analysis against other progestins. We detail the essential experimental methodologies—receptor binding and functional reporter assays—that form the basis of this evaluation, providing researchers with the foundational knowledge to critically assess steroid hormone specificity in their own work.
Introduction: The Critical Role of Specificity in Steroid Hormone Signaling
Steroid hormones are essential signaling molecules that regulate a vast array of physiological processes, including reproduction, metabolism, inflammation, and mood. They exert their effects by binding to and activating specific intracellular receptors, which are ligand-activated transcription factors.[1][2] The major classes of steroid hormones—progestogens, estrogens, androgens, glucocorticoids, and mineralocorticoids—each have a cognate receptor. However, due to structural similarities among the receptors and their ligands, cross-reactivity can occur, where a hormone or synthetic compound intended for one receptor also binds to and modulates the activity of another.[1][3]
1.1 The Steroid Receptor Superfamily: A Target for Specificity Challenges
The nuclear receptor superfamily contains a highly conserved DNA-binding domain, but the ligand-binding domain (LBD) shows more variability, which is the basis for ligand specificity. Synthetic progestins, for instance, are designed to mimic the natural hormone progesterone by targeting the Progesterone Receptor (PR).[4][5] However, their interaction with the Androgen Receptor (AR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), and Estrogen Receptor (ER) is a critical determinant of their overall clinical and research profile.[1][3] Unintended activation of these "off-target" receptors can lead to a range of side effects, such as androgenic effects (e.g., acne), or glucocorticoid-related metabolic changes.[6][7]
1.2 this compound Acetate: A Progestin Prodrug
This compound acetate is a synthetic progestin that has been used in oral contraceptives.[8][9] Crucially, it functions as a prodrug. After administration, it is rapidly absorbed and metabolized into its active forms.[10] The primary biotransformation pathways involve its conversion to this compound and norethisterone acetate, both of which are subsequently converted to norethisterone (also known as norethindrone).[8][10] Therefore, to evaluate the biological specificity of this compound acetate, one must analyze the receptor interaction profile of its principal active metabolite, norethisterone. Norethisterone is classified as a first-generation progestin.[11]
Methodologies for Evaluating Steroid Receptor Specificity
A multi-faceted approach is required to comprehensively determine the specificity of a compound like this compound. This typically involves a combination of in vitro assays that measure both the physical binding to a receptor and the subsequent functional consequences of that binding.
2.1 In Vitro Receptor Binding Assays
These assays directly measure the affinity of a ligand for a specific receptor. The most common format is the competitive binding assay.[12]
Core Principle: The assay quantifies how effectively the test compound (e.g., norethisterone) competes with a known high-affinity radiolabeled ligand for binding to the receptor of interest.[12][13] A higher affinity of the test compound results in a lower concentration required to displace the radiolabeled ligand.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Source: A source of the target receptor is required. This can be purified receptor protein, homogenates from tissues known to be rich in the receptor (e.g., rat uterus), or lysates from cells engineered to overexpress a specific human steroid receptor (e.g., PR, AR, GR, ERα, MR).[14]
-
Incubation: A constant, known concentration of a high-affinity radiolabeled steroid (e.g., ³H-progesterone for PR, ³H-dihydrotestosterone for AR) is incubated with the receptor preparation.
-
Competition: A range of concentrations of the unlabeled test compound (the "competitor," e.g., norethisterone) is added to the incubation mixture. A control with no competitor is used to determine maximum binding.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: Receptor-bound radioligand must be separated from the unbound radioligand. A common method is filtration using glass fiber filters, which trap the larger receptor-ligand complexes while allowing the small, unbound radioligand to pass through.[15] Another method uses dextran-coated charcoal to adsorb the small, free hormone.[12]
-
Quantification: The amount of radioactivity trapped on the filters (representing the bound fraction) is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The inhibition constant (Ki) can then be derived from the IC50 value, providing a measure of the compound's binding affinity.
Figure 1: Workflow for a competitive radioligand binding assay.
2.2 In Vitro Functional Assays (Reporter Gene Assays)
While binding assays reveal affinity, they do not distinguish between receptor agonists (activators) and antagonists (inhibitors). Functional assays, such as reporter gene assays, are essential for determining the biological activity of a compound.[2][16][17]
Core Principle: These assays are conducted in living cells. A "reporter" gene (e.g., luciferase, which produces light) is placed under the control of a promoter containing hormone response elements (HREs).[18] When a steroid hormone binds to its receptor, the receptor-ligand complex binds to the HRE and drives the expression of the reporter gene. The amount of reporter protein produced (e.g., light output from luciferase) is proportional to the level of receptor activation.[17][19]
Detailed Protocol: Hybrid Luciferase Reporter Gene Assay
-
Plasmid Constructs: Two key plasmids are required for a hybrid assay:[16][17]
-
Receptor Plasmid: This plasmid expresses a chimeric receptor protein. It fuses the ligand-binding domain (LBD) of the human steroid receptor of interest (e.g., AR) to the DNA-binding domain (DBD) of a non-mammalian protein, commonly the yeast GAL4 protein.[16][17]
-
Reporter Plasmid: This plasmid contains a promoter with multiple copies of the GAL4 Upstream Activator Sequence (UAS) that drives the expression of a reporter gene, such as firefly luciferase.[17]
-
Control Plasmid: A third plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often co-transfected to normalize for transfection efficiency and cell viability.[16]
-
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or CHO-K1) is cultured.[16][20] The cells are then transiently transfected with the three plasmids using a lipid-based transfection reagent.
-
Compound Treatment: After allowing time for plasmid expression, the cells are treated with a range of concentrations of the test compound (e.g., norethisterone). Appropriate positive controls (e.g., dihydrotestosterone for AR) and a vehicle control (e.g., DMSO) are included.
-
Incubation: Cells are incubated for a set period (e.g., 14-16 hours) to allow for receptor activation and reporter gene expression.[16]
-
Cell Lysis and Luminescence Measurement: The cells are lysed to release the luciferase enzymes. Specific substrates for both firefly and Renilla luciferase are added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The data are then plotted as normalized luminescence versus the log concentration of the test compound. From this dose-response curve, the EC50 (the concentration that produces 50% of the maximal response) can be determined, indicating the compound's potency as an agonist. To test for antagonistic activity, the assay is run with a fixed concentration of a known agonist, and the ability of the test compound to inhibit that response is measured.
Figure 2: Workflow for a hybrid luciferase reporter gene assay.
Comparative Analysis of this compound's (Norethisterone's) Specificity Profile
The following tables summarize data from various in vitro studies to build a specificity profile for norethisterone, the active metabolite of this compound. For context, it is compared with endogenous progesterone and other common synthetic progestins.
3.1 Comparative Receptor Binding Affinity
Relative Binding Affinity (RBA) is often expressed as a percentage relative to a high-affinity reference compound for that receptor (e.g., progesterone for PR, dihydrotestosterone for AR). A higher RBA value indicates stronger binding.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ERα) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Progesterone | 100% | Low | Negligible | Moderate | High |
| Norethisterone | High | Moderate | Low-Moderate[21] | Low[1] | Negligible |
| Levonorgestrel | Very High | High[21] | Negligible | Low | Negligible |
| Drospirenone | High | Low (Antagonist) | Negligible | Negligible | High (Antagonist) |
| Medroxyprogesterone Acetate | High | Moderate | Negligible | High[1] | Low |
Table 1: Summary of relative binding affinities of norethisterone and other progestins to the five major steroid hormone receptors. Affinities are generalized from multiple sources. Specific RBA values can vary depending on the exact assay conditions.
3.2 Comparative Functional Activity
This table describes the primary action (agonist or antagonist) of each compound at the different receptors, as determined by functional assays.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ERα) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Progesterone | Agonist | Antagonist | Negligible | Agonist/Antagonist | Antagonist |
| Norethisterone | Agonist | Agonist [21] | Agonist [21] | Weak Agonist | No Activity |
| Levonorgestrel | Agonist | Agonist[21] | Agonist[21] | Weak Agonist | No Activity |
| Drospirenone | Agonist | Antagonist | Negligible | No Activity | Antagonist |
| Medroxyprogesterone Acetate | Agonist | Agonist | Negligible | Agonist[1] | Weak Agonist |
Table 2: Summary of the functional activity of norethisterone and other progestins at the five major steroid hormone receptors. The activity profile highlights the potential for off-target effects.
3.3 Signaling Pathway Interactions
The data indicate that while norethisterone is a potent agonist at the Progesterone Receptor, it also possesses the ability to bind and activate the Androgen and Estrogen Receptors. This cross-reactivity is a key characteristic of first and second-generation progestins.[11][21]
Figure 3: Specificity profile of Norethisterone.
Discussion and Conclusion
4.1 Synthesizing the Evidence: this compound's Specificity in Context
The experimental evidence demonstrates that this compound, via its active metabolite norethisterone, is not exclusively specific to the progesterone receptor. Its primary activity is indeed as a potent PR agonist. However, it exhibits significant cross-reactivity at the androgen receptor, where it acts as an agonist.[21] This androgenic activity is a well-documented characteristic of testosterone-derived progestins like norethisterone and can be responsible for side effects such as acne.[6] Furthermore, studies show that norethisterone can also function as an agonist at the estrogen receptor ERα.[21] Its affinity for the glucocorticoid receptor is low, and it has negligible interaction with the mineralocorticoid receptor.[1]
In comparison to other progestins, norethisterone's profile is distinct. For example, levonorgestrel (a second-generation progestin) has even higher androgenic activity.[21] In contrast, newer, fourth-generation progestins like drospirenone were specifically designed to have anti-androgenic and anti-mineralocorticoid properties, offering a different side-effect profile.[22] Medroxyprogesterone acetate (MPA) is notable for its significant cross-reactivity with the glucocorticoid receptor, an effect not prominent with norethisterone.[1]
4.2 Implications for Research and Therapeutic Development
For researchers using this compound or norethisterone as a tool to probe progesterone receptor function, it is imperative to be aware of its potential confounding effects through the androgen and estrogen receptors. Experimental designs should include appropriate controls to account for this off-target activity. For example, co-treatment with an androgen receptor antagonist (like flutamide) or an estrogen receptor antagonist (like fulvestrant) could help isolate the PR-mediated effects of norethisterone.
In the context of drug development, the specificity profile of norethisterone highlights the evolution of progestin design.[22] While effective as a progestational agent, its off-target activities spurred the development of newer generations of progestins with improved receptor selectivity to minimize undesirable side effects. The comparative evaluation underscores that not all progestins are the same, and the choice of a specific compound should be guided by a thorough understanding of its full steroid receptor interaction profile.[1]
References
-
Heering, J., & Merk, D. (2019). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. In Nuclear Receptors: Methods and Experimental Protocols (pp. 175–192). Springer New York. [Link]
-
Colorado State University. (n.d.). Assays of Hormones and Receptors. Retrieved from [Link]
-
Los, G. V., et al. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC. [Link]
-
Wikiwand. (n.d.). This compound acetate. [Link]
-
Wikipedia. (2023). This compound acetate. [Link]
-
Wiegratz, I., & Kuhl, H. (2004). Not all progestins are the same: Implications for usage. ResearchGate. [Link]
-
Stacey, D. (2025). Types of Progestin (Progesterone) Pills. Verywell Health. [Link]
-
Heering, J., & Merk, D. (2019). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Springer Nature Experiments. [Link]
-
Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. springermedizin.de. [Link]
-
Cable, J. K., & Grider, M. H. (2024). Progestins. In StatPearls. StatPearls Publishing. [Link]
-
Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. [Link]
-
Africander, D., et al. (2017). Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Carlson, K. E., et al. (2014). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Nuclear Medicine and Biology. [Link]
-
Hsieh, J.-H., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols. [Link]
-
Kasid, A., et al. (1979). Interaction of progestins with steroid receptors in human uterus. Biochemical Journal. [Link]
-
Taraborrelli, S. (2023). Understanding Progestins: From Basics to Clinical Applicability. MDPI. [Link]
-
Jacobsen, B. M., et al. (2021). Evaluating steroid hormone receptor interactions using the live-cell NanoBRET proximity assay. Scientific Reports. [Link]
-
Kasid, A., et al. (1979). Interaction of progestins with steroid receptors in human uterus. PMC. [Link]
-
Shaffer, P. L., et al. (2003). Determinants of DNA Sequence Specificity of the Androgen, Progesterone, and Glucocorticoid Receptors: Evidence for Differential Steroid Receptor Response Elements. Molecular Endocrinology. [Link]
-
Ekins, R. P., et al. (1978). Competitive inhibition of specific steroid-protein binding: practical use of relative competition ratios for the derivation of equilibrium inhibition constants. Steroids. [Link]
-
Funk, A. (2024). What are the different kinds of progestins, and why are they important? adyn. [Link]
-
National Center for Biotechnology Information. (n.d.). Norethindrone. PubChem. [Link]
-
Mira Fertility. (2025). Progesterone vs Progestin: Key Differences, Uses & Risks. [Link]
-
Taraborrelli, S. (2023). Understanding Progestins: From Basics to Clinical Applicability. PMC. [Link]
-
Koubovec, D., et al. (2005). Synthetic progestins used in HRT have different glucocorticoid agonist properties. ResearchGate. [Link]
-
Koal, T., et al. (2012). Rapidity and Precision of Steroid Hormone Measurement. MDPI. [Link]
-
Gompel, A. (2021). Progestogen, progestin, progesterone: Why all the confusion? YouTube. [Link]
-
Di Raddo, J., & Orientation, A. (1974). This compound acetate metabolism in women. Pharmacology. [Link]
-
Santi, D. V., et al. (1973). Filter assay for steroid hormone receptors. Biochemistry. [Link]
-
Carroll, S. M., et al. (2012). Evolution of Minimal Specificity and Promiscuity in Steroid Hormone Receptors. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 3. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. shop.miracare.com [shop.miracare.com]
- 6. adyn.com [adyn.com]
- 7. youtube.com [youtube.com]
- 8. This compound acetate - Wikiwand [wikiwand.com]
- 9. This compound acetate - Wikipedia [en.wikipedia.org]
- 10. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Types of Progestin (Progesterone) Pills [verywellhealth.com]
- 12. uwyo.edu [uwyo.edu]
- 13. Competitive inhibition of specific steroid-protein binding: practical use of relative competition ratios for the derivation of equilibrium inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eubopen.org [eubopen.org]
- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evolution of Minimal Specificity and Promiscuity in Steroid Hormone Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of Quingestanol: Ensuring Safety and Environmental Compliance
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of Quingestanol. As a potent synthetic progestin and a potential endocrine-disrupting compound, this compound demands rigorous handling and disposal protocols to protect laboratory personnel and prevent environmental contamination.[1] This document moves beyond simple checklists to explain the scientific and regulatory causality behind each procedural step, ensuring a self-validating system of safety and compliance for researchers and drug development professionals.
Hazard Identification and Risk Assessment
This compound (CAS No. 10592-65-1) is a derivative of the 19-nortestosterone group and acts as a prodrug to norethisterone.[2] Its primary risks stem from its potent hormonal activity. Inadvertent exposure through inhalation, ingestion, or dermal contact can pose significant health risks. Furthermore, its classification as a potential endocrine disruptor underscores the critical importance of preventing its release into the environment, where it can impact aquatic ecosystems and wildlife.[1][3][4]
| Identifier | Information |
| Chemical Name | This compound |
| Synonyms | Norethisterone 3-cyclopentyl enol ether |
| CAS Number | 10592-65-1[1] |
| Molecular Formula | C₂₅H₃₄O₂[1] |
| Primary Hazard | Potent synthetic progestin, potential endocrine disruptor.[1] |
| Primary Routes of Exposure | Inhalation of dust, dermal contact, ingestion. |
| Environmental Risk | High. Improper disposal can lead to contamination of water systems.[4][5] |
The Regulatory Landscape: EPA, RCRA, and Subpart P
The disposal of all pharmaceutical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] For healthcare and laboratory settings, the most critical regulation is the 2019 rule known as "Subpart P" of 40 CFR part 266, which provides specific standards for managing hazardous waste pharmaceuticals.[7][8]
A foundational principle of these regulations is the absolute ban on the sewering (i.e., flushing or drain disposal) of hazardous pharmaceutical waste. [7][9] Due to this compound's hormonal activity, it must be managed with the assumption that it falls under these stringent regulations, ensuring it is destroyed rather than released.
The choice of waste stream—typically designated by color-coded containers—depends on the nature of the waste:
-
Black Containers: For RCRA-listed or characteristic hazardous pharmaceutical waste.[10]
-
Blue or White Containers: For non-RCRA pharmaceutical waste that still requires destruction via incineration.[10]
As a best practice, and to ensure the highest level of compliance, all this compound waste should be destined for incineration.
Standard Operating Procedure (SOP) for this compound Disposal
This protocol is designed to be a self-validating system, where each step logically follows from a risk-based assessment.
Step 1: Don Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure appropriate PPE is worn. This is the first line of defense against occupational exposure.
-
Standard: Nitrile gloves, a properly fitted lab coat, and ANSI-rated safety glasses.
-
For Handling Powders: When manipulating pure this compound powder (e.g., weighing), work within a certified chemical fume hood or a powder containment hood to prevent inhalation.
Step 2: Segregate Waste at the Point of Generation
Proper segregation is the most critical step for ensuring compliance and safety. Do not mix pharmaceutical waste with other waste streams like regular trash or solvents.[11]
-
Pure this compound (Unused/Expired API): Any raw this compound powder or concentrated stock solutions must be disposed of as hazardous pharmaceutical waste.
-
Causality: The pure, concentrated form of the drug presents the highest potential risk to both individuals and the environment.
-
-
Grossly Contaminated Items: This includes items with visible residue or that have come into direct contact with the pure drug. Examples include weigh boats, contaminated spatulas, and original drug vials.
-
Causality: These items contain enough residual API to pose a significant hazard and must be managed at the same level as the pure drug.
-
-
Trace Contaminated Items: This stream includes items with minimal, incidental contamination. Examples include used gloves, bench paper, and "RCRA empty" containers (containers from which all contents have been removed by normal means).
-
Causality: While the contamination is minimal, the hormonal potency of this compound necessitates that these items are still managed properly to prevent accumulation in landfills.
-
Step 3: Contain Waste in Designated, Labeled Containers
Use institution-approved containers that are secure, leak-proof, and clearly labeled.[10]
-
Pure API & Grossly Contaminated Items: Place these materials into a designated black RCRA hazardous pharmaceutical waste container.
-
Justification: While this compound is not explicitly a "P-listed" waste, treating the pure, unused chemical as RCRA hazardous is the most conservative and compliant approach, aligning with the "cradle-to-grave" management principle.[10]
-
-
Trace Contaminated Items: Place these into a designated blue and white non-RCRA pharmaceutical waste container.
-
Justification: This waste is still destined for incineration but is segregated from the more stringently regulated RCRA waste stream.
-
Step 4: Labeling and Storage
Properly label all waste containers with the words "Hazardous Waste" (for black containers), the specific contents (e.g., "this compound Waste"), and the accumulation start date. Store sealed containers in a designated Satellite Accumulation Area (SAA) that is secure and away from drains.
Step 5: Final Disposal
Arrange for pickup of the sealed and labeled containers through your institution's Environmental Health & Safety (EH&S) department. These containers will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where the contents will be destroyed via high-temperature incineration.[7][10] This is the only EPA-approved method that guarantees the destruction of the active pharmaceutical ingredient.
Emergency Procedures: Managing a this compound Spill
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent spread.
-
Alert & Secure: Alert personnel in the immediate area. If the spill is large or involves airborne powder, evacuate the lab. Restrict access to the spill area.
-
Don Enhanced PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety glasses. For powder spills, a respirator (e.g., N95) is required.
-
Contain the Spill: Cover the spill with an appropriate absorbent material. For liquids, use absorbent pads. For powders, gently cover with damp paper towels to prevent the powder from becoming airborne. Do not dry sweep.
-
Clean the Area: Working from the outside in, carefully collect all contaminated materials and place them into the black RCRA hazardous waste container.
-
Decontaminate: Clean the spill surface with a suitable laboratory detergent and water, followed by a rinse. All cleaning materials (wipes, towels) must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.
Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for the proper segregation of this compound waste.
References
-
This compound | C25H34O2 | CID 9842127 . PubChem, National Institutes of Health. [Link]
-
Pharmaceutical Waste Disposal: Key Regulations You Need to Know . Waste Advantage Magazine. [Link]
-
This compound - Wikipedia . Wikipedia. [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions . Stockholm University. [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure . Daniels Health. [Link]
-
Medication & Pharmaceutical Waste Disposal Explained . Stericycle. [Link]
-
Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities . ASMAI. [Link]
-
FDA changes policies regarding pharmaceutical waste disposal . Medical Economics. [Link]
-
Waste Management of Hazardous Drugs . Defense Centers for Public Health. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency. [Link]
-
Reducing the environmental impact of our medicines and vaccines . GSK. [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego. [Link]
-
The Disposal of Hazardous Waste Pharmaceuticals FAQs . Ohio EPA. [Link]
-
This compound acetate metabolism in women . PubMed. [Link]
-
Environmental impact of commonly used anaesthetic agents: systematic literature review with narrative synthesis . British Journal of Anaesthesia. [Link]
-
Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention . Frontiers in Pharmacology. [Link]
-
Environmental and Health Consequences of Pharmaceutical Disposal Methods: A Scoping Review . PubMed. [Link]
Sources
- 1. This compound | C25H34O2 | CID 9842127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention [frontiersin.org]
- 4. Environmental and Health Consequences of Pharmaceutical Disposal Methods: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
- 9. medprodisposal.com [medprodisposal.com]
- 10. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Mastering the Protocol: A Guide to Personal Protective Equipment for Handling Quingestanol
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. When handling potent, pharmacologically active compounds like Quingestanol, a synthetic progestin, rigorous adherence to safety protocols is not merely a procedural formality—it is a foundational pillar of scientific excellence. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the prevention of cross-contamination.
This compound, a derivative of norethisterone, is a potent hormonal agent.[1][2] Like other synthetic hormones, it is classified as a hazardous drug, capable of exerting physiological effects at low doses.[3][4] The primary routes of occupational exposure include inhalation of airborne particles, dermal absorption, and accidental ingestion.[5] Therefore, a comprehensive PPE strategy must establish multiple barriers to prevent such contact.
The Core Principle: Hazard Containment and Risk Assessment
OEBs categorize chemicals into bands based on their potency and potential health risks, guiding the selection of appropriate containment and control strategies.[8][9] Given its nature as a potent synthetic hormone, this compound would likely fall into a high-potency category (e.g., OEB 3 or 4), necessitating stringent engineering controls and a robust PPE ensemble.
Key Data for Risk Assessment:
| Property | Value/Information | Implication for Handling |
| Chemical Name | This compound | A synthetic progestin, a type of hormone.[1] |
| Molecular Formula | C₂₅H₃₄O₂ | Indicates a solid, organic compound.[10] |
| Physical State | Solid (Powder) | High risk of aerosolization during weighing and transfer. |
| Primary Hazards | Reproductive Hazard, Teratogen, Potential Carcinogen.[3][11] | Exposure, especially for pregnant or lactating individuals, must be strictly avoided.[11] |
| Routes of Exposure | Inhalation, Skin Absorption, Ingestion.[5] | Requires comprehensive protection for respiratory system, skin, and eyes. |
The Multi-Barrier PPE Protocol
Handling potent compounds like this compound demands a multi-layered PPE approach. This is not just about wearing gloves; it's about creating a series of validated barriers between the scientist and the chemical.
Step-by-Step PPE Selection & Donning Workflow
The following diagram illustrates the logical flow for selecting and applying the necessary PPE for handling this compound.
Caption: A step-by-step workflow for PPE selection and donning prior to handling this compound.
Experimental Protocol: Detailed PPE Requirements
1. Body Protection: The First Barrier
-
Gown: A disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or a similar laminate material is mandatory.[12][13] This material provides demonstrated resistance to chemical permeation. Standard cloth lab coats are insufficient as they are absorbent. The gown should have long sleeves with tight-fitting knit or elastic cuffs.[13]
-
Causality: The impermeability of the material prevents the absorption of splashed or spilled this compound, while the back-closure design minimizes the risk of frontal contamination.
-
2. Hand Protection: Double-Gloving is Non-Negotiable
-
Gloves: Two pairs of chemotherapy-rated gloves (meeting ASTM D6978 standard) are required.[12] Powder-free nitrile or neoprene gloves are preferred.[12]
-
Inner Gloves: The first pair should be tucked under the cuff of the gown.
-
Outer Gloves: The second pair should be worn over the cuff of the gown.
-
Causality: Double-gloving provides redundant protection. The outer glove bears the brunt of any direct contamination and can be changed frequently without compromising the inner layer of protection. The ASTM D6978 rating ensures the glove material has been tested for resistance to permeation by hazardous drugs.
-
3. Respiratory Protection: Guarding Against Inhalation
-
Respirator: When handling this compound powder outside of a containment isolator (glove box), respiratory protection is essential.[14]
-
Minimum Requirement: A fit-tested N95 respirator.
-
Recommended: For higher-risk procedures like weighing large quantities or potential for significant aerosolization, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and is strongly advised.[15]
-
Causality: The fine particulate nature of powdered Active Pharmaceutical Ingredients (APIs) makes them easily aerosolized. A respirator filters these particles from the inhaled air, preventing entry into the respiratory system, a rapid route for systemic absorption.
-
4. Eye and Face Protection: Preventing Splashes
-
Goggles & Face Shield: Chemical splash goggles are required.[16] For procedures with a higher risk of splashing (e.g., preparing solutions), a full-face shield should be worn over the goggles.[12][13]
-
Causality: Goggles provide a seal around the eyes to protect from splashes and aerosols. A face shield adds another layer of protection for the entire face.
-
Decontamination and Disposal: Closing the Loop Safely
The lifecycle of safety does not end when the experiment is complete. Proper doffing of PPE, decontamination of work surfaces, and disposal of waste are critical to prevent secondary exposure.
PPE Doffing (Removal) Procedure
The removal of contaminated PPE is a critical step to prevent cross-contamination. It should be performed in a designated area, moving from most to least contaminated.
Caption: The correct sequence for removing and disposing of contaminated PPE.
Experimental Protocol: Decontamination and Waste Disposal
1. Surface Decontamination:
-
All surfaces and equipment potentially contaminated with this compound must be decontaminated.
-
Step 1 (Deactivation): Wipe surfaces with a solution known to degrade hormonal compounds, such as a fresh 10% bleach solution (sodium hypochlorite), followed by a contact time of at least 15 minutes.
-
Step 2 (Cleaning): Following deactivation, clean the surfaces with a laboratory detergent to remove any residue.
-
Step 3 (Rinsing): Rinse thoroughly with water to remove all cleaning and deactivating agents.
2. Waste Disposal:
-
All disposable PPE (gloves, gown, shoe covers, respirator) and materials used for cleaning (e.g., absorbent pads, wipes) are considered hazardous pharmaceutical waste.[17][18]
-
These items must be segregated into a clearly labeled, sealed hazardous waste container designated for "trace chemotherapy" or "potent pharmaceutical" waste.[17]
-
Disposal must adhere to all federal, state, and local regulations, which typically involves high-temperature incineration by a licensed hazardous waste management company.[18][19] Never dispose of this waste in regular trash or biohazard bags intended for autoclaving.
By embedding these detailed PPE, decontamination, and disposal protocols into your standard operating procedures, you create a self-validating system of safety. Each step is designed with a clear scientific rationale to mitigate the specific risks posed by this compound, ensuring the protection of the most valuable asset in the laboratory: the scientist.
References
- Occupational Exposure Bands (OEB). (2025, December 30). Google Cloud.
- Navigating the Safe Disposal of Potent Pharmaceutical Compounds: A General Protocol. Benchchem.
- Occupational Exposure Bands (OEBs) for Chemicals. (2018, April 1). Pharmaguideline.
- Naumann, B. D. CONTROL BANDING IN THE PHARMACEUTICAL INDUSTRY. ResearchGate.
- Pharma OEB Best Practice. 3M.
- Occupational exposure banding. Wikipedia.
- Reducing Exposure to Airborne Hormones during Compounding. (2013, October 8). Sentry Air Systems, Inc.
- NIOSH List Highlights Safe Handling of Hazardous Drugs. (2011, August 14). Occupational Health & Safety.
- NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. PubMed.
- Use of Reproductive Hormones. Environment, Health & Safety.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA.
- USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle.
- Managing Hazardous Drug Exposures: Information for Healthcare Settings. CDC.
- This compound | C25H34O2 | CID 9842127. PubChem - NIH.
- Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions.
- Safe Handling of Hazardous Drugs. (2025, March 5). Duke Safety.
- Hazardous Drugs—Handling in Healthcare Settings. US Pharmacopeia (USP).
- Preventing Occupational Exposure to Anitneoplastic and Other Hazardous Drugs in Healthcare Facilities. HPAE.org.
- Personal protective equipment in your pharmacy. (2019, October 30). acp.ab.ca.
- USP SDS US. (2004, January 13). USP-MSDS.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Potent Pharmaceutical Compound Containment Case Study. AIHA.
- This compound. Wikipedia.
- This compound Acetate | C27H36O3 | CID 18142. PubChem - NIH.
- Monitoring of Progestins: Development of Immunochemical Methods for Purification and Detection of Levonorgestrel. (2010, April 30). PubMed.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- SAFETY DATA SHEET. (2009, June 18). Fisher Scientific.
- This compound acetate. Wikipedia.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. USP 800 | USP [usp.org]
- 4. hpae.org [hpae.org]
- 5. ohsonline.com [ohsonline.com]
- 6. Occupational Exposure Bands (OEB) [webofpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 15. aiha.org [aiha.org]
- 16. hazmatschool.com [hazmatschool.com]
- 17. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 18. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 19. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
